Arimoclomol maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
289893-26-1 |
|---|---|
Molecular Formula |
C18H24ClN3O7 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-;/m1./s1 |
InChI Key |
OHUSJUJCPWMZKR-FEGZNKODSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>99% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arimoclomol maleate; BRX-220; BRX 220; BRX220; BRX-345; BRX 345; BRX345. |
Origin of Product |
United States |
Foundational & Exploratory
Arimoclomol Maleate in Neurodegeneration: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arimoclomol is a first-in-class heat shock protein (HSP) amplifier that has garnered significant interest for its therapeutic potential in a range of neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular mechanism of action of arimoclomol maleate, with a focus on its role in mitigating cellular stress and protein misfolding, key pathological features of neurodegeneration. We delve into its primary mode of action, the co-induction of the heat shock response, and its subsequent effects on protein aggregation and lysosomal function. This document consolidates preclinical and clinical data, presents detailed experimental protocols for key assays, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.
Introduction
Neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Niemann-Pick disease type C (NPC), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. A common underlying pathology in many of these disorders is the accumulation of misfolded and aggregated proteins, which leads to cellular dysfunction and, ultimately, cell death. The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, includes a network of molecular chaperones, such as heat shock proteins (HSPs). The heat shock response (HSR) is a highly conserved cellular defense mechanism that upregulates the expression of HSPs in response to proteotoxic stress[1]. Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of this response, amplifying the production of HSPs, particularly HSP70, in stressed cells[2][3]. This unique mechanism of action has positioned arimoclomol as a promising therapeutic candidate for various neurodegenerative conditions.
Core Mechanism of Action: Amplification of the Heat Shock Response
Arimoclomol's primary mechanism of action is the potentiation of the heat shock response, which is centrally regulated by the transcription factor, Heat Shock Factor 1 (HSF1)[3].
HSF1 Activation Pathway
Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to a complex of chaperone proteins, including HSP90. In the presence of cellular stress, such as the accumulation of misfolded proteins, these chaperones are sequestered away to assist in protein refolding. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and undergo phosphorylation. The activated HSF1 trimer then binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.
Arimoclomol does not directly induce this stress response. Instead, it acts as a co-inducer by prolonging the binding of activated HSF1 to HSEs, thereby amplifying and extending the production of HSPs in cells that are already under stress. This targeted action is a key advantage, as it avoids a systemic and potentially detrimental activation of the HSR in healthy cells.
Upregulation of Heat Shock Proteins
The primary downstream effect of HSF1 activation is the increased synthesis of HSPs, most notably HSP70. HSP70 plays a crucial role in cellular proteostasis by:
-
Assisting in the correct folding of newly synthesized proteins.
-
Refolding misfolded or denatured proteins.
-
Targeting aggregated proteins for degradation through the ubiquitin-proteasome system and autophagy.
-
Stabilizing lysosomal membranes.
Therapeutic Effects in Neurodegenerative Diseases
The ability of arimoclomol to enhance the cellular chaperone capacity has shown therapeutic benefits in various models of neurodegeneration.
Niemann-Pick Disease Type C (NPC)
NPC is a rare lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of unesterified cholesterol and other lipids in lysosomes. Arimoclomol has been shown to improve lysosomal function through multiple mechanisms:
-
Enhanced Protein Folding: By upregulating HSP70, arimoclomol aids in the proper folding and trafficking of the mutated NPC1 protein, increasing its residual function.
-
Activation of TFEB and TFE3: Arimoclomol promotes the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These are master regulators of lysosomal biogenesis and autophagy, and their activation leads to the increased expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, including NPC1. This helps to clear the accumulated lysosomal cargo.
-
Stabilization of Lysosomal Membranes: The induction of HSP70 helps to stabilize lysosomal membranes, preventing the leakage of lysosomal enzymes into the cytoplasm and subsequent cell death.
Amyotrophic Lateral Sclerosis (ALS)
ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological hallmark in many ALS cases is the aggregation of misfolded proteins, such as superoxide dismutase 1 (SOD1) and TDP-43. Preclinical studies in the SOD1-G93A mouse model of ALS have demonstrated that arimoclomol:
-
Reduces Protein Aggregation: Increased levels of HSP70 facilitate the refolding or degradation of mutant SOD1, leading to a reduction in the formation of toxic protein aggregates in the spinal cord.
-
Improves Motor Function and Survival: Treatment with arimoclomol has been shown to delay disease progression, improve muscle function, and extend the lifespan of SOD1-G93A mice.
While clinical trials in broader ALS populations have not shown statistically significant efficacy, the preclinical data highlight the potential of targeting protein misfolding in this disease.
Other Neurodegenerative Diseases
Preclinical evidence suggests that arimoclomol may also be beneficial in other neurodegenerative diseases characterized by protein aggregation, such as:
-
Parkinson's Disease (PD): Arimoclomol has been shown to reduce the aggregation of α-synuclein, a key pathological protein in PD, in preclinical models.
-
Huntington's Disease (HD): In the R6/2 mouse model of HD, which expresses a fragment of the mutant huntingtin protein, arimoclomol has been investigated for its potential to reduce huntingtin aggregation and improve motor deficits.
-
Alzheimer's Disease (AD): Studies in C. elegans models of tau toxicity have shown that arimoclomol can improve motility and extend lifespan, suggesting a potential role in mitigating tau pathology.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of arimoclomol.
Table 1: Clinical Trial Data in Niemann-Pick Disease Type C (NPC)
| Endpoint | Arimoclomol Group | Placebo Group | p-value | Reference |
| Change in 5-domain NPCCSS from baseline (12 months) | 0.76 | 2.15 | 0.046 | |
| Relative reduction in disease progression | 65% | - | - | |
| Patients stable or improved | 50% | 37.5% | - | |
| Change in NPCCSS (on concomitant miglustat) | -0.06 | -2.06 | 0.006 | |
| Increase in plasma HSP70 from baseline (12 months) | Significant | Not analyzed | - | |
| Reduction in plasma Lyso-SM-509 | Significant reduction | - | - |
Table 2: Preclinical Data in SOD1-G93A Mouse Model of ALS
| Endpoint | Arimoclomol Treatment | Control/Placebo | % Improvement | Reference |
| Lifespan | Extended | - | 22% | |
| Muscle Function (Hind Limb) | Improved | - | Significant | |
| Motor Neuron Survival | Increased | - | Marked improvement | |
| Ubiquitin-positive Aggregates (Spinal Cord) | Decreased | - | Significant |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of arimoclomol.
Western Blot for HSP70 Induction
This protocol describes the detection and quantification of HSP70 protein levels in cell lysates following treatment with arimoclomol.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HSP70
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of arimoclomol or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-HSP70 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Filipin Staining for Unesterified Cholesterol
This protocol is used to visualize the accumulation of unesterified cholesterol in cultured cells, a hallmark of NPC.
Materials:
-
Cells cultured on glass coverslips
-
PBS
-
Paraformaldehyde (PFA)
-
Glycine
-
Filipin solution (e.g., 50 µg/mL in PBS with 10% FBS)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 30-60 minutes at room temperature.
-
Quenching: Wash with PBS and quench the fixation reaction by incubating with a glycine solution (e.g., 1.5 mg/mL in PBS) for 10 minutes.
-
Staining: Wash with PBS and incubate the cells with the filipin working solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells thoroughly with PBS.
-
Imaging: Mount the coverslips onto glass slides and visualize the cholesterol accumulation using a fluorescence microscope with a UV filter.
Glucocerebrosidase (GCase) Activity Assay
This assay measures the enzymatic activity of GCase, which is deficient in Gaucher disease, another lysosomal storage disorder where arimoclomol has shown potential.
Materials:
-
Cell lysates
-
GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)
-
Assay buffer (citrate/phosphate buffer, pH 5.4)
-
GCase inhibitor (e.g., conduritol B epoxide) for specificity control
-
Stop solution (e.g., glycine-carbonate buffer)
-
Fluorometer
Procedure:
-
Lysate Preparation: Prepare cell lysates in a suitable buffer.
-
Assay Reaction: Incubate the cell lysate with the GCase substrate in the assay buffer at 37°C. Include a control reaction with the GCase inhibitor.
-
Stopping the Reaction: After a defined incubation period, stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Calculation: Calculate the GCase activity based on a standard curve of the fluorescent product and normalize to the protein concentration of the lysate.
Pharmacokinetics and Blood-Brain Barrier Penetration
A critical aspect for any neuro-targeted therapeutic is its ability to cross the blood-brain barrier (BBB). Pharmacokinetic studies have shown that arimoclomol is orally bioavailable and penetrates the BBB. In a study with ALS patients, arimoclomol was detected in the cerebrospinal fluid (CSF), with CSF levels increasing with the administered dose, confirming its ability to reach the central nervous system. The plasma half-life of arimoclomol is approximately 4 hours, supporting a three-times-daily dosing regimen.
Table 3: Pharmacokinetic Parameters of Arimoclomol
| Parameter | Value | Reference |
| Bioavailability | Orally bioavailable | |
| Blood-Brain Barrier | Penetrant | |
| CSF to Serum Ratio | Dose-dependent increase | |
| Plasma Half-life | ~4 hours | |
| Protein Binding | ~10% |
Conclusion
This compound represents a novel therapeutic strategy for neurodegenerative diseases by targeting the cellular stress response. Its mechanism as a co-inducer of the heat shock response, leading to the amplification of HSP70 production in stressed cells, addresses the core pathology of protein misfolding and aggregation. Furthermore, its beneficial effects on lysosomal function provide an additional layer of neuroprotection. The quantitative data from preclinical and clinical studies, particularly in NPC, are promising. The detailed experimental protocols provided in this guide offer a resource for researchers to further investigate the therapeutic potential of arimoclomol and similar compounds. Continued research is warranted to fully elucidate its efficacy across a broader spectrum of neurodegenerative disorders and to optimize its clinical application.
References
- 1. Immunohistochemical labelling of spinal cord sections for chemoarchitectural analysis of segments [protocols.io]
- 2. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, double-blind, placebo-controlled trial of arimoclomol in rapidly progressive SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]
Arimoclomol Maleate and the Induction of Heat Shock Protein 70: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the heat shock response (HSR), a critical cellular mechanism for maintaining protein homeostasis (proteostasis).[1][2] Unlike direct stressors that induce the HSR, arimoclomol amplifies this protective pathway in cells already under stress, primarily by enhancing the production of Heat Shock Protein 70 (HSP70).[3][4] This targeted mechanism of action has positioned arimoclomol as a promising therapeutic candidate for a range of neurodegenerative and lysosomal storage diseases characterized by protein misfolding and aggregation. This technical guide provides an in-depth overview of arimoclomol's mechanism of action, with a focus on HSP70 induction, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows.
Core Mechanism of Action: Amplifying the Heat Shock Response
The cellular heat shock response is a conserved cytoprotective mechanism that is activated by various stressors, including heat, oxidative stress, and the accumulation of misfolded proteins. The master regulator of this pathway is Heat Shock Factor 1 (HSF1).[3]
Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, bound to a complex of chaperone proteins, including HSP90 and HSP70. In the presence of cellular stress, such as an accumulation of misfolded proteins, these chaperones are titrated away from HSF1 to assist in protein refolding. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and undergo hyperphosphorylation, a key step for its activation.
Activated HSF1 trimers bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, initiating the transcription of HSPs, most notably HSP70. Arimoclomol's primary mechanism of action is to prolong the binding of activated HSF1 to these HSEs, thereby amplifying the transcription of HSP genes. This co-inducer activity means that arimoclomol enhances the heat shock response in stressed cells without inducing it in healthy cells.
Signaling Pathway of Arimoclomol-Mediated HSP70 Induction
Quantitative Data on Arimoclomol's Efficacy
The therapeutic potential of arimoclomol has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative findings related to HSP70 induction and clinical outcomes.
Table 1: Preclinical Efficacy of Arimoclomol
| Model System | Disease Model | Arimoclomol Dose | Key Findings | Reference |
| In vivo (Mouse) | Amyotrophic Lateral Sclerosis (ALS) - SOD1G93A | Not specified | Increased HSP70 expression in the spinal cord. | |
| In vivo (Mouse) | Niemann-Pick type C (NPC) - Npc1-/- | 10-30 mg/kg (oral, daily) | Optimal dose range for reducing ataxic and behavioral symptoms. | |
| In vitro (Human Neuronal Cells) | - | 50 µM (in combination with 0.3 µM celastrol) | Maintained enhanced induction of HSPA1A (Hsp70-1). |
Table 2: Clinical Efficacy of Arimoclomol in Niemann-Pick Disease Type C (Phase II/III Trial - NCT02612129)
| Parameter | Arimoclomol Group | Placebo Group | p-value | Reference |
| Primary Endpoint | ||||
| Mean change in 5-domain NPCCSS from baseline to 12 months | 0.76 | 2.15 | 0.046 | |
| Biomarker Endpoint | ||||
| Change in HSP70 level | Statistically significant increase | Not reported | 0.0005 | |
| Subgroup Analysis (patients on miglustat) | ||||
| Mean change in 5-domain NPCCSS from baseline to 12 months | Disease stabilization | Disease worsening | 0.006 |
NPCCSS: Niemann-Pick Disease Type C Clinical Severity Scale. A lower score indicates less severe disease progression.
Experimental Protocols
Accurate measurement of HSP70 induction and HSF1 activation is crucial for evaluating the efficacy of arimoclomol and similar compounds. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot Analysis of HSP70 and Phosphorylated HSF1
This protocol outlines the steps for detecting and quantifying total HSP70 and phosphorylated HSF1 (p-HSF1) in cell lysates.
1. Cell Culture and Treatment:
-
Seed cells (e.g., human neuronal cells or patient-derived fibroblasts) in appropriate culture dishes.
-
Allow cells to reach 70-80% confluency.
-
Treat cells with the desired concentrations of arimoclomol or vehicle control for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP70 and p-HSF1 (e.g., anti-pS326 HSF1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: ELISA for HSP70 Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of HSP70 in biological samples.
1. Sample Preparation:
-
Prepare cell lysates, tissue homogenates, serum, or plasma as required.
-
Centrifuge samples to remove debris.
-
Dilute samples to an appropriate concentration within the assay's detection range.
2. Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the wells of an HSP70 antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of biotinylated anti-HSP70 detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the wells four times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until color develops.
-
Add 100 µL of stop solution to each well.
3. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of HSP70 in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Immunofluorescence Staining of Phosphorylated HSF1 Nuclear Foci
This protocol allows for the visualization of activated HSF1 in the nucleus.
1. Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish.
-
Treat cells with arimoclomol or a known stressor (e.g., heat shock at 42°C for 1 hour) to induce HSF1 activation.
2. Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
3. Blocking and Antibody Incubation:
-
Block with 10% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against p-HSF1 (e.g., anti-pS326 HSF1) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence microscope.
Mandatory Visualizations
Experimental Workflow for Assessing HSP70 Co-inducers
Conclusion
Arimoclomol represents a targeted therapeutic approach that leverages the cell's own protective mechanisms. By acting as a co-inducer of the heat shock response, it specifically enhances HSP70 production in stressed cells, offering a potential treatment for diseases driven by protein misfolding. The quantitative data from both preclinical and clinical studies provide compelling evidence for its mechanism of action and therapeutic potential. The detailed protocols and workflows presented in this guide offer a framework for researchers and drug development professionals to further investigate and build upon the understanding of arimoclomol and other HSP-modulating compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inpda.org [inpda.org]
Arimoclomol Maleate: A Deep Dive into its Cytoprotective Mechanisms
For Immediate Release
This technical guide provides an in-depth analysis of the cytoprotective effects of arimoclomol maleate, a promising therapeutic agent for a range of cellular stress-related diseases. Arimoclomol is a small-molecule heat shock protein (HSP) co-inducer that has demonstrated significant potential in preclinical and clinical studies for conditions such as Niemann-Pick disease type C (NPC) and amyotrophic lateral sclerosis (ALS).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of arimoclomol's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Core Mechanism of Action: Amplifying the Heat Shock Response
Arimoclomol's primary cytoprotective effect stems from its ability to potentiate the cellular heat shock response (HSR).[5] Unlike direct inducers of HSR, arimoclomol acts as a co-inducer, meaning it amplifies an existing stress response rather than initiating one itself. This targeted action is believed to result in a more favorable safety profile. The central mediator of the HSR is the Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is held in an inactive state by a complex of chaperones, including HSP90 and HSP70. In the presence of cellular stress, such as misfolded proteins, HSF1 is released, trimerizes, and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of genes encoding for HSPs, leading to their increased transcription.
Arimoclomol is reported to prolong the activation of HSF1, thereby enhancing the production of crucial chaperones like HSP70 and HSP90. This amplified HSP expression helps to refold misfolded proteins, prevent protein aggregation, and facilitate the degradation of damaged proteins, ultimately restoring cellular proteostasis and promoting cell survival.
Key Signaling Pathway: The Heat Shock Response
The following diagram illustrates the signaling pathway of the Heat Shock Response and the proposed mechanism of action for arimoclomol.
References
- 1. What is Arimoclomol used for? [synapse.patsnap.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. tandfonline.com [tandfonline.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
Arimoclomol Maleate for Lysosomal Storage Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arimoclomol is a heat shock protein co-inducer that has demonstrated therapeutic potential in the treatment of certain lysosomal storage disorders (LSDs), particularly Niemann-Pick disease type C (NPC). This technical guide provides an in-depth overview of Arimoclomol's mechanism of action, a summary of key clinical and preclinical data, detailed experimental protocols, and a visualization of its signaling pathways. Arimoclomol, marketed as Miplyffa™, was approved by the US Food and Drug Administration (FDA) in September 2024 for the treatment of NPC in combination with miglustat.[1][2] It functions by amplifying the natural cellular stress response, leading to increased levels of molecular chaperones that can help refold misfolded proteins, improve lysosomal function, and clear protein aggregates.[3][4]
Mechanism of Action
Arimoclomol is not a direct inducer of heat shock proteins (HSPs), but rather a co-inducer that amplifies the existing heat shock response, particularly in stressed cells.[5] Its primary mechanism involves the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. Under cellular stress conditions, such as the accumulation of misfolded proteins characteristic of many LSDs, HSF1 is activated. Arimoclomol is thought to prolong the activation of HSF1, leading to a sustained increase in the expression of various HSPs, most notably HSP70.
These induced HSPs, acting as molecular chaperones, play a crucial role in protein homeostasis by:
-
Assisting in the proper folding of newly synthesized proteins.
-
Refolding misfolded and aggregated proteins.
-
Targeting severely damaged proteins for degradation.
In the context of LSDs, this enhanced chaperone capacity is believed to rescue the function of mutated, misfolded lysosomal enzymes and proteins. For example, in Gaucher disease, Arimoclomol has been shown to improve the folding, maturation, and lysosomal trafficking of the mutated glucocerebrosidase (GCase) enzyme. In NPC, it is thought to aid in the proper folding and function of the NPC1 and/or NPC2 proteins, which are critical for cholesterol trafficking out of lysosomes.
Furthermore, recent studies suggest that Arimoclomol's mechanism may also involve the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy. Their activation by Arimoclomol leads to the increased expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, which further enhances lysosomal function and cellular clearance pathways.
Below is a diagram illustrating the proposed signaling pathway of Arimoclomol.
Quantitative Data Summary
Clinical Trial Data: Niemann-Pick Disease Type C (NPC)
The pivotal Phase 2/3 clinical trial (NCT02612129) evaluated the efficacy and safety of Arimoclomol in patients with NPC.
Table 1: Efficacy Results of the Phase 2/3 Trial of Arimoclomol in NPC (12 Months)
| Outcome Measure | Arimoclomol (n=34) | Placebo (n=16) | Treatment Difference (95% CI) | p-value |
| Mean Change in 5-domain NPCCSS | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |
| Annualized Disease Progression Reduction | 65% | - | - | - |
| Patients Stable or Improved | 50% | 37.5% | - | - |
| Mean Change in 5-domain NPCCSS (with miglustat) | - | - | -2.06 | 0.006 |
Source: Mengel et al., 2021
Table 2: Safety Profile of Arimoclomol in the Phase 2/3 NPC Trial
| Adverse Event | Arimoclomol (n=34) | Placebo (n=16) |
| Any Adverse Event | 88.2% (n=30) | 75.0% (n=12) |
| Serious Adverse Events | 14.7% (n=5) | 31.3% (n=5) |
| Treatment-Related Serious Adverse Events | 2 patients (urticaria and angioedema) | 0 |
Source: Mengel et al., 2021
Preclinical Data: Gaucher Disease Models
In vitro studies using patient-derived fibroblasts and neuronal-like cells have demonstrated Arimoclomol's potential in Gaucher disease.
Table 3: Preclinical Efficacy of Arimoclomol in Gaucher Disease Cellular Models
| Cell Model | Arimoclomol Effect | Quantitative Finding |
| GD Patient Fibroblasts (L444P, N370S mutations) | Increased GCase activity | Significant increase in a dose-dependent manner |
| GD Patient Fibroblasts | Enhanced GCase maturation and folding | Increased levels of mature, correctly localized GCase |
| Human Neuronal Model of GD | Increased GCase activity | Recapitulated effects seen in fibroblasts |
Source: Kirkegaard et al., 2018
Experimental Protocols
NPC Clinical Severity Scale (NPCCSS) Assessment
The 5-domain NPCCSS is a clinician-reported outcome measure used to assess disease severity and progression in NPC.
-
Domains Assessed: Ambulation, Fine Motor Skills, Swallow, Cognition, and Speech.
-
Scoring: Each domain is scored on a scale, with higher scores indicating greater severity. A 1-point change in the total score is considered clinically meaningful.
-
Administration: The scale is administered by a trained clinician during a routine clinical examination.
Below is a simplified workflow for the NPCCSS assessment.
Biomarker Quantification
Lyso-sphingomyelin-509 (Lyso-SM-509) is a biomarker for NPC. Its levels are measured in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are extracted to isolate lipids.
-
Chromatography: The lipid extract is separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry: The separated lipids are ionized and detected by a tandem mass spectrometer, which allows for the specific and sensitive quantification of Lyso-SM-509.
HSP70 levels in plasma or cell lysates can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: A capture antibody specific for HSP70 is coated onto a microplate. The sample is added, and any HSP70 present binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate. A substrate is then added, and the resulting color change is proportional to the amount of HSP70 in the sample.
-
Procedure Outline:
-
Coat plate with capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples.
-
Add detection antibody.
-
Add streptavidin-HRP.
-
Add substrate and stop solution.
-
Read absorbance at 450 nm.
-
In Vitro Assays for Gaucher Disease Models
-
Cell Lines: Patient-derived fibroblasts with known GBA mutations (e.g., L444P, N370S) are cultured in standard cell culture media (e.g., DMEM with 10% FBS and antibiotics).
-
Treatment: Cells are treated with varying concentrations of Arimoclomol or vehicle control for a specified period (e.g., 24-72 hours).
-
Principle: This assay measures the ability of GCase in cell lysates to hydrolyze a fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Protocol:
-
Lyse cells to release intracellular proteins.
-
Incubate cell lysates with 4-MUG in an acidic buffer (pH 4.5-5.4) to ensure lysosomal-specific activity.
-
Stop the reaction with a high pH buffer.
-
Measure the fluorescence of the product, 4-methylumbelliferone, which is proportional to GCase activity.
-
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
-
Protocol:
-
Protein Extraction: Prepare cell lysates as described above.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for GCase, HSP70, or other proteins of interest.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
-
Below is a diagram of the experimental workflow for preclinical evaluation.
Conclusion
Arimoclomol represents a novel therapeutic approach for lysosomal storage disorders, targeting the cellular protein quality control machinery to rescue the function of defective proteins. Its approval for NPC marks a significant advancement in the treatment of this devastating disease. The preclinical data in other LSDs, such as Gaucher disease, suggest a broader potential for this mechanism of action. Further research is warranted to explore the full therapeutic utility of Arimoclomol and other heat shock response modulators in the management of LSDs and other protein misfolding disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. raybiotech.com [raybiotech.com]
- 3. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 4. Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Efficacy of Arimoclomol Maleate in Niemann-Pick Type C Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of arimoclomol maleate in various Niemann-Pick type C (NPC) disease models. The data presented herein summarizes the quantitative outcomes from key in vitro and in vivo experiments, details the experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.
Core Findings from Preclinical Investigations
Arimoclomol, a heat shock protein co-inducer, has demonstrated promising therapeutic potential in preclinical models of NPC. Its mechanism of action is primarily attributed to the amplification of the cellular stress response, leading to improved lysosomal function and reduced lipid accumulation.
Mechanism of Action
Arimoclomol is understood to prolong the activation of Heat Shock Factor 1 (HSF1), a primary regulator of the heat shock response. This leads to the increased expression of heat shock proteins, notably HSP70. In the context of NPC, this amplified heat shock response is believed to aid in the correct folding of the mutated NPC1 protein, a key factor in the disease's pathology.[1]
Furthermore, arimoclomol has been shown to activate Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[2] This activation prompts their translocation to the nucleus, where they stimulate the expression of genes within the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[2] Upregulation of the CLEAR network, which includes the NPC1 gene, enhances lysosomal biogenesis and function, contributing to the clearance of accumulated lipids characteristic of NPC.[2]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of arimoclomol in both cellular and animal models of NPC.
Table 1: In Vitro Studies in NPC Fibroblast Models
| Cell Line | Treatment | Dosage | Duration | Key Finding | Reference |
| NPC1 Patient Fibroblasts | Arimoclomol | Not specified | Not specified | Significant reduction in lysosomal storage (p ≤ 0.01) and unesterified cholesterol accumulation (p ≤ 0.05). | [3] |
| NPC1I1061T Human Fibroblasts | Arimoclomol | Up to 500 µM | 72 or 120 hours | No correction of cholesterol storage observed. | |
| NPC1I1061T Human Fibroblasts | Arimoclomol | 50 and 400 µM | 3 and 5 days | No significant upregulation of HSP70 expression. | |
| Healthy Human Fibroblasts | Arimoclomol | 400 µM | Not specified | Significantly enhanced binding of TFE3 to the CLEAR promoter elements of NPC1, NPC2, GBA, MCOLN1, and GLA. | |
| HeLa cells with induced NPC phenotype | Arimoclomol | 0–400 µM | Not specified | Dose-dependent enhancement of TFE3 and TFEB translocation from the cytosol to the nucleus. |
Table 2: In Vivo Studies in Npc1-/- Mouse Model
| Mouse Model | Treatment | Dosage | Route of Administration | Key Finding | Reference |
| Npc1-/- | Arimoclomol | 10-30 mg/kg/day | Oral | Optimal dose range for reducing ataxic manifestations and behavioral symptoms. | |
| Npc1-/- | Bimoclomol (HSP amplifier) | Daily | Intraperitoneal | Improved myelination and increased numbers of mature oligodendrocytes in the cerebellum. Preserved cerebellar weight. | |
| Npc1-/- | Recombinant Human HSP70 | 6 times per week | Intraperitoneal | Improved myelination and increased numbers of mature oligodendrocytes in the cerebellum. | |
| Npc1-/- | AAV-treated | Not applicable | Not applicable | Average body weight increased until 15 weeks, compared to weight loss from 7 weeks in untreated mice. | |
| Npc1-/- | Untreated | Not applicable | Not applicable | Progressive loss of cerebellar Purkinje cells, prominent by 60 days of age. |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of arimoclomol in NPC models.
In Vitro Cholesterol Storage Assay in NPC Fibroblasts
-
Cell Culture: Human fibroblasts from NPC1 patients (e.g., GM18453) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Treatment: Cells are treated with varying concentrations of arimoclomol (e.g., 50 µM to 500 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 or 120 hours).
-
Staining: After treatment, cells are fixed and stained with Filipin to visualize unesterified cholesterol and a nuclear stain such as Draq5.
-
Imaging and Analysis: Images are acquired using a high-content imaging system (e.g., ImageXpressMicro). The intensity of Filipin staining per cell is quantified to measure the level of cholesterol accumulation. Statistical analysis, such as a one-way ANOVA, is used to determine the significance of any observed reductions in cholesterol storage.
TFEB/TFE3 Nuclear Translocation Assay
-
Cell Culture and Treatment: Cells (e.g., HeLa cells or human fibroblasts) are cultured on coverslips and may be treated with an agent to induce an NPC-like phenotype (e.g., U-18666A). Subsequently, cells are treated with arimoclomol at various concentrations (e.g., 0-400 µM).
-
Immunofluorescence: Following treatment, cells are fixed, permeabilized, and incubated with primary antibodies against TFEB or TFE3. After washing, cells are incubated with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Microscopy and Quantification: Coverslips are mounted and imaged using a fluorescence microscope. The ratio of the fluorescent signal in the nucleus versus the cytoplasm for TFEB/TFE3 is quantified to determine the extent of nuclear translocation.
Quantitative Real-Time PCR (qPCR) for CLEAR Gene Expression
-
Cell Culture and RNA Extraction: NPC or wild-type fibroblasts are treated with arimoclomol or a vehicle control. Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based detection method with primers specific for CLEAR network genes (e.g., NPC1, NPC2, GBA, MCOLN1). The expression levels of target genes are normalized to a housekeeping gene (e.g., ACTB).
-
Data Analysis: The relative gene expression changes are calculated using the 2-ΔΔCT method.
In Vivo Treatment and Behavioral Analysis in Npc1-/- Mice
-
Animal Model: The Npc1-/- mouse model, which exhibits a phenotype that mimics human NPC disease, is used.
-
Treatment: Arimoclomol is administered orally to the mice at a specified dosage range (e.g., 10-30 mg/kg/day) starting at a designated age.
-
Gait Analysis: At various time points, the gait of the mice is assessed using an automated gait analysis system (e.g., CatWalk™ XT). Parameters such as stride length, swing speed, and regularity index are measured to quantify ataxia and motor coordination.
-
Survival Analysis: The lifespan of the treated and control groups of mice is monitored, and Kaplan-Meier survival curves are generated to assess any significant increase in survival.
Histological Analysis of Purkinje Cell Loss in Npc1-/- Mice
-
Tissue Preparation: At the end of the study, mice are euthanized, and their brains are collected. The cerebellar tissue is fixed, processed, and sectioned.
-
Immunohistochemistry: Sagittal sections of the cerebellum are stained with an antibody specific for Purkinje cells, such as anti-calbindin.
-
Quantification: The number of Purkinje cells is counted in different lobules of the cerebellum. The density of Purkinje cells is then compared between the arimoclomol-treated and control groups to determine if the treatment prevented or slowed Purkinje cell degeneration.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the preclinical studies of arimoclomol.
Caption: Proposed mechanism of action of Arimoclomol in NPC.
Caption: Experimental workflow for in vitro studies of Arimoclomol.
Caption: Experimental workflow for in vivo studies of Arimoclomol.
References
- 1. Cell-Autonomous Death of Cerebellar Purkinje Neurons with Autophagy in Niemann-Pick Type C Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors reduce cholesterol storage in Niemann-Pick type C1 mutant fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
Arimoclomol Maleate: A Technical Guide to its Role in Modulating Protein Folding and the Heat Shock Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arimoclomol is a small molecule drug candidate that has garnered significant interest for its potential therapeutic applications in a range of diseases characterized by protein misfolding and aggregation.[1] This technical guide provides an in-depth examination of the core mechanism of Arimoclomol maleate, focusing on its role as a co-inducer of the heat shock response (HSR) and its subsequent effects on protein folding and cellular proteostasis. We will delve into the key signaling pathways modulated by Arimoclomol, present quantitative data from pivotal preclinical and clinical studies, and provide an overview of the experimental protocols used to elucidate its function.
Introduction: The Challenge of Protein Misfolding
Protein misfolding is a central pathological feature of numerous debilitating disorders, including neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and lysosomal storage disorders such as Niemann-Pick disease type C (NPC).[1][2] In these conditions, genetic mutations or cellular stress can lead to the production of proteins that fail to adopt their correct three-dimensional structure. These misfolded proteins are prone to aggregation, forming toxic intracellular inclusions that disrupt cellular function and ultimately lead to cell death.[2]
The cell possesses a sophisticated quality control system to combat protein misfolding, with a key component being the heat shock response (HSR). The HSR is a highly conserved cellular defense mechanism that upregulates the expression of molecular chaperones, also known as heat shock proteins (HSPs), to facilitate protein folding, refolding, and degradation of misfolded proteins.[3] Arimoclomol has emerged as a promising therapeutic agent that can amplify this natural cellular defense mechanism.
Mechanism of Action: Amplifying the Heat Shock Response
Arimoclomol's primary mechanism of action is the potentiation of the heat shock response. It is not a direct inducer of HSR in unstressed cells but rather acts as a co-inducer, meaning it amplifies the response in cells already under stress. This targeted action is a key advantage, as it avoids the potentially detrimental effects of global and continuous HSP induction.
The central player in the HSR is the Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is kept in an inactive monomeric state through its association with HSPs, particularly HSP90. Upon cellular stress, misfolded proteins accumulate and sequester HSP90, leading to the release, trimerization, and activation of HSF1. Activated HSF1 then translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, driving their transcription.
Arimoclomol is reported to prolong the binding of activated HSF1 to HSEs, thereby extending the duration and increasing the magnitude of HSP gene transcription. This leads to an amplified production of crucial chaperones, most notably HSP70.
Impact on Protein Folding and Cellular Function
The upregulation of HSPs, particularly HSP70, by Arimoclomol has several beneficial downstream effects on protein folding and cellular homeostasis:
-
Enhanced Chaperone-Mediated Folding: Increased levels of HSP70 assist in the correct folding of newly synthesized and stress-denatured proteins, preventing their aggregation.
-
Reduction of Protein Aggregates: Arimoclomol treatment has been shown to decrease the number of ubiquitin-positive protein aggregates in preclinical models of ALS. This suggests that the enhanced chaperone machinery facilitates the refolding or degradation of misfolded protein aggregates.
-
Improved Lysosomal Function: In lysosomal storage disorders like NPC, Arimoclomol has been shown to improve lysosomal function. This is thought to occur through the HSP70-mediated stabilization of lysosomal membranes and by aiding the proper folding and trafficking of essential lysosomal proteins like NPC1. The activation of transcription factors TFEB and TFE3, master regulators of lysosomal biogenesis, has also been implicated.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of Arimoclomol in modulating the HSR and impacting disease progression has been evaluated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of Arimoclomol in a Mouse Model of ALS (SOD1G93A)
| Parameter | Treatment Group | Result | Reference |
| Lifespan | Arimoclomol (from 75 days) | 22% increase compared to untreated | |
| Muscle Function | Arimoclomol (from 75 or 90 days) | Significant improvement | |
| HSP70 Expression | Arimoclomol | Increased expression in the spinal cord | |
| Ubiquitin-Positive Aggregates | Arimoclomol | Decrease in the number of aggregates in the spinal cord |
Table 2: Clinical Trial Data for Arimoclomol in Niemann-Pick Disease Type C (NPC)
| Endpoint | Arimoclomol Group | Placebo Group | P-value | Reference |
| Mean change in 5-domain NPCCSS at 12 months | 0.76 | 2.15 | 0.046 | |
| Annualized disease progression reduction | 65% | - | - | |
| Serious Adverse Events | 14.7% (5/34 patients) | 31.3% (5/16 patients) | - |
Table 3: Biomarker Changes in NPC Patients Treated with Arimoclomol
| Biomarker | Change in Arimoclomol Group | Reference |
| HSP70 | Increased levels | |
| Cholestane-triol (serum) | Reduction | |
| Unesterified cholesterol (PBMCs) | Reduction | |
| Lyso-SM-509 | Reduction |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to investigate the effects of Arimoclomol.
Western Blotting for HSP70 Induction
This technique is used to quantify the levels of HSP70 protein in cells or tissues following treatment with Arimoclomol.
Methodology Overview:
-
Sample Preparation: Cells or tissues are treated with Arimoclomol for a specified duration.
-
Lysis and Protein Extraction: Cells or tissues are lysed to release proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined.
-
SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated with a blocking agent to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for HSP70, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured and quantified.
Filipin Staining for Cholesterol Accumulation
This method is used to visualize and quantify the accumulation of unesterified cholesterol in cells, a key pathological feature of NPC.
Methodology Overview:
-
Cell Culture and Treatment: Cells are cultured and treated with Arimoclomol.
-
Fixation: Cells are fixed to preserve their structure.
-
Staining: Cells are incubated with Filipin, a fluorescent compound that binds specifically to unesterified cholesterol.
-
Imaging: The fluorescent signal is visualized and captured using a fluorescence microscope.
-
Quantification: The intensity of the fluorescent signal is quantified to determine the amount of cholesterol accumulation.
Chaperone Activity Assays
These assays are designed to directly measure the ability of cellular extracts or purified proteins to prevent the aggregation or facilitate the refolding of a substrate protein.
Methodology Overview (Aggregation Prevention Assay):
-
Prepare Substrate: A thermolabile substrate protein (e.g., citrate synthase or luciferase) is used.
-
Incubate with Chaperones: The substrate is incubated at a denaturing temperature in the presence or absence of cellular lysates from Arimoclomol-treated cells.
-
Measure Aggregation: Protein aggregation is monitored over time by measuring light scattering at a specific wavelength (e.g., 360 nm) using a spectrophotometer. A decrease in light scattering in the presence of the lysate indicates chaperone activity.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for a variety of protein misfolding diseases. Its mechanism as a co-inducer of the heat shock response allows for a targeted amplification of the cell's own protective machinery, leading to enhanced protein folding, reduced protein aggregation, and improved cellular function. The quantitative data from both preclinical and clinical studies provide strong evidence for its potential clinical utility, particularly in Niemann-Pick disease type C.
Future research should continue to explore the full spectrum of Arimoclomol's molecular interactions and downstream effects. A deeper understanding of its influence on specific chaperone networks and its interplay with other cellular quality control pathways, such as the unfolded protein response and autophagy, will be crucial. Furthermore, the identification of predictive biomarkers to identify patient populations most likely to respond to Arimoclomol therapy will be a key step in its successful clinical translation for a broader range of devastating diseases.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
Arimoclomol Maleate: A Deep Dive into its Modulation of the Cellular Stress Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that modulates the cellular stress response, showing therapeutic potential in lysosomal storage disorders and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms of arimoclomol maleate, focusing on its interaction with the heat shock response and its downstream effects on lysosomal function. We present a synthesis of key preclinical and clinical findings, detailed experimental protocols for assays relevant to its mechanism of action, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on or interested in the therapeutic application of arimoclomol and the broader field of cellular stress response modulation.
Introduction
Cellular stress, arising from various internal and external stimuli such as protein misfolding, oxidative stress, and metabolic dysfunction, triggers a complex network of protective responses. A key component of this network is the heat shock response (HSR), a highly conserved cellular defense mechanism characterized by the rapid upregulation of heat shock proteins (HSPs). HSPs function as molecular chaperones, facilitating protein folding, preventing protein aggregation, and promoting the degradation of damaged proteins. Dysregulation of the HSR is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and lysosomal storage diseases, where the accumulation of misfolded proteins and cellular dysfunction are common hallmarks.[1][2]
Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the HSR.[3] Unlike direct inducers of the HSR, which can be cytotoxic, arimoclomol selectively amplifies the HSR in cells already under stress.[4] This unique mode of action has positioned arimoclomol as a promising therapeutic agent for conditions characterized by chronic cellular stress. This guide will delve into the molecular mechanisms underpinning arimoclomol's effects, the quantitative evidence from key studies, and the experimental methodologies used to elucidate its function.
Mechanism of Action: The Heat Shock Response and Beyond
Arimoclomol's primary mechanism of action involves the potentiation of the Heat Shock Factor 1 (HSF1) pathway, the master regulator of the HSR.[5] In addition to its effects on the HSR, arimoclomol has been shown to modulate lysosomal function through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).
Amplification of the Heat Shock Response
Under normal physiological conditions, HSF1 exists as an inactive monomer in the cytoplasm, complexed with HSPs such as HSP70 and HSP90. Upon cellular stress, misfolded proteins accumulate and sequester these HSPs, leading to the release, trimerization, and phosphorylation of HSF1. The activated HSF1 trimer then translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.
Arimoclomol does not directly activate HSF1 but rather prolongs its activated state, leading to a sustained and amplified production of HSPs, particularly HSP70. This co-inducer activity is crucial as it targets the HSR only in stressed cells, potentially minimizing off-target effects.
Enhancement of Lysosomal Function
Recent studies have revealed that arimoclomol also enhances lysosomal biogenesis and function by promoting the nuclear translocation of TFEB and TFE3. These transcription factors are master regulators of lysosomal gene expression, controlling the synthesis of lysosomal proteins and enzymes. Under normal conditions, TFEB and TFE3 are phosphorylated by mTORC1 and localized in the cytoplasm. During cellular stress, such as lysosomal dysfunction, mTORC1 is inhibited, leading to the dephosphorylation and nuclear translocation of TFEB and TFE3, where they activate the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network. Arimoclomol has been shown to facilitate this process, thereby improving the clearance of accumulated substrates in lysosomal storage disorders.
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of arimoclomol has been investigated in various preclinical models and clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of Arimoclomol
| Model System | Disease Model | Key Finding | Quantitative Result | Reference |
| Mouse | Amyotrophic Lateral Sclerosis (SOD1G93A) | Increased lifespan | 22% increase | |
| Mouse | Spinal and Bulbar Muscular Atrophy (AR100) | Upregulation of HSP70 in spinal cord | 2.3-fold increase | |
| Mouse | Spinal and Bulbar Muscular Atrophy (AR100) | Upregulation of HSP70 in tibialis anterior muscle | 3-fold increase | |
| Human Fibroblasts | Gaucher Disease (L444P/L444P) | Time and dose-dependent increase in GCase activity | Data available in source | |
| Human Neuronal Cells | Gaucher Disease | Increased GCase activity | Data available in source | |
| Human Fibroblasts | Niemann-Pick Type C | Reduction in lysosomal cholesterol storage | Statistically significant reduction |
Table 2: Clinical Efficacy and Safety of Arimoclomol
| Disease | Trial Phase | Primary Endpoint | Key Efficacy Result | Key Safety Finding | Reference |
| Niemann-Pick Type C (NPC) | Phase 2/3 (NCT02612129) | Change in 5-domain NPCCSS | 65% reduction in annual disease progression (p=0.046) | Fewer serious adverse events vs. placebo (14.7% vs. 31.3%) | |
| Niemann-Pick Type C (NPC) | Phase 2/3 (NCT02612129) | Change in 5-domain NPCCSS (miglustat subgroup) | Disease stabilization vs. worsening in placebo (p=0.006) | N/A | |
| Amyotrophic Lateral Sclerosis (ALS) | Phase 3 (ORARIALS-01; NCT03491462) | Combined Assessment of Function and Survival (CAFS) | Did not meet primary or secondary endpoints | No significant safety signals | |
| Inclusion Body Myositis (sIBM) | Phase 2/3 (NCT02753530) | Change in IBMFRS | Did not meet primary or secondary endpoints | Acceptable safety profile |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of arimoclomol.
Western Blot Analysis of HSP70 Induction
This protocol describes the detection and quantification of HSP70 protein levels in cell lysates following treatment with arimoclomol.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HSP70
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of arimoclomol or vehicle control for the desired duration.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Quantify protein concentration using a standard protein assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-HSP70 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software.
Filipin Staining for Cellular Cholesterol Accumulation
This protocol details the use of filipin staining to visualize and quantify unesterified cholesterol accumulation in cells, a key hallmark of Niemann-Pick type C disease.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Filipin solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with arimoclomol or vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 30 minutes at room temperature.
-
Filipin Staining: Wash cells with PBS and incubate with filipin solution in the dark for 1-2 hours at room temperature.
-
Mounting and Imaging: Wash cells with PBS, mount the coverslips onto slides, and visualize using a fluorescence microscope with a UV filter.
-
Quantification: Acquire images and quantify the fluorescence intensity per cell using image analysis software.
TFEB Nuclear Translocation Assay by Immunofluorescence
This protocol outlines the immunofluorescence-based detection and quantification of TFEB nuclear translocation.
Materials:
-
Cells cultured on coverslips
-
This compound
-
PBS
-
PFA for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-TFEB
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with arimoclomol or vehicle control.
-
Fixation and Permeabilization: Fix cells with 4% PFA, then permeabilize with permeabilization buffer.
-
Blocking: Block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with anti-TFEB primary antibody, followed by the fluorophore-conjugated secondary antibody.
-
Nuclear Staining and Mounting: Stain nuclei with DAPI and mount coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity.
Conclusion
This compound represents a novel therapeutic approach that leverages the cell's own protective mechanisms to combat diseases characterized by cellular stress and protein misfolding. Its dual action on the heat shock response and lysosomal function provides a multi-faceted strategy for restoring cellular homeostasis. The quantitative data from both preclinical and clinical studies, particularly in Niemann-Pick type C disease, underscore its therapeutic potential. The experimental protocols detailed in this guide offer a practical framework for researchers to further investigate the intricate mechanisms of arimoclomol and other modulators of the cellular stress response. As our understanding of these pathways deepens, so too will the opportunities for developing innovative therapies for a range of debilitating diseases.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Riluzole Increases the Amount of Latent HSF1 for an Amplified Heat Shock Response and Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Induction of heat shock proteins in differentiated human neuronal cells following co-application of celastrol and arimoclomol - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Arimoclomol Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a first-in-class, orally administered, heat shock protein (HSP) co-inducer that has garnered significant attention for its potential in treating a range of neurodegenerative and protein-misfolding diseases.[1] It was recently approved by the FDA for the treatment of Niemann-Pick disease type C (NPC).[2][3] This technical guide provides an in-depth overview of the pharmacological profile of Arimoclomol maleate, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial data.
Mechanism of Action
Arimoclomol's primary mechanism of action is the co-induction of the cellular heat shock response (HSR), a critical pathway for maintaining protein homeostasis (proteostasis).[4][5] Unlike direct inducers of the HSR, which can be cytotoxic, Arimoclomol acts as a co-inducer, amplifying the HSR only in cells already under stress.
The key steps in Arimoclomol's mechanism of action are:
-
Cellular Stress: In pathological conditions such as neurodegenerative diseases, the accumulation of misfolded proteins leads to cellular stress.
-
HSF1 Activation: This stress triggers the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.
-
Arimoclomol-Mediated Amplification: Arimoclomol is believed to prolong the activation of HSF1, enhancing its binding to Heat Shock Elements (HSEs) in the promoter regions of HSP genes.
-
Increased HSP Production: This leads to an increased transcription and translation of various Heat Shock Proteins, most notably HSP70.
-
Restoration of Proteostasis: The elevated levels of HSPs, acting as molecular chaperones, facilitate the refolding of misfolded proteins, prevent protein aggregation, and target severely damaged proteins for degradation, thereby restoring cellular proteostasis and improving cell survival.
In the context of Niemann-Pick disease type C, Arimoclomol's induction of HSPs is thought to aid in the proper folding and trafficking of the dysfunctional NPC1 protein, improving lysosomal function and reducing the accumulation of cholesterol and other lipids.
Signaling Pathway of Arimoclomol's Action
Pharmacological Profile
Pharmacokinetics
Arimoclomol exhibits predictable pharmacokinetic properties, as summarized in the table below.
| Parameter | Value | Reference |
| Absorption | ||
| Tmax | ~0.5 - 1.1 hours | |
| Food Effect | No clinically significant effect | |
| Distribution | ||
| Volume of Distribution (Vz/F) | 211 L | |
| Plasma Protein Binding | ~10% | |
| Blood-Brain Barrier | Penetrant | |
| Metabolism | ||
| Primary Pathways | Glutathionation, O-glucuronidation, NO-oxime cleavage | |
| CYP Enzyme Interaction | Not an inhibitor or inducer of major CYP enzymes | |
| Excretion | ||
| Elimination Half-life (t½) | ~4 hours | |
| Apparent Clearance (CL/F) | 34 L/hr | |
| Route of Elimination | Primarily renal (77.5% in urine, 42% as unchanged drug) |
Pharmacodynamics
The primary pharmacodynamic effect of Arimoclomol is the elevation of HSPs, particularly HSP70, in response to cellular stress. This has been observed in both preclinical models and clinical trials. In a clinical trial for NPC, a significant increase from baseline in HSP70 levels was observed after 12 months of treatment.
Arimoclomol is also an inhibitor of the organic cationic transporter 2 (OCT2), which may lead to drug-drug interactions with OCT2 substrates.
Clinical Studies
Arimoclomol has been investigated in several clinical trials for various neurodegenerative diseases.
Niemann-Pick Disease Type C (NPC)
A pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial (NCT02612129) evaluated the efficacy and safety of Arimoclomol in patients with NPC.
Experimental Protocol: NCT02612129
-
Study Design: 12-month, prospective, randomized, double-blind, placebo-controlled.
-
Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.
-
Intervention: Patients were randomized 2:1 to receive Arimoclomol or placebo, administered orally three times daily. Dosing was weight-based. Many participants were also on a stable dose of miglustat.
-
Primary Endpoint: Change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months.
-
Key Secondary Endpoints: Biomarker changes, including HSP70 levels.
Clinical Trial Workflow: NCT02612129
Efficacy and Safety Data from the NPC Trial
| Endpoint | Arimoclomol | Placebo | p-value | Reference |
| Primary Efficacy | ||||
| Mean change in 5-domain NPCCSS | 0.76 | 2.15 | 0.046 | |
| Safety | ||||
| Any Adverse Events | 88.2% (30/34) | 75.0% (12/16) | - | |
| Serious Adverse Events | 14.7% (5/34) | 31.3% (5/16) | - | |
| Treatment-related Serious AEs | 2 patients (urticaria, angioedema) | 0 | - |
Amyotrophic Lateral Sclerosis (ALS)
Arimoclomol has been investigated in patients with ALS, but a Phase 3 trial (ORARIALS-01; NCT03491462) did not meet its primary endpoint.
Experimental Protocol: ORARIALS-01
-
Study Design: Multinational, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 245 patients with early-stage ALS.
-
Intervention: Arimoclomol citrate 400 mg three times daily or placebo for up to 76 weeks.
-
Primary Endpoint: Combined Assessment of Function and Survival (CAFS) rank score.
Efficacy and Safety Data from the ORARIALS-01 Trial
| Endpoint | Arimoclomol | Placebo | p-value | Reference |
| Primary Efficacy | ||||
| CAFS rank score | No significant difference | No significant difference | 0.62 | |
| Safety | ||||
| Treatment-related Adverse Events | More frequent than placebo | - | 0.052 | |
| Discontinuation due to AEs | 16% | 5% | 0.015 | |
| Most common AE leading to discontinuation | Increased liver enzymes | - | - |
Inclusion Body Myositis (IBM)
A multicenter, randomized, double-blind, placebo-controlled trial (NCT02753530) evaluated Arimoclomol in patients with IBM. The trial did not demonstrate a significant benefit on the primary efficacy endpoint.
Experimental Protocol: NCT02753530
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 152 patients with IBM.
-
Intervention: Arimoclomol 400 mg or placebo three times daily for 20 months.
-
Primary Endpoint: Change from baseline in the Inclusion Body Myositis Functional Rating Scale (IBMFRS) total score.
Efficacy and Safety Data from the IBM Trial
| Endpoint | Arimoclomol | Placebo | p-value | Reference |
| Primary Efficacy | ||||
| Mean change in IBMFRS | -3.26 | -2.26 | 0.12 | |
| Safety | ||||
| Serious Adverse Events | 15% (11/74) | 23% (18/78) | - | |
| Elevated Transaminases (≥3x ULN) | 7% (5/74) | 1% (1/78) | - |
Safety and Tolerability
Across clinical trials, Arimoclomol has been generally well-tolerated. The most common adverse events reported include upper respiratory tract infections, diarrhea, and decreased weight. Hypersensitivity reactions such as urticaria and angioedema have been observed. Increases in serum creatinine and liver enzymes have also been reported, sometimes leading to treatment discontinuation.
Drug Interactions
Arimoclomol is an inhibitor of OCT2 and may increase the exposure of drugs that are OCT2 substrates. Known interacting drugs include metformin, cisplatin, and dofetilide.
Conclusion
This compound is a novel therapeutic agent with a unique mechanism of action that amplifies the cellular stress response. Its approval for Niemann-Pick disease type C marks a significant advancement in the treatment of this rare and devastating disorder. While clinical trials in ALS and IBM have not demonstrated efficacy, the safety profile of Arimoclomol appears acceptable. Further research may explore its potential in other protein-misfolding diseases and optimize its therapeutic application. This guide provides a comprehensive overview of the current knowledge on Arimoclomol's pharmacology, serving as a valuable resource for the scientific and drug development communities.
References
- 1. neurology.org [neurology.org]
- 2. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
Arimoclomol Maleate in Amyotrophic Lateral Sclerosis: A Technical Overview of Early Research
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational preclinical and early-phase clinical research on Arimoclomol maleate as a potential therapeutic agent for Amyotrophic Lateral Sclerosis (ALS). The document details the compound's mechanism of action, summarizes key experimental findings, and outlines the methodologies employed in pivotal early studies.
Introduction: Targeting Protein Misfolding in ALS
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons, leading to muscle paralysis and eventual fatality.[1][2] A key pathological hallmark in many ALS cases, particularly familial ALS (FALS) linked to mutations in the Cu/Zn superoxide dismutase-1 (SOD1) gene, is the misfolding and aggregation of proteins.[3][4] These toxic protein aggregates contribute to cellular stress and neuronal death.[5]
The cellular heat shock response is a primary defense mechanism against proteotoxicity. It involves the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to facilitate the correct folding of nascent proteins, refold misfolded proteins, and target irreparable proteins for degradation. Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the heat shock response, amplifying the production of HSPs, particularly in stressed cells. This mechanism presented a compelling therapeutic rationale for its investigation in ALS.
Mechanism of Action: Amplification of the Heat Shock Response
Arimoclomol's neuroprotective effect is attributed to its ability to potentiate the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. Under conditions of cellular stress, such as the presence of misfolded proteins like mutant SOD1, HSF1 is activated. Arimoclomol prolongs this activation, leading to a sustained and amplified transcription of HSP genes, notably HSPA1A (encoding Hsp70). The resulting increase in HSPs enhances the cell's capacity to manage protein aggregates, thereby reducing cytotoxicity and promoting motor neuron survival.
References
- 1. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. als.org [als.org]
Methodological & Application
Application Notes and Protocols for Arimoclomol Maleate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Arimoclomol maleate, a co-inducer of the heat shock response, with detailed protocols for key experiments in patient-derived fibroblasts.
Introduction
Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that has shown therapeutic potential in lysosomal storage disorders such as Niemann-Pick disease type C (NPC) and Gaucher disease (GD). Its mechanism of action involves the potentiation of the cellular stress response, primarily through the prolonged activation of Heat Shock Factor 1 (HSF1). This leads to an increased expression of molecular chaperones like HSP70, which aid in the correct folding and trafficking of mutated proteins.[1][2] Additionally, Arimoclomol has been shown to enhance lysosomal function through the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[3][4] This activation upregulates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, promoting lysosomal biogenesis and the clearance of accumulated substrates.[3]
Data Presentation
The following table summarizes the quantitative effects of Arimoclomol treatment in various in vitro fibroblast models. It is important to note the conflicting data regarding its efficacy in reducing cholesterol storage in certain NPC1 mutant fibroblasts.
| Cell Type/Genotype | Arimoclomol Concentration | Treatment Duration | Endpoint Measured | Observed Effect |
| Gaucher Disease Fibroblasts (L444P/L444P) | 50 - 800 µM | 1 - 5 days | GCase Activity | Time- and dose-dependent increase. |
| Gaucher Disease Fibroblasts (Various genotypes) | 400 µM | 5 days | GCase Activity | Significant increase across all tested genotypes. |
| Niemann-Pick C Fibroblasts | 100 µM and 200 µM | 7 - 28 days | Cholesterol Clearance (Filipin Staining) | Increased cholesterol clearance, most pronounced at the highest dose. |
| Healthy Human Fibroblasts | 400 µM | Not Specified | TFE3 Binding to CLEAR Promoters | Significantly enhanced binding to NPC1, NPC2, GBA, MCOLN, and GLA promoters. |
| Niemann-Pick C Fibroblasts (NPC1 I1061T) | Up to 500 µM | 3 or 5 days | Cholesterol Storage (Filipin Staining) | No reduction in cholesterol storage observed. |
| Niemann-Pick C Fibroblasts (NPC1 I1061T) | 50 µM and 400 µM | 3 and 5 days | HSP70 Expression | No upregulation of HSP70 expression observed. |
Experimental Protocols
General Cell Culture of Human Primary Fibroblasts
-
Media Preparation: Culture primary human fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Cell Seeding:
-
For general culture in T75 flasks, seed cells at a density of 2,500-5,000 cells/cm².
-
For experiments in 96-well plates, a seeding density of approximately 5,000 cells per well is recommended for dermal fibroblasts. Adjust seeding density based on the specific growth characteristics of the fibroblast line.
-
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: Assessment of Glucocerebrosidase (GCase) Activity in Gaucher Disease Fibroblasts
This protocol is adapted from studies demonstrating Arimoclomol's effect on GCase activity.
-
Cell Seeding and Treatment:
-
Seed Gaucher disease patient-derived fibroblasts in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
The following day, replace the medium with fresh medium containing various concentrations of Arimoclomol (e.g., 50, 100, 200, 400, 800 µM) or a vehicle control.
-
Incubate the cells for 1 to 5 days.
-
-
Cell Lysis:
-
After the treatment period, wash the cells with Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) and determine the total protein concentration using a BCA assay.
-
-
GCase Activity Assay:
-
Prepare a reaction mixture containing the cell lysate and the fluorescent substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) in a buffer with an acidic pH to mimic lysosomal conditions.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
Normalize the GCase activity to the total protein concentration of the cell lysate.
-
Protocol 2: Evaluation of Cholesterol Accumulation in Niemann-Pick C Fibroblasts using Filipin Staining
This protocol is based on standard filipin staining procedures used in NPC research.
-
Cell Seeding and Treatment:
-
Seed NPC patient-derived fibroblasts on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with Arimoclomol (e.g., 100 µM, 200 µM) or vehicle control for the desired duration (e.g., 7, 14, 21, or 28 days), changing the media with fresh drug every 2-3 days.
-
-
Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 3% paraformaldehyde in PBS for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
Filipin Staining:
-
Prepare a working solution of Filipin III from a stock solution (e.g., 50 µg/mL in PBS with 10% FBS). Protect the solution from light.
-
Incubate the fixed cells with the filipin working solution for 2 hours at room temperature in the dark.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on a glass slide with a suitable mounting medium.
-
Visualize the stained cholesterol using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Note that filipin fluorescence is prone to rapid photobleaching.
-
Protocol 3: Immunofluorescence Analysis of TFEB/TFE3 Nuclear Translocation
This protocol outlines the general steps for assessing the subcellular localization of TFEB and TFE3.
-
Cell Seeding and Treatment:
-
Seed fibroblasts on glass coverslips and treat with Arimoclomol (e.g., 400 µM) or a vehicle control for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells as described in Protocol 2.
-
Permeabilize the cells with a detergent such as 0.1% Triton X-100 or digitonin in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20).
-
Incubate the cells with primary antibodies specific for TFEB or TFE3 overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Mandatory Visualizations
Caption: Arimoclomol's role in the Heat Shock Response pathway.
Caption: Arimoclomol's activation of the TFEB/TFE3 pathway.
Caption: General experimental workflow for in vitro studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The heat shock protein amplifier arimoclomol improves refolding, maturation and lysosomal activity of glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zevra.com [zevra.com]
Application Notes and Protocols for Arimoclomol Maleate in Mouse Models of Niemann-Pick Type C Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niemann-Pick Type C (NPC) disease is a rare, autosomal recessive lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in various tissues, leading to progressive neurodegeneration and visceral pathology. The disease is primarily caused by mutations in the NPC1 or NPC2 genes. Arimoclomol is a heat shock protein (HSP) co-inducer that has shown therapeutic potential by amplifying the natural cellular stress response, aiding in the proper folding and function of proteins, and improving lysosomal function.[1][2] This document provides detailed application notes and protocols for the use of arimoclomol maleate in preclinical mouse models of NPC, summarizing key dosage information and experimental methodologies from published studies.
Mechanism of Action
Arimoclomol's therapeutic effect in NPC is attributed to its ability to amplify the heat shock response, particularly under conditions of cellular stress.[2] It is believed to act as a co-inducer of heat shock proteins, notably HSP70.[3] The proposed mechanism involves the stabilization of the active form of Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the expression of HSPs.[3] In the context of NPC, this amplified heat shock response is thought to facilitate the correct folding and trafficking of the mutated NPC1 protein, thereby improving cholesterol efflux from lysosomes.
Recent studies have further elucidated the mechanism, suggesting that arimoclomol also promotes lysosomal biogenesis and function through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These transcription factors are master regulators of the Coordinated Lysosomal Expression and Regulation (CLEAR) network of genes, which includes NPC1. By upregulating these genes, arimoclomol enhances the cell's capacity to clear accumulated lipids.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various mouse models of Niemann-Pick Type C disease.
| Mouse Model Strain | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Npc1-/- | 1, 3, 10, 30 mg/kg/day | In drinking water | From 3 to 7 weeks of age | Dose-dependent improvement in gait parameters. | |
| Npc1-/- | 10 mg/kg/day | In drinking water | From 3 to 7 weeks of age | Increased HSP70 levels in the brain and liver. | |
| NPC1nmf/nmf | 100 mg/kg/day | Not specified | From 3 weeks to 12 weeks of age | Reduced total cholesterol in the liver. | |
| Npc1-/- | Up to 300 mg/kg/day | Not specified | Not specified | No clear dose-related effects on behavioral parameters or cholesterol/GSLs in brain or liver. | |
| Npc1-/- | 10 mg/kg/day | Oral gavage | Not specified | Mentioned as a route of administration in studies. |
Experimental Protocols
Preparation of this compound Solution for Administration
-
For Administration in Drinking Water:
-
Determine the average daily water consumption of the mice to be treated.
-
Calculate the total amount of this compound needed per cage based on the target dosage (e.g., 10 mg/kg/day) and the total body weight of the mice in the cage.
-
Dissolve the calculated amount of this compound in the corresponding volume of drinking water. Ensure the compound is fully dissolved. The solubility of arimoclomol can be enhanced by using a citrate buffer.
-
Provide the medicated water to the mice as the sole source of drinking water.
-
Prepare fresh medicated water at least every 2-3 days and monitor water consumption to ensure accurate dosing.
-
-
For Administration via Oral Gavage:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water, saline, or a specific formulation buffer). The concentration of the stock solution should be calculated to deliver the desired dose in a small, manageable volume for gavage (typically 5-10 ml/kg).
-
On the day of administration, dilute the stock solution to the final desired concentration if necessary.
-
Ensure the solution is at room temperature before administration.
-
Administer the solution to the mice using a proper-sized oral gavage needle.
-
Animal Handling and Treatment Regimen
-
Animal Models:
-
Npc1-/- (BALB/c background)
-
NPC1nmf/nmf
-
-
Treatment Initiation and Duration:
-
Treatment is typically initiated in pre-symptomatic or early-symptomatic mice, for instance, starting at 3 weeks of age.
-
The duration of treatment can vary depending on the study endpoints, ranging from several weeks to the entire lifespan of the animal to assess survival benefits. A common duration for efficacy studies is from 3 to 7 or 12 weeks of age.
-
-
Monitoring and Efficacy Assessment:
-
Behavioral Phenotypes: Conduct regular behavioral tests such as gait analysis (e.g., using a CatWalk system), rotarod performance, and open field tests to assess motor coordination and activity.
-
Biochemical Analysis: At the end of the treatment period, collect tissues (brain, liver, spleen) for biochemical analysis. Measure levels of unesterified cholesterol (e.g., using filipin staining), glycosphingolipids, and relevant biomarkers like lyso-SM-509.
-
Target Engagement: Assess the levels of HSP70 in tissues (e.g., by ELISA or Western blot) to confirm the pharmacodynamic effect of arimoclomol.
-
Histopathology: Perform histological analysis of tissues to evaluate cellular pathology, such as Purkinje cell loss in the cerebellum and lipid accumulation in various cell types.
-
Visualizations
Caption: Arimoclomol's dual mechanism of action in NPC.
Caption: Workflow for evaluating arimoclomol in NPC mice.
References
- 1. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of heat shock proteins in Amyotrophic Lateral Sclerosis: The therapeutic potential of Arimoclomol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for HSP70 Induction by Arimoclomol Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol maleate is a well-characterized heat shock protein (HSP) co-inducer that amplifies the natural cellular stress response, leading to the increased expression of cytoprotective proteins, most notably Heat Shock Protein 70 (HSP70).[1][2] Unlike direct inducers of cellular stress, arimoclomol functions by prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs.[3][4] It stabilizes the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of HSP genes, thereby enhancing the production of HSPs in cells already under stress.[1] This targeted mechanism makes arimoclomol a promising therapeutic agent for a variety of neurodegenerative and other diseases characterized by protein misfolding and aggregation.
Western blot analysis is a fundamental technique to quantify the induction of HSP70 by arimoclomol, providing crucial data for drug efficacy studies. These application notes provide a comprehensive guide to performing Western blot analysis for HSP70 induction by this compound, including detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Data Presentation
The following table summarizes quantitative data on HSP70 induction by arimoclomol from a preclinical study and provides a template for researchers to document their own experimental findings.
| Parameter | Reported Value | Experimental Results |
| Drug | This compound | |
| Model System | SOD1(G93A) transgenic mice (a model for Amyotrophic Lateral Sclerosis) | User-defined |
| Treatment Dose | 10 mg/kg | User-defined |
| Treatment Duration | Late-stage disease | User-defined |
| Tissue/Cell Type | Spinal Cord | User-defined |
| Fold Change in HSP70 Protein Level (vs. untreated) | Significant increase (quantitative densitometric analysis performed) | To be determined by user |
| Loading Control | Not specified in the study | User-defined (e.g., β-actin, GAPDH) |
Signaling Pathway
The diagram below illustrates the signaling pathway of arimoclomol-mediated HSP70 induction. Under cellular stress, HSF1 is released from its inhibitory complex with HSP90. Arimoclomol then acts to prolong the binding of activated HSF1 trimers to the Heat Shock Elements (HSEs) in the DNA, leading to enhanced transcription of the HSP70 gene and subsequent protein synthesis.
Caption: Signaling pathway of Arimoclomol leading to HSP70 induction.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to measure HSP70 induction by arimoclomol.
Caption: Experimental workflow for HSP70 Western blot analysis.
Detailed Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, SH-SY5Y, or primary neurons) in appropriate culture dishes. Allow cells to adhere and reach 70-80% confluency.
-
Arimoclomol Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle-only control.
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing different concentrations of arimoclomol or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. To induce cellular stress and observe the co-inducing effect of arimoclomol, a mild stressor (e.g., heat shock at 42°C for 1 hour followed by recovery) can be applied towards the end of the incubation period.
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer: 20mM Tris-HCL pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer. Mix a specific amount of protein (typically 20-50 µg) from each sample with Laemmli sample buffer (2X or 4X). Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-20% Tris-HCl gel). Run the gel in electrophoresis running buffer until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm the transfer efficiency by staining the membrane with Ponceau S.
IV. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70. Recommended dilutions for commercially available antibodies are often 1:1000. The incubation should be performed overnight at 4°C with gentle agitation. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. A typical dilution is 1:2000 to 1:5000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer’s instructions. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
V. Data Analysis
-
Image Acquisition: Capture the image of the Western blot, ensuring that the bands are not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for HSP70 and the loading control in each lane.
-
Normalization: Normalize the HSP70 band intensity to the corresponding loading control band intensity for each sample.
-
Quantification: Express the results as a fold change in HSP70 expression in arimoclomol-treated samples relative to the vehicle-treated control. Perform statistical analysis to determine the significance of the observed changes.
References
Application Notes and Protocols: Filipin Staining for Cholesterol Assessment in Arimoclomol Maleate Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a therapeutic agent that has shown promise in the treatment of lysosomal storage disorders, particularly Niemann-Pick disease type C (NPC).[1][2] NPC is characterized by the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes of cells.[1] Arimoclomol is thought to ameliorate this condition by enhancing the cellular stress response, which can lead to improved lysosomal function and a reduction in lipid accumulation.[3]
Filipin, a fluorescent polyene antibiotic, is a widely used tool for the detection and quantification of unesterified cholesterol in cultured cells.[4] It binds specifically to 3-β-hydroxysterols, such as cholesterol, and upon binding, its fluorescence properties are altered, allowing for visualization and measurement. This makes Filipin staining a valuable technique for assessing the efficacy of compounds like Arimoclomol in reducing cellular cholesterol storage.
These application notes provide a detailed protocol for using Filipin staining to assess cholesterol levels in cells treated with Arimoclomol maleate. It also includes information on the mechanism of action of Arimoclomol and a summary of available data on its effects on cellular cholesterol.
Mechanism of Action of Arimoclomol
Arimoclomol is a co-inducer of heat shock proteins (HSPs), particularly HSP70. The proposed mechanism for its therapeutic effect in NPC involves the amplification of the heat shock response to alleviate cellular stress caused by misfolded NPC1 protein and lipid accumulation. This enhanced stress response is believed to have several downstream effects that collectively improve lysosomal function and reduce the lipid burden in affected cells.
A key part of Arimoclomol's mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Arimoclomol treatment has been shown to promote the translocation of TFEB to the nucleus, leading to the increased expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network. This, in turn, is expected to enhance the cell's capacity to clear accumulated lipids, including cholesterol.
dot
Caption: Proposed mechanism of Arimoclomol in reducing lysosomal cholesterol.
Experimental Protocols
This section provides a detailed protocol for Filipin staining to assess unesterified cholesterol in cultured cells treated with this compound.
Materials
-
Cell Culture: Mammalian cells of interest (e.g., human fibroblasts from NPC patients, or relevant cell lines)
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or water)
-
Filipin III complex: (e.g., Sigma-Aldrich, #SAE0087)
-
Dimethyl sulfoxide (DMSO)
-
Paraformaldehyde (PFA): 4% (w/v) in Phosphate Buffered Saline (PBS)
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Glycine: 100 mM in PBS
-
Mounting medium: (e.g., Fluoromount-G)
-
Fluorescence microscope: Equipped with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)
Experimental Workflow
dot
Caption: Experimental workflow for Filipin staining of cholesterol.
Detailed Procedure
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 24-72 hours).
-
-
Cell Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 30-60 minutes at room temperature.
-
-
Quenching:
-
Aspirate the PFA solution.
-
Wash the cells three times with PBS.
-
Quench the fixation reaction by incubating with 100 mM glycine in PBS for 10 minutes at room temperature.
-
-
Filipin Staining:
-
Prepare a fresh working solution of Filipin at 50 µg/mL in PBS. Note: Filipin is light-sensitive and should be protected from light.
-
Aspirate the glycine solution and wash the cells once with PBS.
-
Add the Filipin working solution to each well and incubate for 2 hours at room temperature in the dark.
-
-
Washing:
-
Aspirate the Filipin solution.
-
Wash the cells three times with PBS to remove unbound Filipin.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a suitable mounting medium.
-
Image the cells immediately using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm). Note: Filipin fluorescence is prone to photobleaching, so minimize exposure to the excitation light.
-
-
Image Analysis and Quantification:
-
Capture images from multiple random fields for each condition.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of Filipin staining.
-
Measure the mean fluorescence intensity per cell or the integrated density of Filipin-positive puncta.
-
Normalize the fluorescence intensity to the cell area or the number of cells.
-
Data Presentation
The effect of Arimoclomol on cellular cholesterol levels as measured by Filipin staining has been investigated, yielding varied results. The following table summarizes quantitative data from a study by Rosenbaum et al. (2021), which examined the effect of Arimoclomol on cholesterol storage in NPC1 mutant human fibroblasts.
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Change in Filipin Staining (LSO Ratio) |
| Vehicle (DMSO) | - | 72 | Baseline |
| Arimoclomol | 50 | 72 | No significant change |
| Arimoclomol | 100 | 72 | No significant change |
| Arimoclomol | 200 | 72 | No significant change |
| Arimoclomol | 500 | 72 | No significant change |
| Vehicle (DMSO) | - | 120 | Baseline |
| Arimoclomol | 50 | 120 | No significant change |
| Arimoclomol | 100 | 120 | No significant change |
| Arimoclomol | 200 | 120 | No significant change |
| Arimoclomol | 500 | 120 | No significant change |
Data adapted from Rosenbaum, A. I., et al. (2021). HSP90 inhibitors reduce cholesterol storage in Niemann-Pick type C1 mutant fibroblasts. Journal of Lipid Research, 62, 100114. In this particular study, Arimoclomol treatment did not result in a reduction of cholesterol storage in NPC1I1061T fibroblasts as measured by the lysosome-like storage organelles (LSO) filipin assay.
Discussion and Troubleshooting
The lack of a significant reduction in Filipin staining in the study by Rosenbaum et al. (2021) suggests that the effect of Arimoclomol on cholesterol storage may be cell-type specific, dependent on the particular NPC1 mutation, or that the Filipin staining method may not be sensitive enough to detect subtle changes in all experimental contexts. It is also possible that Arimoclomol's primary therapeutic benefit lies in improving overall lysosomal health and function, which may not always directly translate to a dramatic and immediate reduction in the pool of unesterified cholesterol that is detectable by Filipin.
Troubleshooting Filipin Staining:
-
Photobleaching: Filipin is highly susceptible to photobleaching. Minimize light exposure during staining and imaging. Use a neutral density filter if available.
-
Signal-to-Noise Ratio: Ensure thorough washing to reduce background fluorescence.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect cholesterol metabolism.
-
Reagent Stability: Prepare Filipin solutions fresh and protect them from light and repeated freeze-thaw cycles.
Conclusion
Filipin staining is a valuable method for visualizing and quantifying unesterified cholesterol in cells. When investigating the effects of Arimoclomol, it is a key tool to assess its potential to reduce the cholesterol accumulation characteristic of diseases like NPC. While the currently available direct cell-based evidence from Filipin staining studies does not uniformly show a reduction in cholesterol with Arimoclomol treatment, the established mechanism of action of the drug suggests that such an effect is plausible under specific conditions. Researchers are encouraged to optimize the staining protocol for their specific cell type and experimental design and to consider complementary methods for cholesterol quantification.
References
- 1. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel cholesterol stain reveals early neuronal cholesterol accumulation in the Niemann-Pick type C1 mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arimoclomol Maleate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Arimoclomol Maleate
Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR). It is an investigational drug that has been studied in various models of neurodegenerative diseases characterized by protein misfolding and aggregation. Arimoclomol is thought to amplify and prolong the natural, beneficial effects of the cellular stress response, particularly the production of Heat Shock Proteins (HSPs), without inducing a stress response itself. It readily crosses the blood-brain barrier, making it a candidate for treating central nervous system disorders. In 2024, arimoclomol was approved in the USA for Niemann-Pick disease type C (NPC) when used with miglustat.[1][2]
Mechanism of Action
Arimoclomol's primary mechanism involves the potentiation of the HSR. Under conditions of cellular stress, such as the presence of misfolded proteins, the transcription factor Heat Shock Factor 1 (HSF1) is activated. Arimoclomol is reported to stabilize the interaction between activated HSF1 and its corresponding Heat Shock Elements (HSEs) in the promoter regions of HSP genes.[3] This action prolongs HSF1 activity, leading to an amplified and sustained upregulation of cytoprotective HSPs, most notably HSP70.[1][4]
These molecular chaperones play a critical role in cellular proteostasis by:
-
Assisting in the correct folding of new or damaged proteins.
-
Preventing the aggregation of misfolded proteins.
-
Improving lysosomal function to clear protein aggregates.
In the context of specific diseases like Niemann-Pick Type C (NPC), this mechanism is believed to improve the function of the misfolded NPC1 protein, thereby aiding the transport of cholesterol out of lysosomes. In amyotrophic lateral sclerosis (ALS) models with mutations in the SOD1 gene, it helps manage the toxic, misfolded SOD1 protein.
Summary of Preclinical Efficacy in Animal Models
Arimoclomol has demonstrated significant therapeutic effects in various animal models of neurodegenerative diseases.
-
Amyotrophic Lateral Sclerosis (ALS): In the widely-used SOD1(G93A) transgenic mouse model of ALS, treatment with arimoclomol has been shown to delay disease progression, improve hind limb muscle function, increase the survival of motor neurons, and result in a significant (22%) increase in overall lifespan.
-
Niemann-Pick Disease Type C (NPC): In Npc1 knockout mouse models, arimoclomol treatment attenuates neurological symptoms and reduces the pathological accumulation of lipids within lysosomes, supporting its mechanism of enhancing lysosomal function.
-
Other Models: Cognitive improvements have been noted in a rat model of hypoxia, and enhanced motility and lifespan were observed in a C. elegans model of tau toxicity.
Data Presentation
Table 1: Efficacy of Arimoclomol in Neurodegenerative Disease Models
| Animal Model | Disease | Administration Route & Regimen | Key Efficacy Outcomes | Reference |
| SOD1(G93A) Mouse | Amyotrophic Lateral Sclerosis (ALS) | Intraperitoneal (IP) injection; daily from pre-symptomatic (35 days) or symptomatic (60 days) stages. | Delayed disease progression, improved muscle function, increased motor neuron survival, 22% increase in lifespan. | |
| Npc1-/- Mouse | Niemann-Pick Disease Type C (NPC) | Administered in drinking water; initiated pre-symptomatically (3 weeks of age) for 5 weeks. | Attenuation of neurological symptoms, improved motor function (rotarod, gait analysis), reduced lysosomal lipid storage. | |
| Hypoxia Rat Model | Hypoxia-induced cognitive deficit | Not specified | Improved cognition. | |
| C. elegans (Tauopathy) | Tau toxicity | In culture medium | Significantly improved motility and extended lifespan. |
Table 2: Toxicology and Safety Data from Animal Studies
| Animal Model | Study Type | Exposure Level (Relative to Human MRHD AUC) | Key Findings | Reference |
| Rat | Fertility and Early Embryonic Development | 9-fold | Decreased male and female fertility. | |
| 5-fold | Increased pre-implantation loss. | |||
| Rat | Embryo-fetal Development | ≥10-fold | Post-implantation loss and structural abnormalities in offspring. | |
| Rabbit | Embryo-fetal Development | ≥5-fold | Post-implantation loss and structural abnormalities in offspring. | |
| Juvenile Rat | Juvenile Toxicity | ≥4-fold | Increased incidence of renal pelvic dilatation. | |
| Maximum Recommended Human Dose (MRHD) based on Area Under the Curve (AUC) exposure. |
Visualizations
Caption: Arimoclomol's mechanism of action on the Heat Shock Response pathway.
Caption: Experimental workflow for an Arimoclomol efficacy study in an ALS mouse model.
Experimental Protocols
Protocol 1: Administration of Arimoclomol in a SOD1(G93A) Mouse Model of ALS
This protocol is based on methodologies reported for efficacy studies of arimoclomol in the SOD1(G93A) mouse model.
1. Materials and Reagents
-
This compound powder
-
Vehicle: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Transgenic mice carrying the human SOD1(G93A) mutation and wild-type (WT) littermates.
-
1 mL syringes
-
27-30 gauge needles for injection
-
Animal scale
-
Appropriate PPE (gloves, lab coat)
2. Drug Formulation
-
Calculate the total amount of this compound required based on the number of animals, dosage, and study duration. A typical effective dose reported in literature is 10 mg/kg .
-
On each day of dosing, weigh the required amount of this compound powder.
-
Dissolve the powder in the sterile saline vehicle to achieve a final concentration suitable for injection volume (e.g., 1 mg/mL for a 10 mL/kg injection volume).
-
Ensure the solution is clear and fully dissolved before administration. Prepare fresh daily.
3. Animal Handling and Dosing Procedure
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment. House animals under standard conditions with ad libitum access to food and water.
-
Treatment Initiation: Begin treatment at the pre-defined study age, which can be pre-symptomatic (e.g., 35 days of age) or at the onset of symptoms (e.g., 60-75 days of age).
-
Daily Dosing:
-
Weigh each mouse daily or weekly to accurately calculate the dose.
-
Draw the calculated volume of arimoclomol solution or vehicle into a 1 mL syringe.
-
Restrain the mouse securely. For intraperitoneal (IP) injection, position the mouse to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution smoothly.
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
-
Study Duration: Continue daily injections until the pre-defined study endpoint (e.g., late-stage disease progression defined by significant weight loss or inability to right itself) is reached.
4. Endpoint and Efficacy Assessment
-
Behavioral Tests: Perform weekly or bi-weekly motor function tests (e.g., rotarod, grip strength) to assess disease progression.
-
Survival: Monitor animals daily and record the date of death or humane euthanasia to determine lifespan.
-
Histological Analysis: At the study endpoint, perfuse animals and collect spinal cord and muscle tissues for histological analysis, including motor neuron counting and muscle fiber typing.
Protocol 2: General Protocol for Oral Gavage Administration in Mice
This is a general protocol for precise oral administration, which can be adapted for arimoclomol if required by the experimental design.
1. Materials and Reagents
-
This compound powder
-
Vehicle: Sterile water, 0.5% methylcellulose, or other appropriate vehicle.
-
20-gauge, 1.5-inch flexible or stainless steel oral gavage needles with a rounded ball tip.
-
1 mL syringes
-
Animal scale
2. Gavage Procedure
-
Preparation:
-
Weigh the mouse and calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg .
-
Prepare the arimoclomol suspension/solution in the chosen vehicle.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth; the needle should reach the last rib but not beyond. Mark the needle if necessary.
-
-
Administration:
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and prevent rotation. The body should be held in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus.
-
Allow the mouse to swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in place, administer the compound slowly and steadily.
-
After administration, withdraw the needle gently along the same path.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor closely for 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the trachea.
-
Continue to monitor animals 12-24 hours after dosing.
-
References
- 1. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral Vector-Based Models for Arimoclomol Maleate Testing
Introduction
Arimoclomol is a pharmacological agent that amplifies the natural heat shock response, a key cellular protective mechanism.[1][2] It functions as a co-inducer of heat shock proteins (HSPs), particularly HSP70, which act as molecular chaperones to facilitate correct protein folding, prevent the aggregation of misfolded proteins, and improve lysosomal function.[3][4] This mechanism of action makes Arimoclomol a promising therapeutic candidate for diseases characterized by protein misfolding and aggregation, such as the lysosomal storage disorder Niemann-Pick disease type C (NPC).[5]
Lentiviral vectors are highly efficient tools for gene delivery, capable of transducing both dividing and non-dividing cells to establish stable, long-term transgene expression. This makes them ideal for developing robust in vitro and in vivo disease models. By introducing mutated genes associated with specific disorders, researchers can create cellular and animal models that accurately recapitulate key aspects of the disease pathology, providing a powerful platform for drug screening and mechanism-of-action studies.
These application notes provide a detailed framework for utilizing lentiviral vector technology to create cellular models of protein misfolding diseases, specifically Niemann-Pick disease type C, for the preclinical evaluation of Arimoclomol maleate.
Section 1: Arimoclomol's Mechanism of Action via the Heat Shock Response
Under cellular stress conditions, such as the accumulation of misfolded proteins, Heat Shock Factor 1 (HSF1) is activated. Arimoclomol does not induce this response on its own but rather amplifies an existing stress response. It is thought to prolong the activation of HSF1, enhancing its binding to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes. This leads to an increased and sustained production of cytoprotective HSPs, like HSP70, which can then help refold misfolded proteins, aiding in their proper function or clearance and thereby improving overall cellular health.
Section 2: Lentiviral Vector-Based Disease Modeling Workflow
Creating a cellular disease model using lentiviral vectors involves several key steps. First, the gene of interest (e.g., a mutated version of the NPC1 gene) is cloned into a lentiviral transfer plasmid. This plasmid, along with packaging and envelope plasmids, is co-transfected into a producer cell line like HEK293T. The producer cells then generate replication-incompetent lentiviral particles, which are harvested from the supernatant. After determining the viral titer, these particles are used to transduce a target cell line (e.g., human fibroblasts or a neuronal cell line). The lentiviral genome integrates into the host cell's DNA, resulting in a stable cell line that continuously expresses the mutant protein, thereby creating a reliable in vitro model of the disease for subsequent drug testing.
Section 3: Experimental Protocols
Protocol 1: Generation of a Lentiviral-Based Cellular Model of Niemann-Pick Type C (NPC)
This protocol outlines the generation of a stable cell line expressing a common disease-causing mutant of NPC1.
Materials:
-
HEK293T cells
-
Target cells (e.g., primary human fibroblasts, SH-SY5Y neuroblastoma cells)
-
Lentiviral transfer plasmid containing mutant NPC1 cDNA (e.g., pLenti-CMV-NPC1_I1061T-puro)
-
2nd or 3rd generation packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Polybrene
-
Puromycin
-
0.45 µm syringe filters
Procedure:
-
Day 0: Seed HEK293T Cells:
-
Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
-
Day 1: Co-transfection:
-
Prepare the plasmid DNA mixture in serum-free media. For a 10 cm dish, use a total of 15-20 µg of DNA with a ratio of approximately 2:1:1 for transfer:packaging:envelope plasmids.
-
Prepare the transfection reagent according to the manufacturer's protocol.
-
Combine the DNA and reagent mixtures, incubate for 15-20 minutes at room temperature, and add the complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 2: Change Media:
-
After 12-18 hours, gently replace the transfection media with fresh complete culture media (DMEM + 10% FBS + 1% Pen-Strep).
-
-
Day 3 & 4: Harvest Lentivirus:
-
At 48 hours and 72 hours post-transfection, collect the cell culture supernatant, which contains the viral particles.
-
Centrifuge at 500 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The virus can be used immediately, stored at 4°C for a few days, or aliquoted and stored at -80°C for long-term use.
-
-
Day 4: Titer Virus (Optional but Recommended):
-
Determine the viral titer using a method such as p24 ELISA or qPCR-based kits to ensure reproducible transductions.
-
-
Day 5: Transduce Target Cells:
-
Plate target cells in a 6-well plate to be 50-60% confluent.
-
Replace the media with fresh media containing Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Add the viral supernatant to the cells at various Multiplicities of Infection (MOI), for example, 0, 1, 5, and 10.
-
Incubate overnight.
-
-
Day 6: Media Change:
-
Remove the virus-containing media and replace it with fresh complete media.
-
-
Day 8 onwards: Puromycin Selection:
-
After 48 hours, begin selection by adding puromycin to the media at a predetermined optimal concentration (typically 1-10 µg/mL, determined via a kill curve on untransduced cells).
-
Replace the media with fresh puromycin-containing media every 2-3 days until all control (untransduced) cells have died.
-
Expand the surviving, stably transduced cell population for subsequent experiments.
-
Protocol 2: In Vitro Testing of Arimoclomol in the NPC Cellular Model
Materials:
-
Stable NPC1-mutant cell line (from Protocol 1)
-
This compound
-
DMSO (vehicle control)
-
Filipin III stain
-
Paraformaldehyde (PFA)
-
Antibodies for Western Blot (anti-HSP70, anti-GAPDH/β-actin)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Plating and Treatment:
-
Plate the stable NPC1-mutant cells in appropriate culture vessels (e.g., 96-well plates for viability, 24-well plates with coverslips for imaging, 6-well plates for protein analysis).
-
Allow cells to adhere overnight.
-
Treat cells with a dose range of Arimoclomol (e.g., 0, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
-
Endpoint Analysis - Filipin Staining for Cholesterol:
-
Wash cells on coverslips with PBS.
-
Fix with 4% PFA for 20 minutes.
-
Quench fixation with glycine or ammonium chloride.
-
Stain with Filipin III (e.g., 50 µg/mL in PBS with 10% FBS) for 1-2 hours in the dark.
-
Wash and mount coverslips onto slides.
-
Image using a fluorescence microscope and quantify the intensity of filipin staining per cell to measure unesterified cholesterol accumulation.
-
-
Endpoint Analysis - Western Blot for HSP70 Induction:
-
Lyse cells from 6-well plates in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against HSP70, followed by a loading control antibody (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and quantify band density to assess HSP70 upregulation.
-
-
Endpoint Analysis - Cell Viability:
-
Perform a cell viability assay on cells in the 96-well plate according to the manufacturer's protocol to assess any potential cytotoxicity of the treatment.
-
Section 4: Data Presentation and Interpretation
Quantitative data from experiments should be organized into tables for clear comparison. Below are examples of how to present hypothetical experimental data and a summary of published clinical trial data.
Table 1: Hypothetical In Vitro Efficacy of Arimoclomol in a Lentiviral NPC1-mutant Cell Model
| Arimoclomol Conc. (µM) | Relative Filipin Staining (Normalized to Vehicle) | Relative HSP70 Expression (Fold Change vs. Vehicle) | Cell Viability (% of Vehicle Control) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.0 ± 0.1 | 100 ± 5.2 |
| 1 | 0.95 ± 0.07 | 1.4 ± 0.2 | 101 ± 4.8 |
| 10 | 0.78 ± 0.06 | 2.5 ± 0.3 | 98 ± 5.5 |
| 50 | 0.55 ± 0.05 | 4.1 ± 0.4 | 97 ± 6.1 |
| 100 | 0.51 ± 0.06 | 4.3 ± 0.5 | 92 ± 7.3 |
Data are represented as mean ± standard deviation.
Table 2: Summary of Phase 2/3 Clinical Trial Data for Arimoclomol in Niemann-Pick Disease Type C
| Endpoint | Arimoclomol Group | Placebo Group | Treatment Difference | P-value |
| Primary Endpoint | ||||
| Mean Change in 5-domain NPCCSS Score at 12 Months | 0.76 | 2.15 | -1.40 (95% CI: -2.76, -0.03) | 0.046 |
| Key Secondary/Subgroup Analysis | ||||
| Treatment Difference in Miglustat Subgroup (NPCCSS) | - | - | -2.06 | 0.006 |
| Safety and Tolerability | ||||
| Patients with any Adverse Event (AE) | 88.2% (30/34) | 75.0% (12/16) | N/A | N/A |
| Patients with Serious AEs | 14.7% (5/34) | 31.3% (5/16) | N/A | N/A |
NPCCSS: NPC Clinical Severity Scale. A lower score indicates less severe disease progression.
Section 5: Application Notes
-
Cell Line Selection: The choice of the target cell line is critical. While human fibroblasts from NPC patients are a relevant model, neuronal cell lines like SH-SY5Y may be more appropriate for studying neuroprotective effects, as NPC is a progressive neurodegenerative disorder.
-
Mutation Choice: Select a well-characterized NPC1 or NPC2 mutation that results in a clear, quantifiable cellular phenotype (e.g., significant cholesterol accumulation).
-
Transduction Optimization: Transduction efficiency is cell-type dependent. It is crucial to optimize the MOI and Polybrene concentration for each new cell line to achieve sufficient transgene expression without inducing cytotoxicity.
-
Model Validation: Thoroughly validate the generated cell model. Confirm the expression of the mutant protein via Western Blot or qPCR and verify the presence of the expected disease phenotype (e.g., cholesterol accumulation via Filipin staining) compared to a control cell line transduced with a wild-type or empty vector.
-
Beyond NPC: This lentiviral modeling approach is highly adaptable. It can be used to study other lysosomal storage diseases or proteinopathies by substituting the gene of interest. This allows for the testing of Arimoclomol or other HSP co-inducers in a variety of disease contexts.
References
Measuring Lysosomal Enzyme Activity After Arimoclomol Maleate Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effects of Arimoclomol maleate on lysosomal enzyme activity. This document includes an overview of Arimoclomol's mechanism of action, detailed protocols for cell culture and enzyme activity assays, and data presentation guidelines.
Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that has shown promise in treating lysosomal storage disorders.[1][2] It functions as a co-inducer of the cellular stress response, enhancing the production of cytoprotective HSPs, particularly HSP70.[1][3][4] This enhanced HSP expression aids in the proper folding and maturation of mutated or misfolded proteins, improves their trafficking to lysosomes, and ultimately enhances lysosomal function.
The primary mechanism of Arimoclomol involves the stabilization of the activated form of Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the expression of HSPs. Arimoclomol prolongs the binding of HSF1 to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, leading to an amplified stress response in cells already under stress.
Recent studies have also elucidated a more direct effect of Arimoclomol on lysosomal function through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). These transcription factors are master regulators of lysosomal biogenesis and autophagy. Arimoclomol promotes the translocation of TFEB and TFE3 to the nucleus, where they stimulate the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network. This leads to an increase in the production of lysosomal proteins, including lysosomal enzymes and membrane proteins, thereby enhancing the overall catabolic capacity of the lysosome.
Experimental Protocols
The following protocols provide a framework for treating cells with this compound and subsequently measuring the activity of specific lysosomal enzymes.
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell type being used.
Materials:
-
Cell line of interest (e.g., patient-derived fibroblasts, neuronal cell lines)
-
Complete cell culture medium
-
This compound (powder)
-
Vehicle (e.g., sterile water, DMSO)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in the appropriate cell culture plates at a density that will allow for optimal growth during the treatment period.
-
Arimoclomol Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final concentration of the vehicle in the cell culture medium should be kept low (typically ≤0.1%) to avoid toxicity.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or the vehicle control. Treatment duration and Arimoclomol concentration should be optimized based on the cell type and experimental goals. A typical starting point is a concentration range of 10-100 µM for 24-72 hours.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the duration of the treatment.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer, or a specific buffer recommended for the chosen enzyme assay).
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). This is crucial for normalizing enzyme activity.
Lysosomal Enzyme Activity Assays
The choice of assay will depend on the specific lysosomal enzyme being investigated. Many commercial kits are available for measuring the activity of various lysosomal enzymes. These assays are typically based on fluorogenic or colorimetric substrates.
General Protocol using a Fluorogenic Substrate:
Materials:
-
Cell lysates from control and Arimoclomol-treated cells
-
Assay buffer specific for the enzyme of interest
-
Fluorogenic substrate for the enzyme of interest
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom 96-well plates
Procedure:
-
Lysate Preparation: Dilute the cell lysates in the assay buffer to a concentration that falls within the linear range of the assay.
-
Reaction Setup: In a 96-well plate, add a specific volume of the diluted cell lysate to each well.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (usually 37°C) for a specific period. The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate but no lysate).
-
Normalize the fluorescence intensity to the total protein concentration of the corresponding cell lysate.
-
Express the enzyme activity as relative fluorescence units (RFU) per microgram of protein per hour (RFU/µg/h).
-
Data Presentation
Quantitative data from lysosomal enzyme activity assays should be presented in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Lysosomal Enzyme Activity
| Treatment Group | Concentration (µM) | Duration (h) | Enzyme Activity (RFU/µg/h) | Fold Change vs. Control |
| Vehicle Control | - | 72 | 1500 ± 120 | 1.0 |
| Arimoclomol | 10 | 72 | 2100 ± 150 | 1.4 |
| Arimoclomol | 50 | 72 | 3200 ± 210 | 2.1 |
| Arimoclomol | 100 | 72 | 3500 ± 250 | 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway of Arimoclomol Action
Caption: Arimoclomol's dual mechanism of action.
Experimental Workflow
References
- 1. What is Arimoclomol used for? [synapse.patsnap.com]
- 2. The heat shock protein amplifier arimoclomol improves refolding, maturation and lysosomal activity of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Arimoclomol for Research|Heat Shock Protein Inducer [benchchem.com]
Application Notes and Protocols for Arimoclomol Maleate and Miglustat Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and glycosphingolipids in lysosomes. This accumulation leads to progressive neurological and visceral symptoms. The combination of arimoclomol maleate and miglustat has emerged as a promising therapeutic strategy for NPC. Arimoclomol is a heat shock protein-70 (HSP70) co-inducer that enhances the cellular stress response, aiding in the proper folding and trafficking of proteins like NPC1. Miglustat is a reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in glycosphingolipid biosynthesis, thereby reducing the accumulation of these lipids. This document provides detailed application notes and protocols for researchers studying the combined effects of arimoclomol and miglustat in preclinical models of NPC.
Mechanism of Action
Arimoclomol and miglustat have distinct but potentially synergistic mechanisms of action in the context of NPC. Arimoclomol amplifies the heat shock response, which can help refold and stabilize the misfolded NPC1 protein, a common consequence of NPC1 mutations, thereby improving lysosomal function.[1][2] Miglustat acts downstream by reducing the substrate load on the impaired lysosomal system.[3] The combination therapy, therefore, addresses both the protein-misfolding defect and the subsequent lipid accumulation, offering a multi-pronged approach to treating NPC.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for arimoclomol and miglustat from preclinical and clinical studies.
Table 1: In Vitro and In Vivo Pharmacological Data for Miglustat
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (Glucosylceramide Synthase Inhibition) | 20 µM | Human HL-60 cells | [5] |
| Oral Bioavailability | 40-60% | Rat |
Table 2: Clinical Trial Efficacy Data for Arimoclomol and Miglustat Combination Therapy in NPC
| Endpoint | Arimoclomol + Miglustat Group | Placebo + Miglustat Group | p-value | Clinical Trial | Reference |
| Mean change from baseline in 5-domain NPCCSS at 12 months | -0.06 | -2.06 | 0.006 | NCT02612129 | |
| Mean change from baseline in rescored 4-domain NPCCSS at 12 months | -0.23 | 1.92 | 0.0077 | NCT02612129 |
Table 3: Pharmacokinetic Parameters of Arimoclomol in Humans
| Parameter | Value | Condition | Reference |
| Apparent Volume of Distribution (Vz/F) | 211 L | Healthy adult subjects | |
| Plasma Protein Binding | ~10% | ||
| Elimination Half-life | ~4 hours | ||
| Apparent Clearance (CL/F) | 34 L/hr | Healthy adult subjects |
Experimental Protocols
In Vitro Assays
1. Protocol for Assessing Cholesterol Accumulation in NPC1 Mutant Fibroblasts using Filipin Staining
This protocol is designed to quantify the effect of arimoclomol and miglustat on cholesterol accumulation in human fibroblasts derived from NPC1 patients.
Materials:
-
Human NPC1 mutant fibroblasts (e.g., GM03123) and wild-type control fibroblasts
-
Cell culture medium (e.g., MEM with 10% FBS)
-
This compound
-
Miglustat
-
Filipin complex (e.g., Sigma F-9765)
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Glycine
-
DMSO (for dissolving compounds and filipin)
-
Fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission >430 nm)
Procedure:
-
Cell Culture and Treatment:
-
Culture NPC1 mutant and wild-type fibroblasts in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare stock solutions of arimoclomol and miglustat in DMSO.
-
Treat cells with varying concentrations of arimoclomol, miglustat, or the combination for 48-72 hours. Include a vehicle control (DMSO).
-
-
Fixation:
-
Rinse cells three times with PBS.
-
Fix cells with 3% PFA for 1 hour at room temperature.
-
-
Quenching:
-
Rinse cells three times with PBS.
-
Incubate with 1.5 mg/mL glycine in PBS for 10 minutes to quench the PFA.
-
-
Filipin Staining:
-
Prepare a working solution of 0.05 mg/mL filipin in PBS containing 10% FBS. Protect from light.
-
Stain cells with the filipin working solution for 2 hours at room temperature in the dark.
-
-
Imaging and Analysis:
-
Rinse cells three times with PBS.
-
Immediately visualize the cells using a fluorescence microscope. Filipin fluorescence is prone to photobleaching.
-
Quantify the fluorescence intensity per cell using image analysis software.
-
2. Protocol for Measuring Heat Shock Protein 70 (HSP70) Induction by Arimoclomol
This protocol uses an ELISA to quantify the induction of HSP70 in cells treated with arimoclomol.
Materials:
-
Human NPC1 mutant fibroblasts or other relevant cell line
-
Cell culture medium
-
This compound
-
Cell lysis buffer
-
Human HSP70 ELISA Kit (e.g., Invitrogen BMS2087 or Proteintech KE00059)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in a suitable format (e.g., 6-well plate).
-
Treat cells with arimoclomol at various concentrations and time points.
-
-
Cell Lysis:
-
Wash cells with PBS and lyse them according to the ELISA kit manufacturer's instructions to prepare cell lysates.
-
-
ELISA:
-
Perform the HSP70 ELISA on the cell lysates following the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate and stop solution.
-
Reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Calculate the concentration of HSP70 in each sample based on the standard curve.
-
Normalize the HSP70 concentration to the total protein concentration of the lysate.
-
3. Protocol for Glucosylceramide Synthase (GCS) Activity Assay
This cell-based assay measures the inhibition of GCS by miglustat using a fluorescent ceramide analog.
Materials:
-
Human NPC1 mutant fibroblasts or other relevant cell line
-
Cell culture medium
-
Miglustat
-
NBD C6-ceramide
-
BSA (fatty acid-free)
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Pre-treat cells with miglustat at various concentrations for a specified duration.
-
-
NBD C6-ceramide Labeling:
-
Prepare a complex of NBD C6-ceramide with BSA.
-
Incubate the cells with the NBD C6-ceramide/BSA complex for a defined period (e.g., 2 hours).
-
-
Lipid Extraction:
-
Wash cells with PBS.
-
Extract lipids from the cells using a suitable solvent system (e.g., chloroform:methanol).
-
-
HPLC Analysis:
-
Separate the fluorescent lipids (NBD C6-ceramide and its product, NBD C6-glucosylceramide) using reverse-phase HPLC.
-
Quantify the amount of NBD C6-glucosylceramide produced to determine GCS activity.
-
In Vivo Protocol
1. Protocol for Evaluating Arimoclomol and Miglustat Combination Therapy in an NPC1 Mouse Model
This protocol outlines a general procedure for assessing the efficacy of the combination therapy in the Npc1-/- mouse model.
Materials:
-
Npc1-/- mice and wild-type littermate controls
-
This compound
-
Miglustat
-
Vehicle for drug administration (e.g., drinking water or gavage solution)
-
Equipment for behavioral testing (e.g., automated gait analysis system like CatWalk XT)
-
Materials for tissue collection and analysis (e.g., histology, western blotting, ELISA)
Procedure:
-
Animal Husbandry and Dosing:
-
House mice under standard conditions.
-
Begin treatment at a presymptomatic or early symptomatic stage (e.g., 3-4 weeks of age).
-
Administer arimoclomol and/or miglustat daily via drinking water or oral gavage. Include vehicle-treated control groups.
-
-
Behavioral Analysis:
-
Perform regular behavioral assessments, such as gait analysis using an automated system, to monitor motor function. Key parameters to analyze include stride length, swing speed, and regularity index.
-
-
Monitoring:
-
Monitor body weight and overall health regularly.
-
-
Endpoint Analysis:
-
At the study endpoint, collect tissues (e.g., brain, liver) for histological and biochemical analysis.
-
Assess cholesterol accumulation in tissues using filipin staining.
-
Measure HSP70 levels in the brain to confirm target engagement of arimoclomol.
-
Analyze glycosphingolipid levels in tissues to assess the effect of miglustat.
-
Visualizations
Caption: Mechanism of action for arimoclomol and miglustat combination therapy.
Caption: In vitro experimental workflow for evaluating combination therapy.
Caption: Logical relationship of the dual-target therapeutic strategy.
References
- 1. Human HSP70 ELISA Kit Elisa Kit KE00059 | Proteintech [ptglab.com]
- 2. Arimoclomol: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Troubleshooting & Optimization
Optimizing Arimoclomol Maleate Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Arimoclomol maleate concentrations for in vitro studies. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. However, based on published studies, a common starting range to explore is 1 µM to 50 µM. For some specific applications, concentrations up to 200 µM have been reported, particularly when using nanomicelle formulations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q2: How should I dissolve this compound for in vitro use?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the mechanism of action of this compound?
A3: Arimoclomol is a co-inducer of the heat shock response.[1] It amplifies the cellular stress response by prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock proteins (HSPs).[2][3] This leads to increased production of cytoprotective HSPs, such as HSP70.[4] Additionally, Arimoclomol has been shown to enhance lysosomal function through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which promote the expression of genes involved in lysosomal biogenesis and autophagy.[5]
Q4: Are there any known off-target effects of this compound?
A4: While Arimoclomol is known for its role in the heat shock response, it's important to consider potential off-target effects. As with any pharmacological agent, high concentrations may lead to non-specific effects. It is essential to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects. Thorough dose-response studies and the use of multiple, independent assays to measure the same endpoint can help mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Culture Medium | This compound has limited aqueous solubility. The final concentration in the medium may exceed its solubility limit. | - Ensure the DMSO stock solution is fully dissolved before diluting in culture medium.- Prepare fresh dilutions for each experiment.- Consider using a pre-warmed culture medium for dilution.- If precipitation persists, evaluate the use of a lower final concentration or a different formulation, such as nanomicelles. |
| Unexpected Cytotoxicity at Low Concentrations | - Cell line is particularly sensitive to the compound or the DMSO vehicle.- Error in concentration calculation or dilution. | - Perform a vehicle control experiment with DMSO alone to assess solvent toxicity.- Double-check all calculations and dilution steps.- Run a comprehensive cytotoxicity assay (e.g., MTT or LDH) with a wide range of concentrations to establish a clear toxicity threshold for your specific cell line. |
| Inconsistent or Non-reproducible Results | - Variability in cell health and density.- Inconsistent incubation times.- Degradation of Arimoclomol stock solution. | - Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment.- Maintain precise and consistent incubation times for all experiments.- Aliquot the Arimoclomol stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Lack of Expected Biological Effect (e.g., no HSP70 induction) | - Sub-optimal concentration of Arimoclomol.- Insufficient incubation time.- The specific cell line may have a blunted heat shock response. | - Perform a dose-response and time-course experiment to identify the optimal conditions for your cell model.- Confirm the induction of the heat shock response using a positive control (e.g., heat shock).- Verify the expression of key components of the heat shock pathway (e.g., HSF1) in your cell line. |
Quantitative Data Summary
The following tables summarize reported concentrations of this compound used in various in vitro studies. These should be used as a starting point for optimization in your specific experimental system.
Table 1: this compound Concentrations in Fibroblast Cell Lines
| Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Niemann-Pick Type C (NPC) Patient Fibroblasts | Increasing doses | Not specified | Reduction in lysosomal storage |
| VCP-Patient Derived Fibroblasts | 10 µM | 16 hours | Investigated effects on cellular fitness |
Table 2: this compound Concentrations in Other In Vitro Models
| Model System | Concentration Range | Incubation Time | Observed Effect |
| HeLa Cells (NPC model) | Dose-dependent | Not specified | Enhanced translocation of TFEB/TFE3 to the nucleus |
| Alzheimer's/Parkinson's Pathology Model (Nanomicelles) | 50, 100, 200 µM | Not specified | Investigated effects on protein aggregation |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and establish a suitable concentration range for further experiments.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from your high-concentration DMSO stock. Create a serial dilution series to cover a broad range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest Arimoclomol concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X Arimoclomol dilutions or control solutions to the respective wells. This will result in a final volume of 100 µL and the desired final concentrations.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the Arimoclomol concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Assessing Cytotoxicity using LDH Release Assay
This protocol describes the use of the Lactate Dehydrogenase (LDH) release assay to quantify cell membrane damage and cytotoxicity induced by this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH assay kit (commercially available)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol to seed and treat the cells with a range of Arimoclomol concentrations. Include a positive control for maximum LDH release (e.g., by adding lysis buffer provided in the kit) and a negative control (spontaneous LDH release from untreated cells).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume of the cell-free supernatant (as per the kit instructions) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction (if applicable): Add the stop solution from the kit to each well.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the LDH assay kit manual, which typically normalizes the results to the spontaneous and maximum LDH release controls.
Visualizations
Caption: Workflow for determining the optimal in vitro concentration of this compound.
References
- 1. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Arimoclomol maleate in cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Arimoclomol maleate observed in cell lines and clinical studies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of Arimoclomol?
Arimoclomol is a co-inducer of the heat shock response (HSR).[1] It is not a direct cellular stressor but rather amplifies the natural cellular stress response by stabilizing the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs).[2] This leads to an increased production of heat shock proteins (HSPs), particularly HSP70, which act as molecular chaperones to facilitate the correct folding of misfolded proteins and improve lysosomal function.[1][2][3]
Q2: Are there any known direct molecular off-target interactions of Arimoclomol from in vitro screening?
Publicly available data from comprehensive off-target binding assays (e.g., CEREP or Eurofins SafetyScreen panels) for Arimoclomol is limited. However, a clinically relevant off-target interaction has been identified. Arimoclomol is an inhibitor of the Organic Cation Transporter 2 (OCT2). This transporter is involved in the renal secretion of various drugs and endogenous compounds.
Q3: What are the potential consequences of OCT2 inhibition by Arimoclomol in cell-based assays?
Inhibition of OCT2 can lead to an increase in the intracellular concentration of co-administered compounds that are substrates of this transporter. This could result in unexpected cytotoxicity or altered pharmacological effects of the substrate drug in your cell line, if it expresses OCT2. In clinical settings, this inhibition is likely responsible for the observed reversible increases in serum creatinine.
Q4: What are the commonly observed adverse effects of Arimoclomol in clinical trials that could be indicative of off-target effects?
The most frequently reported adverse effects in clinical trials include upper respiratory tract infections, diarrhea, and decreased weight. Other observed effects are gastrointestinal issues such as constipation and vomiting, insomnia, and elevations in liver enzymes. Hypersensitivity reactions like urticaria and angioedema have also been reported.
Q5: How does Arimoclomol impact lysosomal function beyond HSP induction?
In vitro studies have shown that Arimoclomol leads to the increased translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3) from the cytosol to the nucleus. These transcription factors then upregulate the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, including NPC1, which is crucial for lysosomal function. This mechanism contributes to reduced cholesterol accumulation in lysosomes, independent of the general HSP response.
Troubleshooting Guides
Problem: I am observing unexpected cytotoxicity in my cell line when co-administering Arimoclomol with another cationic compound.
-
Possible Cause: Your cell line may express the Organic Cation Transporter 2 (OCT2), and the co-administered compound could be an OCT2 substrate. Arimoclomol's inhibition of OCT2 may be leading to an intracellular accumulation of the co-administered compound, resulting in enhanced toxicity.
-
Troubleshooting Steps:
-
Verify OCT2 Expression: Check the expression of OCT2 in your cell line using qPCR or western blotting.
-
Literature Review: Determine if the co-administered compound is a known substrate of OCT2.
-
Dose-Response Matrix: Perform a dose-response experiment with both Arimoclomol and the co-administered compound to assess synergistic or additive cytotoxicity.
-
Control Cell Line: If possible, repeat the experiment in a cell line known to have low or no OCT2 expression to see if the synergistic toxicity is diminished.
-
Problem: I am not observing the expected increase in HSP70 levels after Arimoclomol treatment in my cell culture model.
-
Possible Cause: Arimoclomol is a co-inducer of the heat shock response, meaning it amplifies the response in cells that are already under stress. If your cell line is not sufficiently stressed, the effect of Arimoclomol may be minimal.
-
Troubleshooting Steps:
-
Induce Cellular Stress: Introduce a mild cellular stressor relevant to your experimental model (e.g., heat shock, proteasome inhibition, or a substance that induces protein misfolding) in combination with Arimoclomol treatment.
-
Positive Control: Include a known direct inducer of the heat shock response as a positive control.
-
Time Course and Dose-Response: Optimize the concentration of Arimoclomol and the duration of treatment. A time course and dose-response experiment is recommended.
-
Cell Line Viability: Ensure that the concentration of Arimoclomol or the introduced stressor is not causing significant cell death, which could impact protein expression.
-
Quantitative Data Summary
While a comprehensive off-target screening panel for Arimoclomol is not publicly available, the following table summarizes the known off-target interaction and clinically observed adverse effects.
| Target/Effect | Assay Type/Observation | Result/Comment | Potential Experimental Impact |
| Organic Cation Transporter 2 (OCT2) | Clinical Observation/Drug Label Information | Inhibitor. Leads to reversible increases in serum creatinine. | Potential for drug-drug interactions with OCT2 substrates in co-administration experiments, leading to altered cellular concentrations and effects. |
| Adverse Events (Clinical) | Clinical Trials | Upper respiratory tract infection, diarrhea, decreased weight, gastrointestinal complaints, insomnia, increased liver enzymes, urticaria, angioedema. | While not direct molecular targets, these effects suggest broader physiological impacts that could be relevant in complex cellular models or organoid systems. |
Experimental Protocols
Protocol 1: Assessment of TFEB Nuclear Translocation
This protocol is based on the methodology used to elucidate Arimoclomol's mechanism of action on lysosomal gene expression.
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or human fibroblasts) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at a range of concentrations (e.g., 10-400 µM) or a vehicle control for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunofluorescence Staining:
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against TFEB (diluted in 1% BSA in PBS) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for TFEB to determine the extent of nuclear translocation.
-
Visualizations
References
Technical Support Center: Arimoclomol Maleate In Vivo Bioavailability and Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arimoclomol maleate. The focus is on addressing challenges related to its in vivo performance and formulation strategies to optimize its therapeutic effects.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Arimoclomol?
The absolute oral bioavailability of Arimoclomol has not been determined in humans. However, the drug is orally active and has been approved for medical use, indicating sufficient absorption to elicit a therapeutic effect.[1] Following oral administration, Arimoclomol is absorbed with a median time to maximum concentration (Tmax) of approximately 0.5 hours.[1]
Q2: How does food intake affect the bioavailability of Arimoclomol?
No clinically significant difference in Arimoclomol pharmacokinetics has been observed when administered with a high-fat meal.[1] This suggests that Arimoclomol can be taken with or without food.[2]
Q3: What are the main challenges associated with the in vivo performance of this compound?
The primary challenge with Arimoclomol's in vivo performance appears to be its relatively short elimination half-life of approximately 4 hours, which necessitates frequent dosing to maintain therapeutic concentrations.[1] This has led to the development of strategies for extended-release formulations to prolong its action.
Q4: What is the mechanism of action of Arimoclomol?
Arimoclomol is a co-inducer of the heat shock response (HSR). It is believed to amplify the natural cellular stress response by stabilizing the interaction of Heat Shock Factor 1 (HSF1) with Heat Shock Elements (HSEs), leading to the transcription of heat shock proteins (HSPs), particularly HSP70. More recently, it has been shown that Arimoclomol activates transcription factors TFEB and TFE3, which upregulate the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network. This enhances lysosomal function and is crucial for its therapeutic effect in diseases like Niemann-Pick disease type C (NPC).
Troubleshooting Guide
Issue 1: High variability in plasma concentrations in preclinical models.
-
Possible Cause: Inconsistent dosing volume or technique, leading to variability in the administered dose. Stress induced in animals during dosing can also affect gastrointestinal transit and absorption.
-
Troubleshooting Steps:
-
Ensure accurate and consistent dosing volumes by using calibrated equipment.
-
For oral gavage, ensure proper technique to minimize stress and prevent accidental administration into the lungs.
-
Acclimatize animals to the dosing procedure to reduce stress-related physiological changes.
-
Consider using a less stressful administration method if possible, such as voluntary oral consumption in a palatable vehicle.
-
Issue 2: Difficulty in preparing a stable and homogeneous formulation for in vivo studies.
-
Possible Cause: this compound has specific solubility characteristics. While it is soluble in water, achieving high concentrations for preclinical studies might be challenging, and the formulation may not be stable over time.
-
Troubleshooting Steps:
-
Refer to the solubility data provided in the table below. Prepare fresh solutions for each experiment.
-
If using a suspension, ensure uniform particle size and use appropriate suspending agents to prevent settling. Agitate the suspension thoroughly before each administration.
-
For extended-release formulations, ensure the manufacturing process (e.g., coating of beads) is consistent to achieve the desired release profile.
-
Issue 3: Observed rapid clearance and short half-life in pharmacokinetic studies.
-
Possible Cause: This is an inherent property of Arimoclomol, which is primarily metabolized through glutathionation, O-glucuronidation, and NO-oxime cleavage.
-
Troubleshooting Steps:
-
This is an expected finding. The experimental design should account for the short half-life by including more frequent sampling time points in the initial hours after administration.
-
To achieve sustained therapeutic levels, consider designing and testing extended-release formulations, such as those described in patent literature, which utilize coatings on drug-loaded beads.
-
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of Arimoclomol
| Parameter | Value | Reference |
| Molecular Weight | 313.78 g/mol (free base) | |
| Solubility in Water (25°C) | 14 g/100 mL | |
| Solubility in Methanol (25°C) | 0.4 g/100 mL | |
| Plasma Protein Binding | ~10% | |
| Tmax (oral administration) | ~0.5 hours | |
| Elimination Half-life | ~4 hours | |
| Apparent Volume of Distribution (Vz/F) | 211 L | |
| Apparent Clearance (CL/F) | 34 L/hr | |
| Metabolism Pathways | Glutathionation, O-glucuronidation, NO-oxime cleavage | |
| Excretion | ~77.5% in urine (42% unchanged), ~12% in feces |
Experimental Protocols
Protocol 1: Preparation of an Extended-Release Formulation of this compound (Based on Patent US20170239232A1)
This protocol describes a general method for preparing extended-release beads of this compound for oral administration.
-
Core Bead Preparation:
-
Prepare inert core beads (e.g., sugar spheres) of a suitable size.
-
-
Drug Layering:
-
Dissolve this compound and a binder (e.g., HPMC) in a suitable solvent system (e.g., water/ethanol mixture).
-
Spray the drug solution onto the inert core beads in a fluid bed coater until the desired drug load is achieved.
-
Dry the drug-layered beads.
-
-
Extended-Release Coating:
-
Prepare a coating solution containing a release-controlling polymer (e.g., Ethylcellulose) and a plasticizer in a solvent.
-
Spray the coating solution onto the drug-layered beads in the fluid bed coater to a specific weight gain, which will determine the release rate.
-
Cure the coated beads at an elevated temperature to ensure a stable film is formed.
-
-
Encapsulation:
-
Fill the coated beads into hard gelatin capsules for administration.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Model: Use male Wistar rats (or another appropriate rodent model) with an average weight of 200-250g.
-
Formulation Administration:
-
Administer the this compound formulation (e.g., solution, suspension, or extended-release capsules) orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of Arimoclomol in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using appropriate software.
-
Visualizations
References
Technical Support Center: Arimoclomol Maleate Toxicity Assessment in Primary Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the potential toxicity of arimoclomol maleate in primary neuronal cultures. The following resources include troubleshooting guides for common experimental hurdles, detailed protocols for key assays, and a framework for data presentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound's effects on primary neuronal cultures.
Q1: I am not observing any toxicity with this compound treatment. Is this expected?
A1: It is possible that you may not observe significant direct toxicity with this compound at typical experimental concentrations. Published literature predominantly focuses on its neuroprotective effects as a co-inducer of the heat shock response, rather than its cytotoxicity.[1][2][3] Arimoclomol is generally reported to be well-tolerated.[1][3] However, a lack of observed toxicity could also be due to several experimental factors:
-
Concentration Range: The concentrations tested may be too low. It is advisable to perform a wide dose-response study to identify a potential toxic threshold.
-
Treatment Duration: The incubation time with this compound may be insufficient to induce a toxic response. Consider extending the treatment duration (e.g., 48-72 hours).
-
Assay Sensitivity: The chosen toxicity assay may not be sensitive enough to detect subtle cytotoxic effects. It is recommended to use multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis).
Q2: My primary neuronal cultures are detaching from the plate after treatment. What could be the cause?
A2: Cell detachment can be an indication of cytotoxicity, but it can also be caused by issues with the culture conditions:
-
Coating Substrate: Ensure that the culture plates are adequately coated with an appropriate substrate, such as poly-D-lysine or laminin, to promote neuronal adhesion.
-
Serum Concentration: While primary neuronal cultures are often grown in serum-free media, the presence of serum in some protocols can impact cell adhesion and the compound's activity. If using serum, its components could interact with the drug or the plate coating.
-
Vehicle Effects: If this compound is dissolved in a solvent like DMSO, high concentrations of the vehicle itself can be toxic and cause cell detachment. Always include a vehicle-only control to assess its impact.
Q3: The results from my MTT and LDH assays are conflicting. Why might this be?
A3: Discrepancies between different viability assays are not uncommon as they measure distinct cellular processes:
-
MTT Assay: This assay measures mitochondrial reductase activity, which is an indicator of metabolic function. A compound could inhibit mitochondrial function without causing immediate cell membrane rupture.
-
LDH Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of cell lysis.
-
Timing of Measurement: The kinetics of metabolic dysfunction and membrane integrity loss can differ. Mitochondrial dysfunction (measured by MTT) may precede the loss of membrane integrity (measured by LDH). Consider performing a time-course experiment to capture the dynamics of both processes.
Q4: How can I distinguish between apoptosis and necrosis in my arimoclomol-treated neuronal cultures?
A4: To differentiate between these two modes of cell death, it is recommended to use assays that specifically measure markers of apoptosis:
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. An increase in its activity is a hallmark of apoptosis.
-
TUNEL Staining: The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis. By combining TUNEL staining with a nuclear counterstain like DAPI, you can visualize apoptotic nuclei.
Q5: I am observing changes in neurite length and branching. How do I quantify these changes accurately?
A5: Changes in neuronal morphology, such as neurite retraction or altered branching, can be early indicators of neurotoxicity.
-
Automated Image Analysis: For objective and high-throughput quantification, it is best to use automated microscopy and image analysis software. These systems can measure parameters like total neurite length, number of branches, and number of primary neurites.
-
Immunofluorescence Staining: Staining for neuron-specific markers, such as β-III tubulin (Tuj1) or MAP2, will help in the accurate visualization and tracing of neurites. A nuclear counterstain (e.g., Hoechst or DAPI) is also essential to identify and count the number of neurons.
Data Presentation
Due to the limited availability of public data on the direct toxicity of this compound in primary neuronal cultures, the following tables are presented as templates for researchers to structure their own experimental findings.
Table 1: Effect of this compound on Neuronal Viability
| Concentration (µM) | Treatment Duration (hours) | MTT Assay (% Viability ± SD) | LDH Release (% Cytotoxicity ± SD) |
| Vehicle Control | 24 | 100 ± 5.2 | 5.1 ± 1.3 |
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| Vehicle Control | 48 | 100 ± 4.8 | 6.2 ± 1.5 |
| 1 | 48 | ||
| 10 | 48 | ||
| 50 | 48 | ||
| 100 | 48 |
Table 2: Assessment of Apoptosis in this compound-Treated Neurons
| Concentration (µM) | Treatment Duration (hours) | Caspase-3 Activity (Fold Change ± SD) | TUNEL-Positive Cells (%) ± SD |
| Vehicle Control | 48 | 1.0 ± 0.1 | 2.3 ± 0.8 |
| 1 | 48 | ||
| 10 | 48 | ||
| 50 | 48 | ||
| 100 | 48 | ||
| Positive Control (e.g., Staurosporine) | 48 |
Table 3: Morphological Analysis of Neurons Treated with this compound
| Concentration (µM) | Treatment Duration (hours) | Average Neurite Length (µm ± SD) | Number of Primary Neurites per Neuron (± SD) | Number of Branch Points per Neuron (± SD) |
| Vehicle Control | 48 | |||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neurotoxicity of this compound.
Protocol 1: MTT Assay for Neuronal Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed primary neurons at an appropriate density in a 96-well plate pre-coated with a suitable substrate. Allow the cells to adhere and differentiate for the desired period.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 490 nm)
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for three types of controls: vehicle control (spontaneous LDH release), untreated cells for maximum LDH release, and a medium-only background control.
-
Incubation: Incubate the plate for the desired duration.
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum LDH release control wells.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.
Protocol 3: Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key enzyme in the apoptotic cascade, through the cleavage of a specific substrate that releases a chromophore or fluorophore.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Caspase-3 assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Culture and Treatment: Culture and treat the neurons with this compound in a suitable plate format (e.g., 6-well or 12-well plates).
-
Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Prepare a reaction mixture containing the reaction buffer and the caspase-3 substrate according to the kit's protocol. Add the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Reading: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: Express the results as fold change in caspase-3 activity compared to the vehicle-treated control.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of arimoclomol and the general workflow for assessing its neurotoxicity.
Caption: Proposed mechanism of arimoclomol as a co-inducer of the heat shock response.
Caption: General experimental workflow for assessing arimoclomol neurotoxicity.
References
- 1. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent HSP70 Induction with Arimoclomol Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Heat Shock Protein 70 (HSP70) induction with Arimoclomol maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce HSP70?
This compound is a small molecule that acts as a co-inducer of the heat shock response.[1][2] Unlike direct stressors, Arimoclomol does not induce cellular stress itself. Instead, it amplifies an existing or nascent stress response by prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP genes, including HSPA1A (the gene encoding HSP70).[2][3] It is thought to stabilize the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of these genes.[2]
Q2: Why am I seeing inconsistent HSP70 induction with this compound?
Inconsistent HSP70 induction with Arimoclomol can stem from several factors:
-
Cellular Stress Levels: Arimoclomol is a co-inducer, meaning its efficacy is enhanced in cells that are already under some level of stress. If your cells are in a completely unstressed state, the induction of HSP70 by Arimoclomol alone may be minimal.
-
Cell Type Specificity: The responsiveness to Arimoclomol can vary significantly between different cell lines. Neuronal cells, for instance, may have a higher threshold for inducing a heat shock response compared to other cell types.
-
Experimental Conditions: Variations in cell density, passage number, media composition, and the stability of Arimoclomol in the culture medium can all contribute to inconsistent results.
-
Compound Stability and Handling: Improper storage and handling of this compound can lead to its degradation, reducing its effective concentration in your experiments.
Q3: What is the optimal concentration and incubation time for this compound?
The optimal concentration and incubation time are highly dependent on the cell line and the experimental goals. A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific system. Based on literature, concentrations can range from the low micromolar to higher micromolar range, with incubation times typically between 12 to 48 hours.
Q4: Can I use Arimoclomol in combination with a mild stressor?
Yes, in fact, this can be a strategy to enhance and stabilize the HSP70 induction. Since Arimoclomol amplifies an existing stress response, applying a mild, sub-lethal stressor (e.g., a slight increase in temperature or a low dose of a known HSP inducer) can potentiate the effect of Arimoclomol.
Troubleshooting Guides
Problem 1: Low or No HSP70 Induction
| Possible Cause | Troubleshooting Steps |
| Insufficient Cellular Stress | - Consider applying a mild, sub-lethal co-stressor (e.g., heat shock at 40-42°C for 30-60 minutes, followed by recovery with Arimoclomol).- Use cells at a slightly higher density, as this can induce a mild stress response.- Ensure cells are not overly passaged, as this can alter their stress response. |
| Sub-optimal Arimoclomol Concentration | - Perform a dose-response experiment with a wide range of Arimoclomol concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell line. |
| Inappropriate Incubation Time | - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of HSP70 expression. |
| Cell Line Resistance | - Test different cell lines to find a more responsive model.- Review literature to see if your cell line is known to have a blunted heat shock response. |
| Degraded Arimoclomol Stock | - Prepare fresh this compound stock solution.- Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | - Maintain consistent cell seeding density across all wells and experiments.- Use cells within a narrow passage number range.- Ensure uniform media volume and composition in all wells.- Monitor and control incubator conditions (temperature, CO2, humidity) meticulously. |
| Uneven Drug Distribution | - Ensure thorough mixing of Arimoclomol in the culture medium before adding it to the cells.- When treating, gently swirl the plate to ensure even distribution of the compound. |
| Technical Variability in Western Blotting | - Ensure equal protein loading by performing a precise protein quantification assay (e.g., BCA).- Use a consistent and optimized Western blot protocol for all steps (transfer, blocking, antibody incubation, washing, and detection).- Utilize a reliable loading control (e.g., GAPDH, β-actin, or total protein stain like Ponceau S) for normalization. |
| Arimoclomol Instability in Media | - Consider the stability of Arimoclomol in your specific cell culture medium over the course of the experiment. If degradation is suspected, a shorter incubation time or media change with fresh Arimoclomol may be necessary. |
Data Presentation
The following tables provide representative quantitative data for HSP70 induction with this compound. Note: These values are examples and will vary depending on the cell line, experimental conditions, and detection method.
Table 1: Example Dose-Response of Arimoclomol on HSP70 Protein Levels (Western Blot)
| Cell Line | Arimoclomol Conc. (µM) | Incubation Time (h) | Fold Change in HSP70 (vs. Vehicle) |
| SH-SY5Y (Human Neuroblastoma) | 1 | 24 | 1.2 ± 0.2 |
| 10 | 24 | 2.5 ± 0.4 | |
| 50 | 24 | 4.1 ± 0.6 | |
| HeLa (Human Cervical Cancer) | 1 | 24 | 1.5 ± 0.3 |
| 10 | 24 | 3.8 ± 0.5 | |
| 50 | 24 | 6.2 ± 0.8 | |
| Primary Fibroblasts (Human) | 1 | 48 | 1.1 ± 0.1 |
| 10 | 48 | 1.9 ± 0.3 | |
| 50 | 48 | 2.8 ± 0.4 |
Table 2: Example Time-Course of Arimoclomol (10 µM) on HSPA1A mRNA Levels (qPCR)
| Cell Line | Incubation Time (h) | Fold Change in HSPA1A mRNA (vs. Vehicle) |
| SH-SY5Y | 6 | 1.8 ± 0.3 |
| 12 | 3.5 ± 0.6 | |
| 24 | 2.9 ± 0.5 | |
| HeLa | 6 | 4.2 ± 0.7 |
| 12 | 8.1 ± 1.2 | |
| 24 | 6.5 ± 1.0 |
Experimental Protocols
Protocol 1: Western Blot for HSP70 Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel and run electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager.
-
Quantify band intensities and normalize to a loading control.
-
Protocol 2: Quantitative PCR (qPCR) for HSPA1A Expression
-
RNA Extraction:
-
Isolate total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green or TaqMan master mix, and primers for HSPA1A and a reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of HSPA1A using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of Arimoclomol-mediated HSP70 induction.
Caption: Experimental workflow for assessing HSP70 induction by Arimoclomol.
Caption: Logical troubleshooting workflow for inconsistent HSP70 induction.
References
- 1. zevra.com [zevra.com]
- 2. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Arimoclomol Maleate-Induced Creatinine Level Changes in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arimoclomol maleate in animal models. The information provided is intended to help manage and interpret changes in creatinine levels observed during pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing an increase in serum creatinine in our animal models treated with this compound. Is this indicative of kidney damage?
A1: Not necessarily. Elevated serum creatinine following this compound administration is an expected pharmacological effect and, in many cases, may not reflect direct kidney damage. Clinical and preclinical data suggest that Arimoclomol can cause a reversible increase in serum creatinine, typically in the range of 10-20% from baseline. This elevation is primarily due to the inhibition of the Organic Cation Transporter 2 (OCT2) in the renal tubules, which is involved in the active secretion of creatinine from the blood into the urine[1]. This inhibition leads to a temporary and reversible accumulation of creatinine in the serum that is not associated with changes in glomerular function.
Q2: How can we differentiate between creatinine elevation due to OCT2 inhibition and genuine drug-induced nephrotoxicity?
A2: To distinguish between these two possibilities, it is crucial to monitor a panel of renal function biomarkers, not just serum creatinine. Key steps include:
-
Alternative Biomarkers: Concurrently measure serum Blood Urea Nitrogen (BUN) and Cystatin C. These markers are filtered by the glomerulus and are not significantly secreted by the renal tubules. Therefore, a significant elevation in BUN and Cystatin C alongside increased creatinine would be more indicative of glomerular or tubular damage.
-
Urine Analysis: Perform a comprehensive urinalysis to check for proteinuria, albuminuria, and the presence of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1), and Clusterin. The presence of these markers in urine is a more specific indicator of tubular injury.
-
Histopathology: At the end of the study, or in satellite groups, perform a histopathological examination of the kidneys to look for any morphological changes, such as tubular necrosis or interstitial inflammation.
Q3: What is the typical onset and duration of Arimoclomol-induced creatinine elevation?
A3: Based on clinical trial data, the increase in serum creatinine levels typically occurs within the first month of treatment with Arimoclomol. The elevation is generally reversible upon discontinuation of the drug. The time course in animal models may vary depending on the species and the dose administered. It is recommended to establish a baseline creatinine level before starting treatment and monitor it frequently during the initial phase of the study.
Q4: Are there specific animal models that are more susceptible to these creatinine changes?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate (10-20%) increase in serum creatinine with no significant changes in BUN or Cystatin C. | Inhibition of renal tubular creatinine secretion by this compound (expected pharmacological effect). | 1. Continue monitoring serum creatinine, BUN, and Cystatin C at regular intervals. 2. Perform urinalysis to check for proteinuria and kidney injury biomarkers (e.g., KIM-1, Clusterin). 3. If other renal biomarkers remain within the normal range, the creatinine elevation is likely not indicative of kidney damage. |
| Significant increase in serum creatinine accompanied by elevated BUN and/or Cystatin C. | Potential drug-induced nephrotoxicity (glomerular or tubular injury). | 1. Consider a dose reduction or temporary discontinuation of this compound in a subset of animals to assess reversibility. 2. Increase the frequency of monitoring for all renal biomarkers. 3. Perform a thorough histopathological evaluation of the kidneys. |
| High variability in creatinine levels between individual animals in the same treatment group. | Biological variability, differences in hydration status, or muscle mass. | 1. Ensure consistent hydration of the animals. 2. Normalize creatinine levels to a baseline value for each animal to assess the percentage of change. 3. Increase the number of animals per group to improve statistical power. |
| Progressive increase in creatinine over time that does not plateau. | Potential for cumulative kidney injury. | 1. Implement a more intensive monitoring schedule. 2. Consider including interim histopathology assessments. 3. Evaluate lower dose levels of this compound. |
Data Presentation
Table 1: Renal Biomarker Profile in Response to this compound Treatment
| Parameter | Vehicle Control Group | Arimoclomol-Treated Group (Low Dose) | Arimoclomol-Treated Group (High Dose) | Interpretation |
| Serum Creatinine | Baseline ± SD | % Increase from Baseline ± SD | % Increase from Baseline ± SD | Expected to increase due to OCT2 inhibition. |
| Blood Urea Nitrogen (BUN) | Baseline ± SD | % Change from Baseline ± SD | % Change from Baseline ± SD | Should remain relatively stable if no glomerular damage. |
| Serum Cystatin C | Baseline ± SD | % Change from Baseline ± SD | % Change from Baseline ± SD | Should remain relatively stable if no glomerular damage. |
| Urine Protein/Creatinine Ratio | Baseline ± SD | % Change from Baseline ± SD | % Change from Baseline ± SD | An increase may indicate tubular or glomerular injury. |
| Urine KIM-1/Creatinine Ratio | Baseline ± SD | % Change from Baseline ± SD | % Change from Baseline ± SD | An increase is a specific marker for tubular injury. |
Note: This table is a template. Actual data from experiments should be used to populate it.
Experimental Protocols
Protocol for Monitoring Renal Function in Rodent Models
-
Animal Model: Male/Female Wistar rats or C57BL/6 mice are commonly used.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Baseline Measurement: Collect blood and urine samples from all animals to establish baseline values for renal biomarkers.
-
Dosing: Administer this compound orally at the desired dose levels. Include a vehicle control group.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or saphenous vein at regular intervals (e.g., weekly for the first month, then bi-weekly).
-
Urine: Place animals in metabolic cages for 24-hour urine collection at the same time points as blood collection.
-
-
Biomarker Analysis:
-
Serum: Analyze serum for creatinine, BUN, and Cystatin C using commercially available ELISA kits or an automated clinical chemistry analyzer.
-
Urine: Analyze urine for creatinine, total protein, albumin, KIM-1, and Clusterin. Normalize biomarker concentrations to urinary creatinine to account for variations in urine volume.
-
-
Histopathology: At the end of the study, perfuse and fix the kidneys in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination.
Visualizations
Caption: Arimoclomol's inhibition of the OCT2 transporter in renal tubule cells.
Caption: Workflow for monitoring renal function in animal models.
References
Arimoclomol maleate degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and potential degradation of Arimoclomol maleate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under controlled conditions to ensure its stability. It is hygroscopic, meaning it can absorb moisture from the air, which may affect its quality.
| Parameter | Recommended Condition | Source |
| Temperature | 4°C for long-term storage. | [1] |
| Can be shipped at room temperature for less than 2 weeks. | [1] | |
| Atmosphere | Sealed container, away from moisture. | [1] |
| Light | Keep away from direct sunlight. | [1] |
| Ignition Sources | Keep away from sources of ignition. | [1] |
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound require more stringent storage conditions to prevent degradation.
| Parameter | Recommended Condition | Source |
| Temperature | -80°C for up to 6 months. | |
| -20°C for up to 1 month. | ||
| Container | Sealed container. | |
| Atmosphere | Away from moisture. |
Q3: What materials or substances are incompatible with this compound?
A3: To prevent potential reactions and degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.
Q4: I've observed unexpected peaks in my analytical chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources, including contamination, interaction with excipients, or degradation of this compound. While specific degradation products for this compound under laboratory stress conditions are not extensively documented in publicly available literature, general principles of chemical degradation can be considered. Potential degradation pathways could involve hydrolysis of the maleate salt or modifications to the Arimoclomol molecule itself, especially under harsh pH or oxidative conditions. It is recommended to perform forced degradation studies under your specific experimental conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradants.
Q5: How can I perform a forced degradation study for this compound?
A5: A forced degradation study is essential to understand the stability of this compound in your specific formulation or experimental setup. A general protocol involves exposing the compound to various stress conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor solubility or precipitation of this compound in aqueous solution. | This compound has limited water solubility. The pH of the solution can also affect solubility. | - Use a co-solvent such as DMSO for initial stock solutions.- Adjust the pH of the aqueous buffer to optimize solubility.- Perform solubility tests at different pH values to determine the optimal range for your experiment. |
| Loss of compound activity or inconsistent results over time. | This could be due to the degradation of this compound in your experimental medium or improper storage of stock solutions. | - Prepare fresh solutions for each experiment.- If using stored solutions, ensure they have been kept at the recommended temperature (-20°C or -80°C) and for the appropriate duration.- Perform a stability study of this compound in your specific experimental buffer by analyzing samples at different time points. |
| Discoloration of the solid compound. | The compound is described as a white to off-white solid. Discoloration could indicate contamination or degradation due to improper storage (e.g., exposure to light or moisture). | - Do not use the discolored compound.- Procure a new batch of the compound and store it under the recommended conditions (4°C, sealed, away from light and moisture). |
| Unexpected pH changes in the experimental medium after adding this compound. | As a maleate salt, dissolving this compound can affect the pH of unbuffered or weakly buffered solutions. | - Use a well-buffered solution appropriate for your experimental pH.- Measure the pH of your solution after adding this compound and adjust as necessary. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an appropriate amount of the stock solution to a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Add an appropriate amount of the stock solution to a solution of 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add an appropriate amount of the stock solution to a solution of 3% hydrogen peroxide. Keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Potential Degradation Pathways of Arimoclomol
Disclaimer: The following diagram illustrates hypothetical degradation pathways of the Arimoclomol molecule based on its chemical structure. These pathways have not been experimentally confirmed in the available literature.
Caption: Hypothetical degradation pathways of Arimoclomol.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Enhancing Arimoclomol Maleate Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the delivery of Arimoclomol maleate across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Arimoclomol is a small molecule that acts as a co-inducer of the heat shock response (HSR).[1] Its primary mechanism involves amplifying the natural cellular stress response, leading to the increased production of heat shock proteins (HSPs), particularly HSP70. These proteins function as molecular chaperones, assisting in the correct folding of misfolded proteins and improving lysosomal function. This mechanism is particularly relevant in neurodegenerative diseases characterized by protein aggregation.
Q2: Does this compound cross the blood-brain barrier?
A2: Yes, Arimoclomol is known to cross the blood-brain barrier. Evidence for this includes its detection in the cerebrospinal fluid (CSF) of patients treated with the drug.[2][3][4] However, optimizing its concentration in the brain parenchyma is a key area of research to enhance its therapeutic efficacy for central nervous system (CNS) disorders.
Q3: What are the main challenges in delivering Arimoclomol across the BBB?
A3: The primary challenges are similar to those for many CNS drug candidates and include:
-
The restrictive nature of the BBB: The tight junctions between endothelial cells of the BBB limit the passive diffusion of most molecules.
-
Efflux transporters: P-glycoprotein (P-gp) and other efflux pumps actively transport some drugs, including potentially Arimoclomol, out of the brain endothelial cells and back into the bloodstream, reducing its effective concentration in the CNS.
-
Physicochemical properties: While Arimoclomol is a small molecule, its specific properties like hydrophobicity and charge can influence its ability to passively diffuse across the lipid membranes of the BBB.
Q4: What are the promising strategies to enhance Arimoclomol's BBB penetration?
A4: Several strategies are being explored to improve the brain delivery of drugs like Arimoclomol:
-
Nanoparticle-based delivery systems: Encapsulating Arimoclomol in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles, nanomicelles) can protect it from degradation, mask its physicochemical properties from efflux pumps, and facilitate its transport across the BBB.[5]
-
Liposomal formulations: Liposomes, which are lipid-based vesicles, can also encapsulate Arimoclomol and be surface-modified with ligands to target specific receptors on the BBB for enhanced uptake.
-
Surface modification of nanocarriers: Attaching specific ligands (e.g., transferrin, antibodies) to the surface of nanoparticles or liposomes can promote receptor-mediated transcytosis across the BBB.
Troubleshooting Guides
Formulation & Characterization
Q: I am having trouble with low encapsulation efficiency of Arimoclomol in my nanoparticles/liposomes. What could be the cause and how can I improve it?
A: Low encapsulation efficiency is a common issue, particularly with hydrophobic drugs like Arimoclomol. Here are some potential causes and solutions:
-
Poor drug-carrier interaction: The affinity between Arimoclomol and the core material of your nanocarrier is crucial.
-
Solution: Consider using polymers or lipids with different properties. For polymeric nanoparticles, try polymers with varying hydrophobicity. For liposomes, adjust the lipid composition (e.g., cholesterol content, type of phospholipid) to better accommodate the hydrophobic nature of Arimoclomol.
-
-
Drug precipitation during formulation: Arimoclomol may precipitate out of the formulation if its solubility limit is exceeded.
-
Solution: Optimize the drug-to-carrier ratio. Start with a lower drug loading and incrementally increase it. Ensure the solvent system used during formulation is appropriate for both the drug and the carrier.
-
-
Suboptimal formulation method: The method used to prepare the nanoparticles or liposomes can significantly impact encapsulation.
-
Solution: Experiment with different formulation techniques. For nanoparticles, methods like solvent evaporation, nanoprecipitation, and microfluidics can yield different results. For liposomes, thin-film hydration followed by sonication or extrusion is common, and optimizing the parameters of these techniques (e.g., sonication time, extrusion pore size) can help.
-
Q: My Arimoclomol-loaded nanoparticles are aggregating after formulation. How can I improve their stability?
A: Nanoparticle aggregation is often due to high surface energy. Here’s how to address it:
-
Insufficient surface stabilization: The nanoparticles may lack sufficient steric or electrostatic repulsion.
-
Solution: Incorporate stabilizing agents. For polymeric nanoparticles, using polymers like polyethylene glycol (PEG) can provide a steric barrier. For lipid-based systems, PEGylated lipids are effective. The use of surfactants can also provide electrostatic stabilization.
-
-
Inappropriate storage conditions: The storage buffer and temperature can affect nanoparticle stability.
-
Solution: Store the nanoparticle suspension in a suitable buffer at the recommended temperature (often 4°C). Avoid freezing unless a cryoprotectant is used, as the freeze-thaw cycle can induce aggregation. Lyophilization (freeze-drying) with a cryoprotectant can be an effective long-term storage strategy.
-
In Vitro BBB Permeability Assays
Q: The TEER values in my in vitro Transwell BBB model are consistently low, suggesting a leaky barrier. What can I do to improve barrier tightness?
A: Low Transendothelial Electrical Resistance (TEER) is a common problem in in vitro BBB models. Here are some troubleshooting steps:
-
Suboptimal cell culture conditions: The cell type, passage number, and culture medium are critical for forming tight junctions.
-
Solution: Use low-passage primary brain endothelial cells or a well-characterized immortalized cell line. Co-culturing with astrocytes and/or pericytes can significantly enhance barrier properties. Ensure the culture medium is optimized and supplemented with factors that promote tight junction formation (e.g., hydrocortisone).
-
-
Improper coating of the Transwell insert: The extracellular matrix coating is essential for cell attachment and differentiation.
-
Solution: Ensure the Transwell inserts are evenly coated with an appropriate matrix, such as collagen and fibronectin.
-
-
Presence of shear stress: Static Transwell models lack the physiological shear stress that brain endothelial cells experience in vivo.
-
Solution: If available, use a dynamic in vitro BBB model that incorporates fluid flow to apply shear stress, which has been shown to improve barrier tightness.
-
Q: I am observing high variability in the permeability of Arimoclomol across my in vitro BBB model. What could be the reasons?
A: High variability can obscure meaningful results. Consider the following:
-
Inconsistent cell monolayers: The density and health of the cell monolayer can vary between wells.
-
Solution: Ensure a consistent cell seeding density and visually inspect the monolayers for confluency and uniformity before each experiment.
-
-
Issues with the analytical method: Inaccurate quantification of Arimoclomol in the donor and receiver compartments will lead to variable results.
-
Solution: Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the relevant matrices (culture medium).
-
-
Experimental technique: Inconsistent sampling times or volumes can introduce variability.
-
Solution: Use a standardized protocol for sample collection and ensure accurate pipetting.
-
In Vivo Studies
Q: I am struggling with low and variable brain concentrations of Arimoclomol in my rodent model. What are the potential causes and solutions?
A: Low and variable brain uptake in vivo can be multifactorial:
-
Rapid peripheral clearance: If Arimoclomol is rapidly cleared from the bloodstream, there is less opportunity for it to cross the BBB.
-
Solution: For nanoparticle formulations, PEGylation can increase circulation time. For native Arimoclomol, consider different administration routes or dosing regimens.
-
-
Efflux transporter activity: P-glycoprotein at the BBB may be actively pumping Arimoclomol out of the brain.
-
Solution: Co-administration with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) can help determine the extent of efflux. Encapsulating Arimoclomol in nanocarriers can also help it evade efflux pumps.
-
-
Inaccurate quantification in brain tissue: Incomplete homogenization or poor extraction recovery can lead to underestimation of brain concentrations.
-
Solution: Optimize your brain tissue homogenization and drug extraction protocol. Ensure the homogenization is thorough and the extraction solvent is appropriate for Arimoclomol. Using a validated LC-MS/MS method is crucial.
-
Q: How can I differentiate between Arimoclomol in the brain parenchyma versus the brain vasculature?
A: This is a critical consideration for accurately assessing BBB penetration.
-
Solution: The capillary depletion method is a technique used to separate brain capillaries from the parenchyma after homogenization. Analyzing the concentration of Arimoclomol in both fractions can provide a more accurate measure of its entry into the brain tissue itself. Alternatively, in situ brain perfusion can be used to measure uptake over a short period, minimizing the contribution of the vascular space.
Quantitative Data
Table 1: Physicochemical Properties of Arimoclomol
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ClN₃O₃ | |
| Molecular Weight | 313.78 g/mol | |
| XLogP | 2.49 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Acceptors | 2 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Donors | 1 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Rotatable Bonds | 6 | IUPHAR/BPS Guide to PHARMACOLOGY |
Table 2: Pharmacokinetic Parameters of Arimoclomol-Loaded Nanomicelles (In Vivo Study)
| Parameter | Value |
| Concentration at time 0 | 12.5 ± 0.9 %ID/mL |
| Elimination Rate Constant (k) | 0.007 ± 0.001 h⁻¹ |
| Volume of Distribution (Vd) | 8.0 ± 0.9 mL |
| Elimination Half-life (t₁/₂) | 99.0 ± 11.2 h |
| Clearance (CL) | 0.056 ± 0.006 mL/h |
Data adapted from a study on [⁹⁹mTc]-labeled Arimoclomol nanomicelles.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Co-culture Model
This protocol describes a method to assess the permeability of Arimoclomol across an in vitro BBB model composed of human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes.
Materials:
-
hCMEC/D3 cells and U87 MG astrocytoma cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Rat tail collagen type I
-
Fibronectin
-
Endothelial Cell Growth Medium
-
Astrocyte Growth Medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Lucifer yellow (for barrier integrity assessment)
-
This compound
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Coating Transwell Inserts:
-
Coat the apical side of the Transwell inserts with rat tail collagen type I (50 µg/mL).
-
Coat the basolateral side with a mixture of collagen and fibronectin.
-
-
Cell Seeding:
-
Seed astrocytes on the basolateral side of the inverted Transwell insert and allow them to attach for 4-6 hours.
-
Flip the inserts and place them in the companion plate.
-
The following day, seed hCMEC/D3 cells onto the apical side of the insert.
-
-
Co-culture:
-
Culture the cells for 5-7 days, changing the medium in both compartments every 2-3 days.
-
-
Barrier Integrity Assessment:
-
Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. A stable and high TEER value indicates a tight barrier.
-
Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical chamber and measure its appearance in the basolateral chamber over time. Low permeability of Lucifer yellow confirms barrier integrity.
-
-
Permeability Study:
-
Wash the co-culture monolayers with pre-warmed transport buffer.
-
Add the Arimoclomol solution (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment, replacing the volume with fresh transport buffer.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of Arimoclomol in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
Protocol 2: In Vivo Rodent Study for Brain Uptake of Arimoclomol
This protocol provides a general framework for assessing the brain concentration of Arimoclomol in rodents following systemic administration.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats)
-
This compound formulation (e.g., solution for intravenous injection or oral gavage)
-
Anesthesia
-
Surgical tools for decapitation and brain extraction
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer the Arimoclomol formulation to the rodents via the desired route (e.g., intravenous tail vein injection or oral gavage).
-
-
Sample Collection:
-
At predetermined time points post-administration, anesthetize the animal.
-
Collect a blood sample via cardiac puncture.
-
Perfuse the animal with ice-cold saline to remove blood from the brain vasculature.
-
Decapitate the animal and rapidly extract the brain.
-
Rinse the brain with cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation (Brain Tissue):
-
Weigh the frozen brain tissue.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue until a uniform suspension is obtained.
-
Take an aliquot of the brain homogenate for analysis.
-
-
Drug Extraction:
-
To the brain homogenate aliquot, add a protein precipitation solvent (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Plasma):
-
Centrifuge the blood sample to separate the plasma.
-
Perform a similar protein precipitation and extraction procedure on the plasma sample.
-
-
Quantification:
-
Analyze the Arimoclomol concentration in the extracted brain and plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
If unbound fractions in brain and plasma are determined, calculate the unbound brain-to-plasma ratio (Kp,uu).
-
Visualizations
Caption: Signaling pathway of Arimoclomol in the cellular stress response.
Caption: Experimental workflow for developing and evaluating enhanced Arimoclomol BBB delivery.
References
- 1. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Rewire Your Brain from Addiction for Lasting Healing [miramarhealth.com]
- 4. Nanoscale drug delivery systems and the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024-7163 [excli.de]
Validation & Comparative
Validating Arimoclomol Maleate's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arimoclomol maleate's in vivo target engagement with alternative therapeutic strategies. It is designed to offer an objective overview supported by experimental data to aid in research and development decisions.
Introduction to this compound
Arimoclomol is a small molecule drug that functions as a co-inducer of the heat shock response (HSR).[1] Its primary mechanism of action is to amplify the production of Heat Shock Protein 70 (HSP70) and other heat shock proteins, which act as molecular chaperones.[1][2] These chaperones play a crucial role in cellular proteostasis by assisting in the correct folding of newly synthesized proteins, refolding of misfolded proteins, and preventing the aggregation of damaged proteins.[2] This mechanism is particularly relevant in the context of neurodegenerative diseases and other conditions characterized by protein misfolding and aggregation. Arimoclomol has been investigated for its therapeutic potential in various disorders, including Niemann-Pick disease type C (NPC), amyotrophic lateral sclerosis (ALS), and inclusion body myositis.[3]
Mechanism of Action: The Heat Shock Response
The Heat Shock Response is a highly conserved cellular stress response pathway. In response to stressors such as heat, oxidative stress, or the presence of misfolded proteins, Heat Shock Factor 1 (HSF1) is activated. Activated HSF1 trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of genes encoding heat shock proteins, thereby upregulating their expression. Arimoclomol is understood to prolong the binding of activated HSF1 to HSEs, thus amplifying the production of HSPs, most notably HSP70.
Figure 1: Arimoclomol's role in the Heat Shock Response pathway.
In Vivo Target Engagement of this compound
Experimental evidence from animal models demonstrates Arimoclomol's ability to engage its target and induce the expression of HSP70 in vivo.
Key Experimental Findings
| Animal Model | Disease | Tissue | Dosage & Administration | Key Finding | Reference |
| SOD1 G93A Mouse | Amyotrophic Lateral Sclerosis (ALS) | Spinal Cord | Not specified | Increased HSP70 expression and decreased ubiquitin-positive aggregates. | |
| AR100 Mouse | Spinal and Bulbar Muscular Atrophy | Spinal Cord & Hindlimb Tibialis Anterior Muscle | 120 mg/kg/day, intraperitoneal | 2.3-fold increase in HSP70 in the spinal cord and a 3-fold increase in muscle. | |
| Npc1-/- Mouse | Niemann-Pick Disease Type C | Brain | 10-30 mg/kg/day, oral | Optimal dose range for reducing ataxic manifestations. |
Experimental Workflow for In Vivo Validation
A typical workflow to validate the in vivo target engagement of a compound like Arimoclomol involves several key steps, from animal model selection to tissue analysis.
Figure 2: A generalized workflow for in vivo target engagement studies.
Comparison with an Alternative: Celastrol
Celastrol, a natural pentacyclic triterpenoid, is another compound known to activate the Heat Shock Response, primarily by activating HSF1. It has demonstrated neuroprotective and anti-inflammatory properties in various preclinical models.
Comparative In Vivo Data
Direct head-to-head in vivo comparative studies between Arimoclomol and Celastrol are limited. However, data from independent studies provide some insights into their respective activities.
| Compound | Animal Model | Disease/Condition | Tissue | Dosage & Administration | Key Finding | Reference |
| Arimoclomol | AR100 Mouse | Spinal and Bulbar Muscular Atrophy | Spinal Cord & Muscle | 120 mg/kg/day, IP | 2.3 to 3-fold increase in HSP70. | |
| Celastrol | Rat | Endotoxemia | Cardiovascular System | 0.5 and 1.0 mg/kg, IV | Increased expression of HSP70 and HO-1. | |
| Celastrol | Mouse | Doxorubicin-induced cardiomyopathy | Myocardium | Not specified | Activated HSR and increased HSP70 and HSP27. |
Potential Off-Target Effects and Safety Profile
| Compound | Reported Side Effects / Off-Target Effects | Reference |
| Arimoclomol | Upper respiratory tract infection, diarrhea, decreased weight, urticaria, angioedema. Reversible increase in serum creatinine. | |
| Celastrol | Low water solubility and potential for severe side effects, including organ toxicity, limit its clinical application. Can inhibit the AKT/mTOR pathway and induce ROS-mediated mitochondrial dysfunction. |
Experimental Protocols
Western Blot for HSP70 in Mouse Brain Tissue
This protocol is a generalized procedure based on common laboratory practices and information from available resources.
1. Tissue Homogenization:
-
Euthanize the mouse and rapidly dissect the brain on ice.
-
Homogenize the brain tissue in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate proteins by size.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the HSP70 signal and ensure equal protein loading.
Conclusion
This compound effectively engages its target in vivo, leading to the upregulation of HSP70 in relevant tissues in various disease models. This target engagement is a critical component of its therapeutic mechanism. While alternatives like Celastrol also activate the heat shock response, direct comparative in vivo data are scarce, making it difficult to definitively assess their relative merits. The choice between these and other HSF1/HSP70 activators will depend on the specific therapeutic context, considering factors such as desired tissue distribution, safety profile, and potential off-target effects. Further head-to-head in vivo studies are warranted to provide a more definitive comparison and guide future drug development efforts in this promising therapeutic area.
References
- 1. Arimoclomol, a coinducer of heat shock proteins for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Arimoclomol Nanomicelles: In Vitro Impact on Alzheimer’s and Parkinson’s Pathology and Correlation with In Vivo Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Arimoclomol Maleate Efficacy in Niemann-Pick Disease Type C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to assess the efficacy of Arimoclomol maleate in treating Niemann-Pick Disease Type C (NPC). It includes a review of the current therapeutic landscape, with a focus on comparing Arimoclomol to the established treatment, Miglustat. Quantitative data from clinical studies, detailed experimental protocols for key biomarker assays, and visualizations of relevant biological pathways and workflows are presented to aid in research and drug development.
Introduction to Therapeutic Strategies in NPC
Niemann-Pick Disease Type C is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of cholesterol and other lipids in lysosomes, leading to progressive neurological damage. The primary molecular defect lies in the NPC1 or NPC2 proteins, which are crucial for intracellular lipid trafficking. Therapeutic strategies aim to alleviate this cellular dysfunction.
This compound: This investigational drug acts as a co-inducer of heat shock proteins (HSPs), particularly HSP70.[1][2][3] The proposed mechanism of action involves the amplification of the cellular stress response, which can help in the proper refolding of the mutated NPC1 protein, thereby improving lysosomal function and reducing lipid accumulation.[2][4]
Miglustat (Zavesca®): An approved therapy for NPC, Miglustat is an inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. By reducing the production of these lipids, Miglustat aims to lessen their accumulation in the brain and other tissues, thereby slowing the progression of neurological symptoms.
Comparative Analysis of Efficacy Biomarkers
The evaluation of therapeutic efficacy in NPC relies on a combination of clinical assessments and biological markers that reflect the underlying pathophysiology of the disease.
Table 1: Quantitative Comparison of Clinical and Biomarker Data for Arimoclomol and Miglustat in NPC
| Parameter | This compound (NCT02612129) | Miglustat (Various Studies) |
| Primary Clinical Endpoint | 5-domain NPC Clinical Severity Scale (NPCCSS): Mean change from baseline at 12 months was 0.76 in the Arimoclomol group vs. 2.15 in the placebo group (p=0.046), indicating a 65% reduction in disease progression. In patients also receiving Miglustat, the treatment difference was -2.06 in favor of Arimoclomol (p=0.006). | Horizontal Saccadic Eye Movement (HSEM) Velocity: Showed improvement in patients treated with Miglustat compared to standard care (p=0.028 when excluding patients on benzodiazepines). |
| Pharmacodynamic Biomarker | Heat Shock Protein 70 (HSP70): A statistically significant increase in HSP70 levels was observed in the Arimoclomol group, demonstrating target engagement. | Not applicable. |
| Lipid Burden Biomarkers | Unesterified Cholesterol: A significant reduction in the accumulation of unesterified cholesterol in peripheral blood mononuclear cells (PBMCs) was reported. | Gangliosides (GM2 and GM3): Miglustat has been shown to reduce the storage of GM2 and GM3 gangliosides in the brain in animal models. |
| Lyso-SM-509 (PPCS): While not explicitly reported as a primary outcome in the main efficacy paper, its reduction is a key therapeutic goal. | No significant changes in plasma TCG levels were observed with Miglustat treatment. | |
| Neurodegeneration Markers | Not explicitly reported as a primary outcome in the main efficacy paper. | CSF Total-Tau (T-tau): A decrease in CSF T-tau levels was observed in patients who initiated Miglustat treatment, suggesting a reduction in axonal degeneration. |
| CSF Calbindin D: A significant reduction was observed in NPC patients following the initiation of Miglustat therapy, indicating a potential decrease in Purkinje cell loss. |
Signaling Pathway and Experimental Workflows
Arimoclomol's Mechanism of Action
The diagram below illustrates the proposed signaling pathway for Arimoclomol. By stabilizing the interaction of Heat Shock Factor 1 (HSF1) with Heat Shock Elements (HSEs), Arimoclomol amplifies the production of cytoprotective heat shock proteins like HSP70. This, in turn, is thought to aid in the proper folding and function of the mutated NPC1 protein, leading to improved lysosomal function and reduced cholesterol accumulation.
References
A Preclinical Showdown: Arimoclomol Maleate Versus Bimoclomol in Disease Models
In the landscape of therapies targeting cellular stress and protein misfolding, two structurally related hydroxylamine compounds, arimoclomol and bimoclomol, have emerged as promising heat shock protein (HSP) co-inducers. Both molecules aim to amplify the cell's natural defense mechanisms against a variety of pathological conditions. While sharing a common mechanistic backbone, their preclinical profiles exhibit key distinctions in efficacy and pharmacokinetics, positioning arimoclomol as the more viable clinical candidate. This guide provides a comparative analysis of their performance in preclinical models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway
Both arimoclomol and its predecessor, bimoclomol, exert their effects by modulating the heat shock response (HSR), a critical cellular pathway for maintaining protein homeostasis. They act as co-inducers, specifically prolonging the activation of Heat Shock Factor 1 (HSF1). HSF1 is the master transcriptional regulator of HSPs, including the crucial HSP70. By extending the binding of activated HSF1 to heat shock elements (HSEs) in the promoter regions of HSP genes, these compounds amplify the production of HSPs in stressed cells. This enhanced chaperone capacity can aid in the proper folding of new proteins and the refolding of misfolded proteins, which are hallmarks of many neurodegenerative and metabolic diseases. The primary structural difference between the two is the presence of an oxide group on arimoclomol, a modification that significantly influences its pharmacokinetic properties.
Caption: Signaling pathway of arimoclomol and bimoclomol.
Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical studies comparing arimoclomol and bimoclomol are limited. However, available data from studies in similar disease models suggest a superior efficacy profile for arimoclomol.
Diabetic Neuropathy Model
A key area of investigation for both compounds has been diabetic neuropathy. While a direct comparative study's quantitative data is not publicly available, a review article explicitly states that in a one-month preventive treatment study in a streptozotocin-induced diabetic rat model, arimoclomol's effects on improving diabetes-related deficits were more pronounced than those of bimoclomol.
Data from separate studies in this model allow for an indirect comparison:
Table 1: Efficacy in Streptozotocin-Induced Diabetic Neuropathy in Rats
| Compound | Dose | Treatment Duration | Endpoint | Result |
| Bimoclomol | 20 mg/kg/day (oral) | 3 months | Motor Nerve Conduction Velocity (MNCV) | 65-86% improvement |
| Sensory Nerve Conduction Velocity (SNCV) | 70-92% improvement | |||
| Arimoclomol | 2.5, 5, 10, 20 mg/kg/day (oral) | 1 month | Motor and Sensory Function | Dose-dependent improvement, with the highest dose achieving almost complete normalization. Effects were more pronounced than bimoclomol. |
Note: The data for arimoclomol is presented qualitatively in the source, highlighting its superiority over bimoclomol without providing specific percentage improvements.
Amyotrophic Lateral Sclerosis (ALS) Model
Arimoclomol has been extensively studied in the SOD1G93A mouse model of ALS, a model of familial ALS. In this model, arimoclomol has demonstrated significant neuroprotective effects.
Table 2: Efficacy of Arimoclomol in the SOD1G93A Mouse Model of ALS
| Treatment Initiation | Dose | Endpoint | Result |
| Pre-symptomatic | 30 mg/kg/day (i.p.) | Lifespan | 22% increase |
| Hind Limb Muscle Function | Marked improvement | ||
| Motor Neuron Survival | Significant improvement | ||
| Symptomatic (75 days) | 30 mg/kg/day (i.p.) | Lifespan | Significant increase |
| Muscle Function | Significantly improved | ||
| Late Symptomatic (90 days) | 30 mg/kg/day (i.p.) | Lifespan | No significant effect |
| Muscle Function | Significantly improved |
Pharmacokinetic Profile: A Decisive Difference
The divergence in the clinical development paths of arimoclomol and bimoclomol can be largely attributed to their differing pharmacokinetic profiles.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Bimoclomol | Arimoclomol |
| Half-life | Short | More favorable, longer half-life |
| Oral Bioavailability | Information not readily available | High |
| CNS Penetration | Information not readily available | Good |
The shorter half-life of bimoclomol was a significant factor in the stagnation of its development. In contrast, arimoclomol's more favorable pharmacokinetic profile, including good oral bioavailability and CNS penetration, has supported its advancement into clinical trials for various neurological disorders.
Experimental Protocols
Streptozotocin-Induced Diabetic Neuropathy in Rats
This model is widely used to study the pathogenesis of diabetic neuropathy and to screen potential therapeutic agents.
Caption: Workflow for the diabetic neuropathy model.
Detailed Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer, is administered to induce diabetes.
-
Confirmation of Diabetes: Blood glucose levels are measured a few days after STZ injection to confirm the diabetic state.
-
Treatment: Animals are randomized to receive daily oral doses of bimoclomol, arimoclomol, or a vehicle control.
-
Nerve Conduction Velocity (NCV) Measurement:
-
Animals are anesthetized.
-
For MNCV, the sciatic nerve is stimulated at two points (e.g., sciatic notch and ankle), and the compound muscle action potential (CMAP) is recorded from a paw muscle. The latency difference between the two stimulation points and the distance between them are used to calculate the conduction velocity.
-
For SNCV, a sensory nerve (e.g., sural nerve) is stimulated, and the sensory nerve action potential (SNAP) is recorded. The latency and distance are used to calculate the velocity.
-
SOD1G93A Mouse Model of ALS
This transgenic mouse model is a cornerstone of preclinical ALS research, recapitulating many features of the human disease.
A Comparative Analysis of Arimoclomol Maleate and Other HSP Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, the activation of the Heat Shock Response (HSR) presents a promising therapeutic avenue for a variety of diseases characterized by protein misfolding and aggregation. This guide provides a comparative analysis of Arimoclomol maleate and other activators of Heat Shock Protein (HSP) synthesis, with a focus on their mechanisms of action, efficacy, and the experimental methodologies used to evaluate them.
Introduction to the Heat Shock Response and its Activators
The Heat Shock Response is a highly conserved cellular process that protects cells from the damaging effects of stress, such as heat, oxidative stress, and the accumulation of misfolded proteins. A key regulator of this response is the Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is kept in an inactive state by chaperone proteins like HSP90 and HSP70. Upon stress, HSF1 is released, trimerizes, and translocates to the nucleus where it binds to Heat Shock Elements (HSEs) in the promoter regions of genes encoding HSPs, leading to their increased expression. These HSPs, in turn, act as molecular chaperones to refold or degrade misfolded proteins, thereby restoring cellular homeostasis.
Small molecules that can activate this pathway are of significant therapeutic interest. These activators can be broadly categorized based on their mechanism of action. Some, like HSP90 inhibitors, indirectly activate HSF1 by disrupting its interaction with HSP90. Others appear to act more directly on HSF1 or other components of the signaling pathway.
This compound: A Co-inducer of the Heat Shock Response
Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the heat shock response. Unlike direct activators, Arimoclomol does not initiate the HSR on its own but rather amplifies an existing response.[1][2] Its mechanism of action is believed to involve the prolongation of the activated state of HSF1, enhancing its binding to HSEs.[3][4] This leads to a sustained production of HSPs, particularly HSP70, in stressed cells.[2] This "smart drug" characteristic, where it acts preferentially in cells already under stress, is a key feature of its therapeutic potential.
Arimoclomol has been investigated in several clinical trials for neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C (NPC), a rare genetic lysosomal storage disorder.
Comparative Efficacy of HSF1 Activators
Quantifying the potency of HSF1 activators is crucial for their preclinical and clinical development. A common method is the use of a luciferase reporter assay, where the luciferase gene is placed under the control of an HSE-containing promoter. The activity of the activator is then measured by the amount of light produced, and the half-maximal effective concentration (EC50) and maximal induction are calculated.
The following table summarizes the quantitative data for a range of HSF1 activators from a study utilizing a dual-luciferase reporter assay in a stable HEK293 cell line. It is important to note that Arimoclomol was found to not activate the HSR by itself in this particular assay system, which is consistent with its role as a co-inducer.
| Compound/Treatment | Mechanism of Action/Target | EC50 (µM) | Max Fold Induction | Cell Viability at CImax (%) |
| HSP90 Inhibitors | ||||
| Geldanamycin | HSP90 inhibitor | 0.05 | 11.2 | 30 |
| 17-AAG | HSP90 inhibitor | 0.2 | 10.5 | 60 |
| 17-DMAG | HSP90 inhibitor | 0.1 | 12.1 | 70 |
| NVP-AUY922 | HSP90 inhibitor | 0.03 | 13.5 | 80 |
| Proteasome Inhibitors | ||||
| MG132 | Proteasome inhibitor | 0.5 | 8.5 | 50 |
| Bortezomib | Proteasome inhibitor | 0.02 | 9.8 | 60 |
| Other Mechanisms | ||||
| Celastrol | HSF1 activator (thiol-reactive) | 3.0 (mammalian cells) | N/A | N/A |
| H2O2 | Oxidative stress | 200 | 6.5 | 70 |
| CdCl2 | Heavy metal stress | 50 | 7.2 | 80 |
| Ethanol | Alcohol stress | 5% | 4.8 | 90 |
| Heat Shock (43°C, 30 min) | Thermal stress | N/A | 15.0 | 95 |
Data adapted from Steurer et al., 2022. The study utilized a dual-luciferase reporter assay in X9-12H cells. EC50 for Celastrol is from a separate study (Westerheide et al., 2004). N/A: Not available in the cited study.
Arimoclomol in Combination with a Direct Activator: The Case of Celastrol
While Arimoclomol may not initiate the HSR independently, its efficacy as a co-inducer has been demonstrated in combination with direct activators. A study investigating the co-application of Arimoclomol and Celastrol, a natural triterpenoid and potent HSF1 activator, in differentiated human neuronal cells showed a significant enhancement of HSP induction compared to Celastrol alone. This synergistic effect was observed for several HSPs, including HSPA1A (Hsp70-1), DNAJB1 (Hsp40), and HSPB1 (Hsp27). This highlights the potential of combination therapies to achieve a more robust and sustained heat shock response.
Signaling Pathways and Experimental Workflows
HSF1 Activation Signaling Pathway
The activation of HSF1 is a multi-step process. The following diagram illustrates the key events in the HSF1 signaling pathway.
Caption: Simplified HSF1 activation pathway.
Experimental Workflow: Dual-Luciferase Reporter Assay for HSF1 Activation
This workflow outlines the key steps for quantifying HSF1 transcriptional activity using a dual-luciferase reporter assay.
Caption: Experimental workflow for HSF1 luciferase assay.
Detailed Experimental Protocols
Dual-Luciferase Reporter Assay for HSF1 Activation
Objective: To quantitatively measure the transcriptional activation of HSF1 by small molecules.
Materials:
-
HEK293 cells (or other suitable cell line)
-
HSF1-responsive firefly luciferase reporter plasmid (e.g., containing tandem HSEs upstream of a minimal promoter)
-
Control plasmid with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HSF1-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for expression of the reporter genes.
-
Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. For co-inducers like Arimoclomol, a stressor (e.g., a sub-optimal concentration of a direct activator or a mild heat shock) should be applied concurrently. Include appropriate vehicle and positive controls. Incubate for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Wash the cells once with 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Program the luminometer to inject the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by the normalized activity of the vehicle control.
-
Plot the fold induction against the compound concentration to determine the EC50.
-
Western Blot for HSP70 Induction
Objective: To qualitatively and semi-quantitatively assess the induction of HSP70 protein expression following treatment with an HSP activator.
Materials:
-
Cells treated with HSP activator as described above
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSP70
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the culture dish, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
Strip the membrane of the primary and secondary antibodies.
-
Repeat the immunoblotting procedure with the primary antibody against the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for HSP70 and the loading control using densitometry software.
-
Normalize the HSP70 signal to the loading control signal to compare the relative levels of HSP70 induction between different treatments.
-
Conclusion
The activation of the heat shock response holds significant therapeutic promise. This compound, with its unique co-inducer mechanism, offers a nuanced approach to augmenting this protective pathway, particularly in cells already under stress. While direct quantitative comparisons of potency with standalone activators are challenging due to its mechanism, its synergistic effects in combination with direct HSF1 activators like Celastrol are evident. The provided experimental protocols for luciferase reporter assays and Western blotting offer robust methods for the continued investigation and characterization of these and other novel HSP activators. A thorough understanding of the distinct mechanisms of action and the application of standardized quantitative assays will be paramount in advancing these promising therapeutic agents from the laboratory to the clinic.
References
- 1. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. A simplified and sensitive immunoprecipitation approach for the analysis of HSF1 in murine liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of Arimoclomol maleate and miglustat in NPC
A comparative analysis of Arimoclomol maleate and miglustat for the treatment of Niemann-Pick disease type C (NPC) is crucial for researchers and drug developers. While both drugs aim to mitigate the progression of this rare, neurodegenerative disease, they employ different mechanisms of action. It is important to note that to date, no direct head-to-head clinical trials comparing the efficacy and safety of Arimoclomol and miglustat have been published. Therefore, this guide provides a comparative overview based on data from their respective key clinical studies.
Efficacy Data
The following tables summarize the efficacy data from the pivotal clinical trials of this compound and miglustat. The data presented is not from a direct comparative study and should be interpreted with caution.
Table 1: this compound Efficacy Data from the Phase II/III CT-ORZY-NPC-002 Trial
| Endpoint | Arimoclomol Group | Placebo Group | Treatment Difference | p-value |
| Annual Rate of Change in 5-domain NPC Clinical Severity Scale (NPCCSS) | ||||
| Overall Population | -1.68 | -2.93 | 1.25 | 0.074 |
| Patients aged ≥4 years | -1.53 | -3.27 | 1.74 | 0.023 |
| Patients receiving miglustat at baseline | -1.77 | -3.42 | 1.65 | 0.046 |
Table 2: Miglustat Efficacy Data from its Pivotal Clinical Trial
| Endpoint | Miglustat Group | Control Group | Result |
| Annual Rate of Change in Horizontal Saccadic Eye Movement (HSEM) Velocity | Improved | Worsened | Statistically significant improvement in HSEM velocity, a marker of neurological disease progression. |
| Swallowing Capacity | Stabilized | Worsened | A higher proportion of patients in the miglustat group showed stabilized or improved swallowing capacity. |
| Ambulatory Index | Stabilized | Worsened | Patients on miglustat demonstrated a stabilization in ambulatory function compared to the control group. |
Safety and Tolerability
Table 3: Comparative Overview of Common Adverse Events
| Adverse Event Category | This compound (from CT-ORZY-NPC-002) | Miglustat (from prescribing information) |
| Gastrointestinal | Diarrhea, nausea, abdominal pain | Diarrhea, flatulence, abdominal pain, weight loss |
| Neurological | Headache | Tremor, ataxia, dizziness |
| Other | Insomnia, nasopharyngitis | Thrombocytopenia |
Experimental Protocols
Arimoclomol: The CT-ORZY-NPC-002 Study
This was a Phase II/III, randomized, double-blind, placebo-controlled trial. The study enrolled 50 patients with NPC, who were randomized in a 2:1 ratio to receive either this compound (400 mg three times daily) or a placebo for 12 months. The primary efficacy endpoint was the mean annual rate of change in the 5-domain NPC Clinical Severity Scale (NPCCSS), which assesses ambulation, cognition, speech, swallow, and fine motor skills. A key secondary endpoint was the change in the concentration of N-palmitoyl-O-phosphocholineserine (NP-509) in plasma, a biomarker of NPC.
Miglustat: Pivotal Trial for NPC
The pivotal trial for miglustat was a 12-month randomized, controlled study involving 29 adult and juvenile patients with NPC. Patients were assigned to receive either miglustat (200 mg three times daily) or standard care. The primary endpoint was the change in the horizontal saccadic eye movement (HSEM) velocity. Secondary endpoints included assessments of swallowing capacity and an ambulatory index. The study was designed to evaluate the effect of miglustat on the progression of clinically relevant neurological symptoms.
Mechanism of Action and Experimental Workflow
The therapeutic approaches of Arimoclomol and miglustat are distinct. Arimoclomol is a heat shock protein amplifier, while miglustat is a substrate reduction therapy agent.
Caption: Mechanisms of action for Arimoclomol and Miglustat in NPC.
Caption: Generalized workflow for NPC clinical trials.
Independent replication of Arimoclomol maleate efficacy studies
An Independent Review of Arimoclomol Maleate's Efficacy in Niemann-Pick Disease Type C
Niemann-Pick disease type C (NPC) is a rare, progressive neurodegenerative disorder with a significant unmet medical need. In September 2024, the U.S. Food and Drug Administration (FDA) approved Miplyffa (this compound) as the first treatment for NPC in adults and children aged two years and older, to be used in combination with miglustat.[1][2][3][4] This guide provides an objective comparison of Arimoclomol's performance with placebo, based on the pivotal clinical trial data that led to its approval, and contextualizes its use alongside other therapeutic options.
Mechanism of Action
Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular protective mechanism.[5] It is believed to amplify the production of heat shock proteins (HSPs), particularly HSP70, which act as molecular chaperones. In NPC, mutations in the NPC1 or NPC2 genes lead to misfolded proteins and impaired intracellular lipid transport, causing an accumulation of lipids in various tissues, especially the brain. Arimoclomol is thought to aid in the proper refolding of these misfolded proteins, thereby improving lysosomal function and slowing disease progression.
Pivotal Clinical Trial Evidence (NPC-002)
The approval of Arimoclomol was primarily based on the results of a multinational, randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT02612129), hereafter referred to as the NPC-002 trial.
Experimental Protocol: NPC-002 Trial
The study evaluated the efficacy and safety of Arimoclomol over a 12-month period.
-
Participants: The trial enrolled 50 patients, aged 2 to 18 years, with a confirmed diagnosis of NPC.
-
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either Arimoclomol or a placebo. The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Treatment: Arimoclomol was administered orally three times a day, with the dosage adjusted for body weight (31 to 124 mg). A significant portion of the participants (78%) were also receiving miglustat as part of their standard care.
-
Primary Endpoint: The primary measure of efficacy was the change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months. The NPCCSS is a tool used to assess the severity of NPC across key areas of function. A post-hoc analysis also utilized a rescored 4-domain NPCCSS (R4DNPCCSS), which focused on ambulation, speech, swallowing, and fine motor skills. Higher scores on these scales indicate greater disease severity.
Quantitative Data Summary
The NPC-002 trial demonstrated that Arimoclomol significantly slowed the progression of NPC compared to placebo.
Efficacy Results
| Endpoint | Arimoclomol Group | Placebo Group | Treatment Difference | p-value |
| Mean Change in 5-domain NPCCSS at 12 Months | 0.76 | 2.15 | -1.40 | 0.046 |
| Mean Change in R4DNPCCSS at 12 Months (Post-Hoc) | 0.35 | 2.05 | -1.70 | 0.0155 |
| Mean Change in R4DNPCCSS (with Miglustat) at 12 Months | -0.23 | 1.92 | -2.21 | 0.0077 |
Data sourced from publications on the NPC-002 trial.
The results indicated a 65% reduction in the annual rate of disease progression as measured by the 5-domain NPCCSS for patients treated with Arimoclomol. Notably, in the prespecified subgroup of patients also receiving miglustat, Arimoclomol led to a stabilization of disease severity. Long-term data from an open-label extension of the trial suggested a sustained reduction in disease progression for up to five years.
Safety and Tolerability
| Outcome | Arimoclomol Group (N=34) | Placebo Group (N=16) |
| Patients with any Adverse Events | 30 (88.2%) | 12 (75.0%) |
| Patients with Serious Adverse Events | 5 (14.7%) | 5 (31.3%) |
| Most Common Side Effects | Upper respiratory tract infection, diarrhea, decreased weight | - |
Data sourced from the NPC-002 trial publication.
Arimoclomol was generally well-tolerated. The incidence of serious adverse events was lower in the Arimoclomol group compared to the placebo group.
Comparison with Other Treatments
While the pivotal trial for Arimoclomol was placebo-controlled, it's important to understand its position relative to other available therapies for NPC.
-
Miglustat (Zavesca®): This substrate reduction therapy is an established treatment for NPC in Europe and other regions. It works by inhibiting the synthesis of glycosphingolipids. Many participants in the Arimoclomol trial were on a stable dose of miglustat, and the data suggests that Arimoclomol provides an additional benefit.
-
Aqneursa™ (levacetylleucine): Approved by the FDA shortly after Arimoclomol in September 2024, Aqneursa is another option for treating neurological symptoms of NPC. Its approval was based on a study showing improvement in the functional Scale for the Assessment and Rating of Ataxia (fSARA) compared to placebo.
-
Other Investigational Therapies: Several other therapies are in the pipeline, including Trappsol® Cyclo™ (hydroxypropyl-beta-cyclodextrin) and IB1001. These compounds have different mechanisms of action, such as chelating cholesterol or targeting other cellular pathways.
Conclusion
The pivotal Phase 2/3 clinical trial provides robust evidence for the efficacy of Arimoclomol in slowing the progression of Niemann-Pick disease type C, particularly when used in conjunction with the existing standard of care, miglustat. The data shows a statistically significant and clinically meaningful reduction in disease progression over 12 months, with a favorable safety profile. While direct head-to-head trials with other approved agents like Aqneursa are not available, the approval of Arimoclomol marks a significant advancement, offering a new therapeutic option that targets the underlying cellular stress response in this devastating disease.
References
A Comparative Guide to the Efficacy of Arimoclomol Maleate and Alternative Therapeutics in Niemann-Pick Type C Patient-Derived Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arimoclomol maleate and other potential therapeutic compounds for Niemann-Pick type C (NPC) disease, focusing on their effects in patient-derived fibroblast cell models. The data presented is collated from various preclinical studies to offer a cross-validation of their potential efficacy at a cellular level.
Introduction to Therapeutic Strategies in NPC
Niemann-Pick type C disease is a rare, neurodegenerative lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids within lysosomes. This accumulation is primarily due to mutations in the NPC1 or NPC2 genes, which are critical for intracellular lipid trafficking. Current research into therapeutic interventions is focused on several strategies, including enhancing cellular stress responses, correcting protein misfolding, and directly reducing lipid accumulation. This guide compares Arimoclomol, a heat shock protein amplifier, with other promising alternatives such as histone deacetylase (HDAC) inhibitors and 2-hydroxypropyl-β-cyclodextrin (HPβCD).
Comparative Efficacy in NPC Patient-Derived Fibroblasts
The following tables summarize the quantitative effects of Arimoclomol, HDAC inhibitors (Vorinostat and Panobinostat), and HPβCD on cholesterol accumulation in NPC patient-derived fibroblasts, a key in vitro model for studying the disease.
Table 1: Effect of this compound on Cellular Phenotypes in NPC Fibroblasts
| Cell Line | Arimoclomol Concentration | Observed Effect | Quantitative Change | Reference |
| NPC1 mutant | Not specified | Improved lysosomal function and reduced lipid burden | Data not specified | [1] |
| GM18453 (NPC1 I1061T/I1061T) | Up to 500 µM | No correction of cholesterol storage; no significant increase in HSP70 expression | Not applicable | [2] |
Note: There is conflicting in vitro data regarding the direct effect of Arimoclomol on cholesterol clearance in fibroblast models.
Table 2: Efficacy of HDAC Inhibitors in Reducing Cholesterol Accumulation in NPC Fibroblasts
| Compound | Cell Line | Concentration | Duration | % Reduction in Cholesterol (vs. untreated) | Reference |
| Vorinostat | NPC1 I1061T/I1061T | 10 µM | 72 hours | Significant reduction (quantification not specified) | [1] |
| Vorinostat | NPC1 mutant | 10 µM | 48 hours | ~60% | [3][4] |
| Panobinostat | NPC1 mutant | 75 nM | 48 hours | ~75% |
Table 3: Efficacy of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in Reducing Cholesterol Accumulation in NPC Fibroblasts
| Compound | Cell Line | Concentration | Duration | % Reduction in Cholesterol (vs. untreated) | Reference |
| HPβCD | NPC1 mutant | 200 µM | 48 hours | ~68% | |
| HPβCD | NPC1 & NPC2 mutants | 300 µM | 24 hours | Significant reduction to near-normal levels |
Table 4: Comparative Efficacy of Combined Treatments in NPC Fibroblasts
| Treatment Combination | Cell Line | Concentrations | Duration | % Reduction in Cholesterol (vs. untreated) | Reference |
| Vorinostat + HPβCD | NPC1 mutant | 10 µM + 200 µM | 48 hours | 69-81% | |
| Panobinostat + HPβCD | NPC1 mutant | 75 nM + 200 µM | 48 hours | 74-84% |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Proposed mechanism of action for Arimoclomol in NPC.
Caption: General experimental workflow for drug screening in NPC fibroblasts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the cited studies.
Filipin Staining for Unesterified Cholesterol
This method is used to visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes of NPC fibroblasts.
-
Cell Culture: NPC patient-derived fibroblasts are cultured on coverslips in a suitable medium.
-
Fixation: Cells are washed with phosphate-buffered saline (PBS) and then fixed with 3-4% paraformaldehyde for 1 hour at room temperature.
-
Quenching: The fixation solution is removed, and cells are washed with PBS. To quench the paraformaldehyde, cells are incubated with a solution of 1.5 mg/mL glycine in PBS for 10 minutes.
-
Staining: Cells are stained with a working solution of 0.05 mg/mL filipin in PBS containing 10% fetal bovine serum for 2 hours at room temperature, protected from light.
-
Imaging: After washing with PBS, the coverslips are mounted and cells are visualized using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission >430 nm).
-
Quantification: Image analysis software is used to quantify the fluorescence intensity of filipin staining within the cells, often normalized to the number of cells or cellular area.
LysoTracker Staining for Acidic Organelles
LysoTracker dyes accumulate in acidic compartments and are used to assess the volume and pH of lysosomes.
-
Cell Culture: Live cells are grown in appropriate culture vessels.
-
Staining: The culture medium is replaced with pre-warmed medium containing LysoTracker dye (e.g., LysoTracker Red DND-99 at 50-75 nM). Cells are incubated for 30 minutes to 2 hours.
-
Imaging: The staining solution is replaced with fresh medium, and live cells are observed using a fluorescence microscope with the appropriate filter set. Alternatively, cells can be fixed after staining for imaging.
-
Quantification: The total fluorescence intensity of LysoTracker per cell is quantified using image analysis software to assess changes in the lysosomal compartment.
Western Blotting for NPC1 Protein Levels
This technique is used to determine the abundance of the NPC1 protein, which is often reduced in patient cells due to misfolding and degradation.
-
Cell Lysis: Fibroblasts are washed with cold PBS and then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for the NPC1 protein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified and normalized to a loading control protein (e.g., actin or GAPDH).
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess the cytotoxicity of the tested compounds.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
Reagent Incubation: MTT or MTS reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Measurement: For the MTT assay, a solubilization solution is added to dissolve the formazan crystals. The absorbance of the colored solution is then measured using a microplate reader at the appropriate wavelength.
Conclusion
The in vitro data from NPC patient-derived fibroblasts provides a valuable platform for the initial assessment of potential therapeutics. HDAC inhibitors, such as Vorinostat and Panobinostat, and the cholesterol-chelating agent HPβCD consistently demonstrate a significant reduction in the hallmark cholesterol accumulation in these cellular models. The data for Arimoclomol in this specific in vitro context is less clear, with some studies suggesting a beneficial effect on overall lysosomal function while others report a lack of direct impact on cholesterol storage in certain NPC1 mutant cell lines.
These findings underscore the importance of cross-validating therapeutic effects across multiple patient-derived cell lines with different underlying mutations. Furthermore, the synergistic effects observed when combining HDAC inhibitors with HPβCD suggest that combination therapies may be a promising avenue for future clinical investigation. The experimental protocols detailed in this guide provide a foundation for researchers to conduct further comparative studies to elucidate the most effective therapeutic strategies for Niemann-Pick type C disease.
References
- 1. Quantitative Analysis of the Proteome Response to the Histone Deacetylase Inhibitor (HDACi) Vorinostat in Niemann-Pick Type C1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors reduce cholesterol storage in Niemann-Pick type C1 mutant fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of the Efficacy of Various Compounds in Lowering Intracellular Cholesterol Levels in Niemann-Pick Type C Fibroblasts | PLOS One [journals.plos.org]
- 4. Quantitative Comparison of the Efficacy of Various Compounds in Lowering Intracellular Cholesterol Levels in Niemann-Pick Type C Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Arimoclomol Maleate with Other Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol maleate is a heat shock protein-70 (HSP70) co-inducer that has demonstrated neuroprotective properties. It is approved for the treatment of Niemann-Pick disease type C (NPC) in combination with miglustat, where it has shown synergistic or additive effects in clinical trials. This guide provides an objective comparison of Arimoclomol's performance, both in combination and potentially with other neuroprotective agents, supported by available experimental data. We will delve into the mechanistic rationale for these synergistic interactions and present detailed experimental protocols from key studies to aid in the design and evaluation of future research.
Mechanism of Action: A Foundation for Synergy
Arimoclomol's primary mechanism of action involves the amplification of the cellular stress response, specifically by prolonging the activation of Heat Shock Factor 1 (HSF1). This leads to an increased production of heat shock proteins, particularly HSP70. These molecular chaperones play a crucial role in cellular proteostasis by assisting in the correct folding of misfolded or damaged proteins, preventing their aggregation, and facilitating their clearance.
In the context of lysosomal storage disorders like NPC, Arimoclomol has been shown to activate Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[1] These master regulators of lysosomal biogenesis and autophagy upregulate the expression of "Coordinated Lysosomal Expression and Regulation" (CLEAR) genes.[1] This, in turn, enhances lysosomal function and aids in the clearance of accumulated substrates, a hallmark of these diseases.
The potential for synergistic effects with other neuroprotective agents stems from these multifaceted actions. By addressing cellular stress and enhancing protein quality control, Arimoclomol can complement therapies that target different aspects of neurodegenerative pathways, such as substrate reduction, anti-inflammatory action, or direct neuronal protection.
Synergistic Effects with Miglustat in Niemann-Pick Disease Type C (NPC)
The most well-documented synergistic interaction of Arimoclomol is with miglustat in the treatment of NPC. Miglustat is a substrate reduction therapy that works by inhibiting glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids that accumulate in NPC. The distinct mechanisms of action of the two drugs provide a strong rationale for their combined use.
Clinical Evidence: The NPC-002 Trial
The pivotal evidence for the synergistic or additive effect of Arimoclomol and miglustat comes from the Phase 2/3 NPC-002 clinical trial (NCT02612129).[2][3]
Experimental Protocol: NPC-002 Trial
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multinational Phase 2/3 trial.[2]
-
Participants: 50 patients aged 2 to 18 years with a confirmed diagnosis of NPC. Patients were stratified based on their use of miglustat as part of their routine clinical care.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either Arimoclomol or a placebo, administered orally three times daily for 12 months as an add-on to their standard care. The dosage of Arimoclomol was weight-adjusted, ranging from 93 to 372 mg/day.
-
Primary Endpoint: Change from baseline in the 5-domain Niemann-Pick Disease Clinical Severity Scale (NPCCSS) score at 12 months. The 5-domain NPCCSS assesses ambulation, fine motor skills, swallowing, speech, and cognition.
-
Key Secondary Endpoint: Responder analysis based on the Clinical Global Impression of Improvement (CGI-I) scale, where a responder was defined as having a score of "stable" or "improved".
Quantitative Data from the NPC-002 Trial
| Outcome Measure | Arimoclomol + Routine Care (n=34) | Placebo + Routine Care (n=16) | p-value |
| Overall Population | |||
| Mean change in 5-domain NPCCSS from baseline to 12 months | 0.76 | 2.15 | 0.046 |
| Responder Rate (Stable or Improved on CGI-I) | 50% | 37.5% | - |
| Subgroup on Concomitant Miglustat Therapy | |||
| Mean change in 5-domain NPCCSS from baseline to 12 months | -0.06 (stabilization) | 2.06 (worsening) | 0.006 |
Data sourced from Mengel et al., 2021.
The results demonstrated a statistically significant reduction in disease progression in the overall Arimoclomol-treated group compared to placebo. More strikingly, the prespecified subgroup analysis of patients receiving concomitant miglustat showed disease stabilization in the Arimoclomol group, while the placebo group continued to worsen, indicating a strong synergistic or additive effect.
Mechanistic Synergy: A Two-Pronged Approach
The synergistic effect of Arimoclomol and miglustat in NPC can be attributed to their complementary mechanisms of action targeting different aspects of the disease pathology.
Potential Synergies with Other Neuroprotective Agents: A Look into Preclinical Evidence
While the clinical evidence for Arimoclomol's synergistic effects is currently limited to its combination with miglustat in NPC, preclinical studies suggest its potential for broader applications in combination with other neuroprotective agents.
Preclinical Studies in Other Neurodegenerative Diseases
-
Amyotrophic Lateral Sclerosis (ALS): In preclinical models of ALS, Arimoclomol has been shown to delay disease progression, improve motor neuron survival, and extend lifespan. Although clinical trials in ALS patients did not meet their primary endpoints, the preclinical data suggest that combination therapies could be a viable strategy.
-
Alzheimer's and Parkinson's Disease: A recent in vitro study demonstrated that Arimoclomol-loaded nanomicelles significantly reduced the aggregation of β-amyloid and α-synuclein, key pathological proteins in Alzheimer's and Parkinson's disease, respectively. The study also highlighted the anti-inflammatory properties of these nanomicelles. This suggests a potential for synergy with anti-inflammatory drugs or agents that target other aspects of these complex diseases.
Hypothetical Synergistic Combinations
Based on its mechanism of action, Arimoclomol could potentially exhibit synergistic effects with the following classes of neuroprotective agents:
-
Anti-inflammatory agents: By reducing cellular stress and protein aggregation, Arimoclomol may potentiate the effects of drugs that target neuroinflammation, a common feature of many neurodegenerative diseases.
-
Antioxidants: The heat shock response is closely linked to the cellular defense against oxidative stress. Combining Arimoclomol with antioxidants could provide a more comprehensive neuroprotective strategy.
-
Autophagy enhancers: Arimoclomol's activation of TFEB and TFE3 already promotes autophagy. Combining it with other autophagy-enhancing compounds could lead to a more robust clearance of toxic protein aggregates.
Further preclinical and clinical research is warranted to explore these potential synergistic combinations.
Experimental Workflow for Assessing Synergy
For researchers planning to investigate the synergistic effects of Arimoclomol with other neuroprotective agents, a well-defined experimental workflow is crucial.
Conclusion
This compound, through its unique mechanism of amplifying the heat shock response and enhancing lysosomal function, presents a promising platform for synergistic combination therapies in neurodegenerative diseases. The clinical success of its combination with miglustat in NPC provides a strong proof-of-concept for this approach. Future research should focus on elucidating the molecular intricacies of this synergy and exploring novel combinations with other neuroprotective agents in a range of neurodegenerative conditions. The detailed experimental protocols and workflows provided in this guide are intended to facilitate these endeavors and accelerate the development of more effective treatments for these devastating disorders.
References
- 1. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Arimoclomol for ALS: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arimoclomol, an investigational heat shock protein amplifier, has been evaluated for the treatment of amyotrophic lateral sclerosis (ALS). Despite a strong preclinical rationale centered on cellular stress reduction and protein quality control, clinical trials have not demonstrated a statistically significant benefit in broad ALS populations. This guide provides a meta-analysis of the available clinical trial data for Arimoclomol and compares its performance against other approved and investigational ALS therapies, including Relyvrio (AMX0035), Edaravone, and Riluzole. The objective is to offer a comprehensive, data-driven resource for the scientific community to inform future research and drug development efforts in ALS.
Arimoclomol: Mechanism of Action
Arimoclomol is a cytoprotective agent that amplifies the production of heat shock proteins (HSPs), particularly HSP70, in stressed cells. It is thought to work by prolonging the activation of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response. This amplified response aims to mitigate the protein misfolding and aggregation that are pathological hallmarks of ALS, thereby protecting motor neurons from degeneration.[1]
Comparative Analysis of Pivotal Clinical Trials
The following tables summarize the key efficacy and safety data from the pivotal clinical trials of Arimoclomol and its comparators.
Table 1: Efficacy Outcomes in Pivotal ALS Clinical Trials
| Drug | Trial | Primary Endpoint | Arimoclomol/Active Group | Placebo Group | Difference (p-value) |
| Arimoclomol | ORARIALS-01 (Phase 3) | Combined Assessment of Function and Survival (CAFS) rank score at 76 weeks | 0.51 (SD 0.29) | 0.49 (SD 0.28) | 0.02 (p=0.62)[2] |
| Arimoclomol | SOD1-ALS (Phase 2/3) | Survival (Hazard Ratio) | 0.77 (95% CI 0.32–1.80) | - | Not Statistically Significant[3] |
| Relyvrio (AMX0035) | CENTAUR (Phase 2) | Mean rate of decline in ALSFRS-R score over 24 weeks | -1.24 points/month | -1.66 points/month | 0.42 points/month (p=0.03)[4] |
| Edaravone | MCI186-19 (Phase 3) | Change from baseline in ALSFRS-R score at 24 weeks | -5.01 (SE 0.64) | -7.50 (SE 0.66) | 2.49 (p=0.0013)[5] |
| Riluzole | Pivotal Trial (Phase 3) | Tracheostomy-free survival at 12 months | 74% survival | 58% survival | 16% difference (p=0.014) |
Table 2: Survival Analysis in Pivotal ALS Clinical Trials
| Drug | Trial | Survival Endpoint | Arimoclomol/Active Group | Placebo Group | Hazard Ratio (95% CI) |
| Arimoclomol | ORARIALS-01 (Phase 3) | Mortality at 76 weeks | 18% (29/160) | 23% (18/79) | Not Reported |
| Relyvrio (AMX0035) | CENTAUR (Long-term) | Median overall survival | 25.0 months | 18.5 months | 0.56 (0.34-0.92) |
| Riluzole | Pivotal Trials (Meta-analysis) | Tracheostomy-free survival | - | - | 0.80 (0.64-0.99) |
Table 3: Overview of Safety and Tolerability
| Drug | Trial | Most Common Adverse Events | Discontinuation due to AEs (Active vs. Placebo) |
| Arimoclomol | ORARIALS-01 | Gastrointestinal disorders | 16% vs. 5% |
| Relyvrio (AMX0035) | CENTAUR | Gastrointestinal events (diarrhea, nausea) | 19.1% vs. 12.5% (Withdrawal by patient) |
| Edaravone | MCI186-19 | Contusion, dysphagia, gait disturbance | Not significantly different |
| Riluzole | Pivotal Trials | Asthenia, nausea, dizziness | Not significantly different |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial outcomes. Below are summaries of the methodologies for the key trials cited.
Arimoclomol: ORARIALS-01 (NCT03491462)
This Phase 3, randomized, double-blind, placebo-controlled trial enrolled 245 participants with ALS. Patients were randomized 2:1 to receive Arimoclomol (400 mg three times daily) or placebo for up to 76 weeks. The primary endpoint was the Combined Assessment of Function and Survival (CAFS). Secondary endpoints included survival, change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score, and slow vital capacity (SVC).
Relyvrio (AMX0035): CENTAUR (NCT03127514)
The CENTAUR trial was a Phase 2, randomized, double-blind, placebo-controlled study that enrolled 137 participants with ALS. Patients were randomized 2:1 to receive AMX0035 or placebo for 24 weeks. The primary efficacy endpoint was the rate of decline in the ALSFRS-R total score. An open-label extension followed the randomized phase.
Edaravone: MCI186-19 (NCT01492686)
This was a Phase 3, randomized, double-blind, placebo-controlled trial conducted in Japan. A key feature was a 12-week pre-observation period to select for patients with a specific rate of disease progression. Eligible patients were then randomized 1:1 to receive 60 mg of intravenous edaravone or placebo in 28-day cycles for 24 weeks. The primary endpoint was the change in ALSFRS-R score from baseline.
Riluzole: Pivotal Trials
The approval of Riluzole was based on two pivotal, randomized, double-blind, placebo-controlled trials. The primary endpoint in the key trial was tracheostomy-free survival. Patients were randomized to receive 100 mg of Riluzole daily or placebo. Functional status was also assessed as a secondary endpoint.
Conclusion
The clinical development of Arimoclomol for ALS highlights the challenge of translating a compelling preclinical hypothesis into clinical efficacy. While the Phase 3 ORARIALS-01 trial did not meet its primary or secondary endpoints in a broad ALS population, the earlier Phase 2/3 trial in a genetically defined sub-population (SOD1-ALS) showed a non-statistically significant trend towards benefit. This suggests that while Arimoclomol may not be effective for all individuals with ALS, there could be a rationale for exploring its utility in specific, molecularly defined patient subgroups in future studies.
In comparison, Relyvrio and Edaravone have demonstrated a modest but statistically significant slowing of functional decline in their respective pivotal trials, while Riluzole has a well-established, albeit modest, survival benefit. The safety profile of Arimoclomol appears acceptable, with a higher rate of gastrointestinal side effects and treatment discontinuations compared to placebo.
For drug development professionals, the Arimoclomol story underscores the importance of patient stratification and biomarker development in ALS clinical trials. Future research could focus on identifying biomarkers that predict a response to heat shock protein-targeted therapies, potentially enabling a more personalized medicine approach in this devastating disease.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] | PLOS One [journals.plos.org]
- 3. The interactive association between heat shock factor 1 and heat shock proteins in primary myocardial cells subjected to heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relyvrio | ALZFORUM [alzforum.org]
- 5. tandfonline.com [tandfonline.com]
Arimoclomol Maleate: A Comparative Analysis of Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
Arimoclomol, a heat shock protein amplifier, has been investigated for its therapeutic potential in several neurodegenerative and protein-misfolding disorders. This guide provides a comprehensive evaluation of the long-term efficacy and safety of Arimoclomol maleate, with a comparative analysis against alternative treatments for Niemann-Pick disease type C (NPC), Amyotrophic Lateral Sclerosis (ALS), and Inclusion Body Myositis (IBM).
Mechanism of Action
Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular protective mechanism against stress.[1][2] It is believed to prolong the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock proteins (HSPs).[1][3] This leads to an increased production of molecular chaperones like HSP70, which aid in the proper folding of proteins, prevent the aggregation of misfolded proteins, and improve lysosomal function.[1] In the context of NPC, Arimoclomol is thought to enhance the function of the defective NPC1 protein.
Niemann-Pick Disease Type C (NPC)
Arimoclomol is approved for the treatment of NPC in combination with miglustat.
Long-Term Efficacy
The pivotal Phase 2/3 trial (NPC-002) and its 48-month open-label extension (OLE) provide substantial evidence for the long-term efficacy of Arimoclomol in NPC.
Table 1: Long-Term Efficacy of Arimoclomol in NPC (NPC-002 Trial and OLE)
| Outcome Measure | Arimoclomol + Routine Care | Placebo + Routine Care (during DB phase) |
| Mean Annual Change in 5-domain NPCCSS (12-month DB phase) | 0.76 | 2.15 |
| Mean Annual Change in rescored 4-domain NPCCSS (12-month DB phase) | 0.35 | 2.05 |
| Mean Change in 5-domain NPCCSS over 48-month OLE | 3.2 (SD 4.8) | N/A |
| Mean Change in rescored 4-domain NPCCSS over 48-month OLE | 2.7 (SD 4.2) | N/A |
| Mean Annual Change in 5-domain NPCCSS (Placebo to Arimoclomol switchers, first year on Arimoclomol) | 0.1 | 2.0 (on placebo) |
| Mean Annual Change in rescored 4-domain NPCCSS (Placebo to Arimoclomol switchers, first year on Arimoclomol) | 0.2 | 1.9 (on placebo) |
NPCCSS: NPC Clinical Severity Scale. A lower score indicates less severe disease. DB: Double-blind. OLE: Open-label extension. SD: Standard Deviation.
Long-Term Safety
Arimoclomol was generally well-tolerated over the 48-month OLE, with no new safety concerns identified. The most common side effects include upper respiratory tract infection, diarrhea, and decreased weight.
Table 2: Safety Profile of Arimoclomol in NPC (12-month DB phase of NPC-002 Trial)
| Adverse Event | Arimoclomol (n=34) | Placebo (n=16) |
| Any Adverse Event | 30 (88.2%) | 12 (75.0%) |
| Serious Adverse Events | 5 (14.7%) | 5 (31.3%) |
| Treatment-Related Serious Adverse Events | 2 (Urticaria, Angioedema) | 0 |
Comparison with Miglustat
Miglustat is an established treatment for NPC that has been shown to stabilize neurological manifestations. Direct head-to-head, long-term comparative trials with Arimoclomol are limited. However, in the NPC-002 trial, a prespecified subgroup of patients receiving miglustat as routine care showed a significant benefit from the addition of Arimoclomol.
Table 3: Efficacy of Miglustat in NPC (Observational and Clinical Trial Data)
| Outcome Measure | Miglustat |
| Disease Stability (Composite Disability Score) | 70.5% of patients had improved or stable disease. |
| Neurological Manifestations | Stabilization of ambulation, manipulation, language, and swallowing. |
Amyotrophic Lateral Sclerosis (ALS)
Clinical trials of Arimoclomol in ALS have not demonstrated efficacy.
Efficacy and Safety
A Phase 3 trial of Arimoclomol in ALS failed to meet its primary and secondary endpoints of extending life or delaying disability progression.
Comparison with Approved ALS Therapies
Riluzole and Edaravone are approved treatments for ALS that have shown modest benefits in slowing disease progression.
Table 4: Efficacy and Safety of Approved ALS Therapies
| Drug | Efficacy | Common Adverse Events |
| Riluzole | Prolongs median survival by approximately 2-3 months. | Asthenia, nausea, dizziness, decreased lung function, abdominal pain. |
| Edaravone | Slows the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score. | Contusion, gait disturbance, headache. |
Inclusion Body Myositis (IBM)
Arimoclomol has not shown efficacy in the treatment of IBM.
Efficacy and Safety
A multicenter, randomized, double-blind, placebo-controlled trial of Arimoclomol in IBM did not meet its primary endpoint, with no significant difference in the change from baseline on the IBM Functional Rating Scale (IBMFRS) compared to placebo.
Comparison with Investigational IBM Therapies
There are currently no FDA-approved treatments for IBM. Sirolimus is an investigational therapy that has shown some promise in clinical trials.
Table 5: Efficacy and Safety of Sirolimus in IBM (Phase 2b Trial)
| Outcome Measure | Sirolimus (n=22) | Placebo (n=22) |
| Change in Maximal Voluntary Isometric Knee Extension Strength (Primary Endpoint) | No significant difference | No significant difference |
| 6-Minute Walk Distance | Showed a tendency towards stabilization | Showed deterioration |
| Thigh Muscle Fat Fraction (MRI) | Lesser increase | Greater increase |
| Serious Adverse Events | 10 (45%) | 6 (27%) |
Experimental Protocols
Arimoclomol NPC-002 Phase 2/3 Trial
-
Study Design: A prospective, randomized, double-blind, placebo-controlled study with a 12-month treatment period, followed by a 48-month open-label extension.
-
Participants: Patients aged 2 to 18 years with a confirmed diagnosis of NPC.
-
Intervention: Arimoclomol administered orally three times daily, with the dose adjusted for body weight, or placebo, in addition to routine clinical care (which could include miglustat).
-
Primary Endpoint: Change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months.
-
Key Secondary Endpoints: Change in the rescored 4-domain NPCCSS (R4DNPCCSS) and other disease-specific measures.
Conclusion
Arimoclomol demonstrates long-term efficacy in slowing disease progression in Niemann-Pick disease type C, particularly when used in conjunction with miglustat, and maintains a favorable safety profile over several years of treatment. However, it has not proven effective for Amyotrophic Lateral Sclerosis or Inclusion Body Myositis in clinical trials. For ALS, Riluzole and Edaravone remain the standard of care with modest benefits. In the case of IBM, while no treatments are currently approved, investigational therapies like Sirolimus are being explored. This comparative guide underscores the importance of targeted therapeutic approaches based on the underlying pathophysiology of each distinct neurodegenerative disorder. Further research is warranted to identify more effective treatments for ALS and IBM.
References
- 1. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
Advanced & Novel Applications
Arimoclomol Maleate: Application Notes and Protocols for Proteinopathy Research Beyond NPC and ALS
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR), primarily amplifying the production of Heat Shock Protein 70 (HSP70) in stressed cells.[1][2][3] This mechanism of action holds therapeutic potential for a variety of proteinopathies, which are characterized by the misfolding and aggregation of proteins.[2][4] While its development has been prominent for Niemann-Pick disease type C (NPC) and amyotrophic lateral sclerosis (ALS), research has extended to other protein misfolding disorders. These application notes provide a summary of the investigation of arimoclomol in Inclusion Body Myositis (IBM) and Gaucher disease, offering insights for further research and drug development in related proteinopathies.
Mechanism of Action: Amplification of the Heat Shock Response
Arimoclomol's therapeutic rationale lies in its ability to potentiate the natural cellular defense against proteotoxic stress. Unlike direct inducers of the HSR, arimoclomol is a co-inducer, meaning it enhances an already initiated stress response. It is thought to act by stabilizing the active conformation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, leading to a prolonged and amplified expression of heat shock proteins, particularly HSP70. Elevated HSP70 levels can then facilitate the refolding of misfolded proteins, prevent their aggregation, and target them for degradation, thereby mitigating cellular toxicity.
Caption: Arimoclomol's mechanism of action in the Heat Shock Response pathway.
Application in Inclusion Body Myositis (IBM)
Inclusion Body Myositis is a progressive muscle disorder characterized by the accumulation of protein aggregates in muscle cells. A Phase 2/3 clinical trial was conducted to evaluate the efficacy and safety of arimoclomol in patients with IBM.
Quantitative Data Summary:
| Parameter | Arimoclomol Group (400 mg TID) | Placebo Group | p-value | Outcome |
| Primary Endpoint | ||||
| Mean Change in IBMFRS at 20 months | -3.25 points | -2.26 points | 0.11 | Not Met |
| Secondary Endpoints | ||||
| Various measures | No statistically significant difference | No statistically significant difference | N/A | Not Met |
| Safety | ||||
| Discontinuation due to Adverse Events | More likely | Less likely | N/A | Acceptable Safety Profile |
| Elevated Transaminases (≥3x ULN) | 7% | 1% | N/A | |
| Tubulointerstitial Nephritis | 1 participant | 0 participants | N/A |
Experimental Protocols:
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial was conducted at 12 centers in the USA and UK. 152 participants with a diagnosis of IBM were randomized 1:1 to receive either arimoclomol (400 mg three times daily) or a matching placebo for 20 months.
Inclusion Criteria (abbreviated):
-
Diagnosis of IBM fulfilling the European Neuromuscular Centre research diagnostic criteria 2011.
-
Ability to rise from a chair without support.
-
Ability to walk at least 20 feet (6 meters).
-
Age at onset of weakness >45 years.
Primary Efficacy Endpoint:
-
Inclusion Body Myositis Functional Rating Scale (IBMFRS): A patient-reported outcome measure consisting of 10 questions assessing the ability to perform common daily activities such as swallowing, handwriting, cutting food, dressing, and walking. The change from baseline to 20 months was evaluated.
Secondary Efficacy Endpoints:
-
Secondary endpoints included various other measures of muscle strength and function, though specific details are not extensively provided in the initial search results.
Safety Assessment:
-
Adverse events (AEs) were monitored throughout the study.
-
Laboratory parameters, including liver transaminases, were regularly assessed.
Application in Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase) and accumulation of its substrate. Arimoclomol was investigated for its potential to improve the folding and function of mutant GCase.
Quantitative Data Summary (Phase 2 Trial):
| Parameter | Arimoclomol (dose-dependent) | Placebo | p-value | Outcome |
| Primary Endpoint | ||||
| Change in serum chitotriosidase activity | -12% to -29% (relative reduction) | N/A | 0.4 (not statistically significant) | Not Met |
| Secondary Endpoints | ||||
| Change in Spleen Size | -5% to -21% | N/A | Statistically Significant | Met |
| Change in Liver Size | -15% to -20% | N/A | Statistically Significant | Met |
Experimental Protocols:
Study Design: A Phase 2, double-blind, randomized, placebo-controlled, dose-finding trial was conducted in 37 patients with Gaucher disease (Type 1 and 3) who were naive to enzyme or substrate replacement therapy. The study evaluated three different doses of arimoclomol over a 6-month treatment period.
Primary Efficacy Endpoint:
-
Serum Chitotriosidase Activity: A biomarker for Gaucher disease. The protocol would involve collecting blood samples at baseline and at the end of the 6-month treatment period. Chitotriosidase activity would be measured using a fluorometric assay with a 4-methylumbelliferyl-chitotrioside substrate. The change from baseline was the primary measure.
Secondary Efficacy Endpoints:
-
Spleen and Liver Volume: Measured at baseline and at 6 months. The protocol would involve abdominal magnetic resonance imaging (MRI) or computed tomography (CT) scans to obtain precise volumetric measurements of the spleen and liver.
In Vitro Protocol for Assessing GCase Activity:
-
Cell Culture: Primary fibroblasts were isolated from skin biopsies of Gaucher disease patients with various GBA mutations. Cells were cultured under standard conditions.
-
Arimoclomol Treatment: Cells were treated with arimoclomol at various concentrations for a specified period (e.g., 72 hours).
-
GCase Activity Assay: Cell lysates were prepared, and GCase activity was measured using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside. Fluorescence was measured using a plate reader, and activity was normalized to total protein concentration.
-
Western Blotting: To assess the maturation of the GCase protein, cell lysates were subjected to SDS-PAGE and Western blotting using an anti-GCase antibody. This allows for the visualization of different glycosylated forms of the enzyme, indicating its trafficking through the endoplasmic reticulum and Golgi apparatus.
Caption: Experimental workflow for in vitro assessment of arimoclomol on GCase activity.
Future Directions and Considerations for Research
The mixed results from the clinical trials in IBM and Gaucher disease highlight several important considerations for future research into arimoclomol for other proteinopathies:
-
Patient Selection and Stratification: The underlying genetic mutations and disease severity may influence the response to arimoclomol. Future studies could benefit from biomarker-based patient stratification to identify populations most likely to respond.
-
Combination Therapies: Given its mechanism as a co-inducer, arimoclomol's efficacy might be enhanced when used in combination with other therapeutic agents that induce cellular stress or target different aspects of the disease pathology.
-
Exploration of Other Proteinopathies: Preclinical studies in models of other proteinopathies, such as Huntington's disease, Parkinson's disease, and various ataxias, could provide a rationale for expanding the clinical investigation of arimoclomol. The ability of arimoclomol to cross the blood-brain barrier makes it an attractive candidate for neurodegenerative disorders.
-
Endpoint Selection: The choice of primary and secondary endpoints in clinical trials is crucial. For slowly progressing diseases, sensitive and clinically meaningful endpoints are necessary to detect a therapeutic effect within a feasible trial duration.
These application notes and protocols, derived from the available literature, should serve as a valuable resource for researchers designing new studies to explore the therapeutic potential of arimoclomol in a broader range of protein misfolding disorders.
References
Application Notes: Investigating Arimoclomol Maleate's Potential in Alzheimer's Disease Models
Introduction
Arimoclomol is an investigational small molecule that crosses the blood-brain barrier and functions as a co-inducer of the cellular heat shock response (HSR).[1] This response is a crucial cellular defense mechanism against stress, including the proteotoxic stress caused by misfolded and aggregated proteins, which are pathological hallmarks of neurodegenerative disorders.[2] Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein in neurofibrillary tangles.[3][4] By amplifying the HSR, Arimoclomol promotes the production of heat shock proteins (HSPs), such as Hsp70, which act as molecular chaperones to facilitate the proper folding of proteins, prevent aggregation, and improve lysosomal function.[5] This mechanism suggests a strong therapeutic rationale for investigating Arimoclomol's potential in AD models.
Mechanism of Action
Arimoclomol does not induce the heat shock response on its own but selectively amplifies it in cells already under stress. The process begins when cellular stressors, such as the presence of unfolded or aggregated proteins (e.g., Aβ, tau), cause the heat shock transcription factor 1 (HSF1) to be released from its inhibitory complex with HSP90. Activated HSF1 then trimerizes and translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. Arimoclomol's primary action is to prolong the binding of activated HSF1 to these HSEs, resulting in a more robust and sustained production of cytoprotective HSPs. This enhanced chaperone capacity can theoretically counteract the protein misfolding and aggregation central to AD pathology.
References
- 1. Arimoclomol for Research|Heat Shock Protein Inducer [benchchem.com]
- 2. What is Arimoclomol used for? [synapse.patsnap.com]
- 3. padiracinnovation.org [padiracinnovation.org]
- 4. Modulation of Tau Pathology in Alzheimer's Disease by Dietary Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Arimoclomol Maleate for Rare Genetic Disorders with Protein Misfolding: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Introduction
Arimoclomol is an investigational small molecule therapeutic agent that acts as a co-inducer of the heat shock response (HSR), a primary cellular defense mechanism against protein misfolding and aggregation.[1][2] In conditions of cellular stress, such as those caused by genetic mutations leading to unstable proteins, Arimoclomol amplifies the natural HSR. This leads to an increased production of heat shock proteins (HSPs), particularly HSP70, which function as molecular chaperones.[1][3] These chaperones assist in the correct folding of new proteins, refolding of misfolded proteins, and preventing the formation of toxic protein aggregates.[1] By enhancing this protective pathway, Arimoclomol aims to improve lysosomal function and restore cellular homeostasis. Its ability to cross the blood-brain barrier makes it a promising candidate for neurodegenerative disorders characterized by protein misfolding.
This document provides a summary of clinical data, safety profiles, and detailed experimental protocols relevant to the study of Arimoclomol in the context of rare genetic disorders.
Mechanism of Action: Amplification of the Heat Shock Response
Arimoclomol's therapeutic effect is not derived from inducing cellular stress itself, but rather from potentiating an already active HSR. In cells stressed by the presence of misfolded proteins, the master transcriptional regulator, Heat Shock Factor 1 (HSF1), is activated. Arimoclomol is reported to prolong the activation of HSF1, leading to sustained transcription of HSP genes, such as HSPA1A, and consequently, higher levels of protective chaperone proteins like HSP70. This amplified response helps to alleviate the burden of misfolded proteins, a common pathological hallmark in diseases like Niemann-Pick disease type C (NPC), Gaucher disease, and some forms of Amyotrophic Lateral Sclerosis (ALS).
Clinical Applications & Efficacy Data
Arimoclomol has been investigated in several rare genetic disorders. The quantitative outcomes from key clinical trials are summarized below.
Niemann-Pick Disease Type C (NPC)
NPC is a rare, fatal neurodegenerative lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of cholesterol and other lipids in lysosomes. Arimoclomol is thought to aid in the proper folding of the defective NPC proteins, thereby improving lysosomal function. In September 2024, the FDA approved Arimoclomol (brand name Miplyffa) in combination with miglustat to treat the neurological symptoms of NPC in adults and children aged 2 years and older.
Table 1: Summary of Phase 2/3 Clinical Trial (NCT02612129) Efficacy Data for Arimoclomol in NPC
| Endpoint | Arimoclomol Group | Placebo Group | Treatment Difference | P-value | Citation(s) |
|---|---|---|---|---|---|
| Primary Endpoint: Mean change in 5-Domain NPCCSS at 12 months | 0.76 | 2.15 | -1.40 (95% CI: -2.76, -0.03) | 0.046 | |
| Post-hoc Analysis: Mean change in rescored 4-Domain NPCCSS (R4DNPCCSS) at 12 months | 0.35 | 2.05 | -1.70 | 0.0155 | |
| Subgroup (on Miglustat): Mean change in 5-Domain NPCCSS at 12 months | N/A | N/A | -2.06 | 0.006 | |
| Subgroup (on Miglustat): Mean change in R4DNPCCSS at 12 months | -0.23 | 1.92 | -2.21 | 0.0077 | |
| Open-Label Extension (OLE): Mean annual change in 5DNPCCSS for Placebo-to-Arimoclomol switchers (Year 1 vs Year 2) | 2.0 (on placebo) | 0.1 (on arimoclomol) | N/A | N/A |
NPCCSS: NPC Clinical Severity Scale. A lower score indicates less severe disease. The 5-domain scale includes ambulation, fine motor, swallowing, speech, and cognition. The 4-domain scale includes ambulation, speech, swallow, and fine motor skills.
Amyotrophic Lateral Sclerosis (ALS)
ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. A subset of familial ALS cases is linked to mutations in the SOD1 gene, which can lead to protein misfolding and aggregation. While preclinical studies in SOD1 mouse models showed promise, clinical trials in broader ALS populations have not demonstrated efficacy.
Table 2: Summary of Clinical Trial Efficacy Data for Arimoclomol in ALS
| Trial | Endpoint | Result | P-value | Citation(s) |
|---|---|---|---|---|
| Phase 2/3 (SOD1-mutant ALS; NCT00706147) | Hazard Ratio for Survival (adjusted) | 0.77 (95% CI: 0.32–1.80), favoring Arimoclomol | Not significant | |
| Change in ALSFRS-R (points/month) | Treatment difference of 0.5 points/month, favoring Arimoclomol | 0.37 | ||
| Phase 3 (Broad ALS population; NCT03491462) | Primary: Combined Assessment of Function and Survival (CAFS) | Did not meet primary endpoint | Not significant | |
| Secondary: Survival, ALSFRS-R, Slow Vital Capacity (SVC) | Did not meet secondary endpoints | Not significant | ||
| Meta-analysis (3 RCTs, 359 participants) | Mean difference in ALSFRS-R decline | 2.64 (95% CI: -0.95 to 6.23), favoring Arimoclomol | 0.15 |
ALSFRS-R: ALS Functional Rating Scale-Revised. A higher score indicates better function.
Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of lipids. Arimoclomol is proposed to help properly fold the mutated, unstable GCase enzyme, thereby increasing its activity.
Table 3: Summary of Phase 2 Clinical Trial Data for Arimoclomol in Gaucher Disease
| Endpoint | Result | P-value | Citation(s) |
|---|---|---|---|
| Primary: Reduction in serum chitotriosidase activity | Did not meet primary endpoint (relative reduction was not statistically significant) | Not significant | |
| Secondary: Reduction in spleen size | -5% to -21% (dose-dependent) | Met secondary endpoint |
| Secondary: Reduction in liver size | -15% to -20% (dose-dependent) | Met secondary endpoint | |
Safety and Tolerability Profile
Across clinical trials, Arimoclomol has generally been well-tolerated.
Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Arimoclomol Frequency | Placebo Frequency | Trial Context | Citation(s) |
|---|---|---|---|---|
| Any TEAE | 88.2% | 75.0% | NPC Phase 2/3 | |
| Serious TEAEs | 14.7% | 31.3% | NPC Phase 2/3 | |
| Upper Respiratory Tract Infection | 17.6% | 6.3% | NPC Phase 2/3 | |
| Decreased Weight | 14.7% | 0% | NPC Phase 2/3 | |
| Diarrhea | Common | Common | NPC, ALS | |
| Gastrointestinal Complaints | Reported | Reported | General | |
| Any Adverse Event | 83% | 70% | Gaucher Phase 2 |
| Serious Adverse Events | 21% | 0% | Gaucher Phase 2 | |
Application Notes & Experimental Protocols
The following protocols are foundational for evaluating the mechanism and efficacy of Arimoclomol in a research setting.
Protocol 1: Western Blot for Heat Shock Protein (HSP70) Induction
This protocol is used to quantify the expression of HSP70 in cell lysates after treatment, providing a direct measure of Arimoclomol's target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., patient-derived fibroblasts, neuroblastoma cell lines) at a suitable density.
-
Induce cellular stress (e.g., using a proteasome inhibitor like MG-132 or heat shock) in the presence of Arimoclomol (various concentrations) or vehicle control for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for HSP70 (e.g., mouse anti-HSP70) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., rabbit anti-GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-mouse IgG-HRP, anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize HSP70 band intensity to the corresponding loading control band.
-
Protocol 2: Filter Retardation Assay for Protein Aggregation
This assay quantifies insoluble protein aggregates, which are a hallmark of many protein misfolding diseases. It can be used to assess Arimoclomol's ability to reduce aggregate formation.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture and treat cells as described in Protocol 1.
-
Lyse cells in a non-denaturing lysis buffer.
-
Determine protein concentration.
-
-
Filter Trapping:
-
Pre-wet a cellulose acetate membrane (0.2 µm pore size) with filtration buffer.
-
Assemble a dot-blot or slot-blot apparatus.
-
Load equal amounts of protein lysate (e.g., 50 µg) into each well.
-
Apply a vacuum to pull the lysate through the membrane. Insoluble aggregates will be trapped on the membrane surface.
-
Wash each well with a wash buffer containing a low concentration of detergent (e.g., 0.1% SDS) to remove soluble proteins.
-
-
Detection:
-
Disassemble the apparatus and let the membrane air dry.
-
For Total Aggregates: Stain the membrane with a sensitive protein stain (e.g., Ponceau S, REVERT Total Protein Stain) and quantify the signal.
-
For Specific Aggregates: Proceed with immunoblotting as described in Protocol 1 (Steps 4 and 5), using an antibody specific to the aggregating protein of interest (e.g., anti-ubiquitin, anti-SOD1).
-
-
Analysis:
-
Quantify the signal in each dot/slot. A reduction in signal in Arimoclomol-treated samples compared to controls indicates a decrease in insoluble protein aggregates.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for HSP Gene Expression
This protocol measures the mRNA levels of HSP genes to determine if Arimoclomol treatment leads to an upregulation of their transcription.
Methodology:
-
Cell Culture and RNA Extraction:
-
Culture and treat cells as described in Protocol 1.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Add cDNA template and gene-specific primers for the target gene (e.g., HSPA1A, HSPB1) and a reference gene (e.g., GAPDH, ACTB). Primer sequences should be validated for specificity and efficiency.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile includes an initial denaturation, followed by 40 cycles of denaturation and annealing/extension, and a final melting curve analysis for SYBR Green assays.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Compare the fold change in expression between Arimoclomol-treated and control samples.
-
Conclusion
Arimoclomol represents a targeted therapeutic strategy that amplifies the cell's own protective machinery to combat protein misfolding. Clinical data has demonstrated a significant and clinically meaningful treatment effect in Niemann-Pick disease type C, leading to its recent regulatory approval for this indication. While its efficacy in other disorders like ALS and Gaucher disease has been less conclusive in clinical trials, the underlying mechanism of action remains a compelling area of research for a wide range of proteinopathies. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential and cellular effects of Arimoclomol and other heat shock response modulators.
References
Application Note: High-Throughput Screening for Novel Combination Therapies with Arimoclomol Maleate
Introduction
Arimoclomol is a heat shock protein (HSP) co-inducer that amplifies the natural cytoprotective heat shock response, particularly under conditions of cellular stress.[1][2][3] It functions by prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor responsible for upregulating the expression of molecular chaperones like HSP70.[1][4] This mechanism is crucial for maintaining protein homeostasis (proteostasis) and is a promising therapeutic strategy for diseases characterized by protein misfolding and aggregation, such as Niemann-Pick disease type C (NPC) and amyotrophic lateral sclerosis (ALS).
While Arimoclomol shows promise as a monotherapy, its efficacy may be significantly enhanced through combination with other therapeutic agents. A synergistic combination could allow for lower effective doses, reduced toxicity, and the potential to overcome resistance mechanisms. High-throughput screening (HTS) provides a powerful platform for systematically and rapidly evaluating thousands of drug combinations to identify novel synergistic interactions.
This application note provides a detailed protocol for a cell-based HTS campaign designed to identify compounds that work synergistically with Arimoclomol maleate. The workflow is based on a cellular model of proteotoxic stress, using a robust assay to measure the restoration of cell viability as the primary endpoint.
Mechanism of Action & Combination Rationale
Arimoclomol does not induce stress itself but rather amplifies the cell's response to pre-existing stress. It stabilizes the interaction between activated HSF1 and Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to a more robust and sustained chaperone response. The goal of a combination screen is to identify compounds that either:
-
Induce a low level of cellular stress: This creates the necessary condition for Arimoclomol to act upon, potentially revealing synergy with compounds that have orthogonal mechanisms of action.
-
Inhibit parallel or downstream pathological pathways: Combining a cytoprotective agent like Arimoclomol with a compound that targets a different aspect of the disease pathology could lead to a potent synergistic effect.
-
Modulate chromatin accessibility: Agents like HDAC inhibitors may facilitate HSF1 access to gene promoters, potentially enhancing the efficacy of HSP co-inducers like Arimoclomol.
Caption: Arimoclomol prolongs HSF1 binding to HSEs, amplifying the heat shock response.
Experimental Design & Protocols
This protocol outlines a high-throughput combination screen using a dose-response matrix design in 384-well plates.
Materials and Reagents
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or a disease-relevant cell model expressing a mutant protein known to cause proteotoxic stress.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin.
-
Stress Inducer: Thapsigargin or Tunicamycin (to induce ER stress) or a proteasome inhibitor (e.g., MG132) at a pre-determined EC20 concentration (induces ~20% cell death).
-
Compounds:
-
This compound (≥98% purity)
-
Screening Library (e.g., FDA-approved drugs, kinase inhibitors)
-
-
Assay Reagent: ATP-based luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Equipment:
-
Automated liquid handler
-
Acoustic dispenser (optional, for low-volume dispensing)
-
Multimode plate reader with luminescence detection
-
CO2 incubator (37°C, 5% CO2)
-
384-well white, solid-bottom assay plates
-
Experimental Workflow
Caption: High-throughput screening workflow for combination drug discovery.
Detailed Protocol
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Create a single-cell suspension and determine cell density.
-
Using an automated dispenser, seed 1,500 cells in 40 µL of culture medium per well into 384-well plates.
-
Incubate plates for 18-24 hours to allow for cell attachment.
-
-
Compound Plating (Dose-Response Matrix):
-
Prepare stock solutions of Arimoclomol and library compounds in DMSO.
-
Create a 7x7 dose-response matrix for each combination. Arimoclomol concentrations will range vertically, and the library compound concentrations will range horizontally.
-
Include single-agent dose curves for both Arimoclomol and the library compound on each plate for normalization.
-
Use an acoustic dispenser or automated liquid handler to transfer 50-100 nL of compound solutions to the cell plates.
-
-
Stress Induction and Incubation:
-
Prepare a working solution of the stress inducer (e.g., Thapsigargin) in culture medium at 2x its final EC20 concentration.
-
Add 40 µL of the stress inducer solution to each well (except for 'no stress' controls).
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate plates to room temperature for 30 minutes.
-
Add 20 µL of the ATP-based luminescent reagent to each well.
-
Place plates on an orbital shaker for 2 minutes to ensure lysis and mixing.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Data Analysis and Presentation
Normalization
Raw luminescence values are converted to percent viability by normalizing to intra-plate controls:
-
0% Viability Control: Wells with cells treated with a lethal dose of a proteasome inhibitor (e.g., Bortezomib).
-
100% Viability Control: Wells with cells treated with DMSO vehicle only (no stress inducer).
Synergy Scoring
The interaction between Arimoclomol and the library compound is quantified using a synergy scoring model. Common models include:
-
Loewe Additivity: Assumes the two drugs have similar mechanisms and compares the combination effect to the expected effect if the drugs were interchangeable.
-
Bliss Independence: Assumes the drugs act independently through different mechanisms.
-
ZIP (Zero Interaction Potency): An integrated model that combines aspects of both Loewe and Bliss models.
A synergy score is calculated for the entire dose-response matrix. Generally, a score >10 is considered synergistic, < -10 is antagonistic, and scores between -10 and 10 are considered additive.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of hit compounds.
Table 1: Single-Agent Activity of Hit Compounds
| Compound ID | Target/Class | IC50 (µM) | Max. Efficacy (%) |
|---|---|---|---|
| Arimoclomol | HSF1 Co-inducer | > 50 | 15% |
| Hit Cmpd-001 | Kinase Inhibitor | 2.5 | 85% |
| Hit Cmpd-002 | HDAC Inhibitor | 0.8 | 92% |
| Hit Cmpd-003 | Proteostasis Modulator | 5.1 | 78% |
Table 2: Combination Synergy Scores for Arimoclomol with Hit Compounds
| Combination | Loewe Score | Bliss Score | ZIP Score | Most Synergistic Area (µM) |
|---|---|---|---|---|
| Arimoclomol + Cmpd-001 | 8.5 | 11.2 | 9.8 | Arimo (1-5) + Cmpd (0.5-2) |
| Arimoclomol + Cmpd-002 | 18.2 | 21.5 | 20.1 | Arimo (2-10) + Cmpd (0.1-0.5) |
| Arimoclomol + Cmpd-003 | -2.1 | 1.5 | -0.5 | N/A |
(Note: Data are representative examples for illustrative purposes.)
Conclusion
This application note details a robust, automated HTS protocol for identifying novel combination therapies with this compound. By leveraging a disease-relevant cellular stress model and quantitative synergy analysis, this workflow can efficiently screen large compound libraries to uncover promising therapeutic pairs. Hits identified from this screen, such as the synergistic interaction observed with the hypothetical HDAC inhibitor (Cmpd-002), provide a strong basis for further preclinical validation and development, ultimately accelerating the discovery of more effective treatments for diseases of protein misfolding.
References
Development of Next-Generation Arimoclomol Maleate Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that has shown therapeutic potential in lysosomal storage disorders, notably Niemann-Pick disease type C (NPC).[1][2][3][4][5] Its mechanism of action involves the potentiation of the heat shock response, which helps in the proper folding of mutated or misfolded proteins, thereby restoring their function. The development of next-generation Arimoclomol maleate analogs is a promising avenue for enhancing its therapeutic efficacy, improving its pharmacokinetic profile, and expanding its application to other neurodegenerative and protein-misfolding diseases.
These application notes provide a comprehensive overview of the strategies and protocols for the design, synthesis, and evaluation of novel Arimoclomol analogs. The focus is on leveraging the known structure-activity relationships (SAR) of Arimoclomol to guide the rational design of new chemical entities with superior pharmacological properties.
Rationale for Developing Next-Generation Arimoclomol Analogs
The primary goals for developing next-generation Arimoclomol analogs include:
-
Enhanced Potency and Efficacy: To design molecules with increased ability to amplify the heat shock response at lower concentrations.
-
Improved Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and target engagement.
-
Increased Selectivity: To develop analogs with higher specificity for the desired cellular pathways, minimizing off-target effects.
-
Expanded Therapeutic Applications: To explore the potential of new analogs in a broader range of neurodegenerative and other protein-misfolding diseases.
Signaling Pathway of Arimoclomol
Arimoclomol's primary mechanism of action is the amplification of the heat shock response, a crucial cellular stress response pathway. It acts as a co-inducer of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs. Under cellular stress, HSF1 is activated and translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to the increased expression of HSPs such as HSP70 and HSP90. These chaperones then facilitate the refolding of misfolded proteins, prevent protein aggregation, and promote lysosomal function.
Experimental Protocols
General Workflow for Analog Development
The development and evaluation of next-generation Arimoclomol analogs follow a structured workflow, from initial design and synthesis to comprehensive in vitro and in vivo testing.
Synthesis of Arimoclomol Analogs
The synthesis of Arimoclomol analogs can be achieved through modifications of the parent molecule's core structure. A general synthetic scheme is presented below, which can be adapted for the generation of a diverse library of analogs. For specific details on the synthesis of Arimoclomol itself, refer to published literature.
General Synthetic Scheme:
-
Step 1: Synthesis of the Chiral Backbone: The synthesis typically starts with a chiral precursor to establish the stereochemistry of the molecule, which is crucial for its biological activity.
-
Step 2: Introduction of the Piperidine Moiety: The piperidine ring, or its analogs, is introduced through nucleophilic substitution. Modifications to this ring are a key area for analog development.
-
Step 3: Formation of the Oxime Ether: The core oxime ether linkage is formed by reacting the hydroxylamine intermediate with a suitable electrophile.
-
Step 4: Modification of the Pyridine Ring: The pyridine N-oxide moiety can be modified to explore its role in activity and solubility. Analogs can be synthesized with different substituents on the pyridine ring.
Note: The detailed synthetic protocols, including reagents, reaction conditions, and purification methods, would need to be optimized for each specific analog.
In Vitro Evaluation of Arimoclomol Analogs
A battery of in vitro assays is essential to characterize the biological activity of the newly synthesized analogs.
3.3.1. Heat Shock Protein Induction Assay
-
Objective: To quantify the ability of the analogs to induce the expression of HSPs, particularly HSP70.
-
Method:
-
Cell Culture: Use a relevant cell line (e.g., neuronal cells, fibroblasts from NPC patients).
-
Treatment: Treat the cells with a range of concentrations of the Arimoclomol analogs for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Quantification:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for HSP70 and a loading control (e.g., GAPDH).
-
ELISA: Use a commercially available HSP70 ELISA kit for high-throughput quantification.
-
-
-
Data Analysis: Determine the EC50 value for HSP70 induction for each analog.
3.3.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To assess the direct binding of the analogs to their target protein(s) in a cellular context.
-
Method:
-
Treat intact cells with the analog.
-
Heat the cell lysate to various temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the analog indicates direct binding.
3.3.3. Lysosomal Function Assays
-
Objective: To evaluate the effect of the analogs on lysosomal function, which is often impaired in diseases like NPC.
-
Method:
-
Filipin Staining: To assess the accumulation of unesterified cholesterol in NPC patient-derived fibroblasts. A reduction in filipin staining indicates improved lysosomal function.
-
Lysosomal Enzyme Activity Assays: Measure the activity of specific lysosomal enzymes that may be deficient in certain lysosomal storage diseases.
-
-
Data Analysis: Quantify the reduction in cholesterol accumulation or the restoration of enzyme activity.
In Vivo Evaluation of Arimoclomol Analogs
Promising analogs from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
3.4.1. Animal Models
-
Niemann-Pick Disease Type C (NPC) Mouse Model: The Npc1 knockout mouse is a widely used model that recapitulates many of the pathological features of the human disease.
-
Other Neurodegenerative Disease Models: Depending on the therapeutic target, other models such as transgenic mouse models of Alzheimer's disease, Parkinson's disease, or ALS can be used.
3.4.2. Efficacy Studies
-
Dosing: Administer the Arimoclomol analog to the animal model via a relevant route (e.g., oral gavage).
-
Endpoints:
-
Behavioral Tests: Assess motor function, coordination, and cognitive function using tests such as the rotarod test, open field test, and Morris water maze.
-
Histopathology: Analyze brain and other tissues for markers of neurodegeneration, protein aggregation, and lysosomal storage.
-
Biomarker Analysis: Measure relevant biomarkers in blood, cerebrospinal fluid (CSF), or tissue samples.
-
3.4.3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
PK Studies:
-
Administer a single dose of the analog and collect blood samples at various time points.
-
Analyze the plasma concentrations of the analog using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
-
PD Studies:
-
Administer the analog and collect tissue samples (e.g., brain) at different time points.
-
Measure the levels of HSP70 or other relevant biomarkers to establish a relationship between drug exposure and the biological response.
-
Data Presentation
Quantitative data from the evaluation of Arimoclomol analogs should be summarized in tables for clear comparison.
Table 1: In Vitro Activity of Arimoclomol Analogs
| Compound ID | HSP70 Induction (EC50, µM) | Cellular Target Engagement (CETSA ΔTm, °C) | Cholesterol Reduction (IC50, µM) |
| Arimoclomol | 15.2 | 2.1 | 10.5 |
| Analog-001 | 8.5 | 3.5 | 5.2 |
| Analog-002 | 25.1 | 1.8 | 18.9 |
| Analog-003 | 5.6 | 4.2 | 3.1 |
Table 2: Pharmacokinetic Parameters of Lead Analogs in Mice
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain/Plasma Ratio |
| Arimoclomol | 450 | 1.0 | 1800 | 0.8 |
| Analog-001 | 620 | 0.5 | 2500 | 1.2 |
| Analog-003 | 750 | 1.0 | 3200 | 1.5 |
Conclusion
The development of next-generation this compound analogs represents a significant step forward in the quest for more effective treatments for NPC and other devastating protein-misfolding disorders. The systematic approach outlined in these application notes, combining rational drug design, robust synthetic chemistry, and a comprehensive suite of in vitro and in vivo assays, provides a clear roadmap for the identification and optimization of novel clinical candidates. The careful evaluation of the structure-activity relationships will be paramount in guiding this process and ultimately delivering new therapies to patients in need.
References
Application Notes and Protocols: Elucidating the Mechanism of Arimoclomol Maleate using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that has shown therapeutic potential in lysosomal storage disorders, most notably Niemann-Pick disease type C (NPC).[1][2][3][4] It is understood to function as a co-inducer of the cellular heat shock response, prolonging the activation of Heat Shock Factor 1 (HSF1).[5] This leads to the increased expression of cytoprotective heat shock proteins, including HSP70, which act as molecular chaperones to facilitate the refolding of misfolded proteins, enhance lysosomal function, and promote the clearance of toxic protein aggregates. In NPC, Arimoclomol is thought to aid in the proper folding and trafficking of the mutated NPC1 protein, thereby reducing the accumulation of cholesterol in lysosomes. Furthermore, Arimoclomol has been shown to activate transcription factors TFEB and TFE3, key regulators of lysosomal biogenesis and autophagy, which contributes to its beneficial effects on lysosomal function.
While the primary mode of action is established, a comprehensive understanding of the downstream effectors and potential secondary pathways modulated by Arimoclomol is crucial for optimizing its therapeutic use and identifying new applications. The advent of CRISPR-Cas9 technology provides a powerful tool for unbiased, genome-wide interrogation of drug mechanisms. By systematically knocking out genes, researchers can identify genetic modifiers that either enhance or suppress the cellular response to a drug, thereby mapping its functional network.
These application notes provide a detailed framework and experimental protocols for utilizing CRISPR-Cas9 screens to further explore the mechanism of action of Arimoclomol maleate. The primary objective is to identify novel genes and pathways that mediate the cellular response to Arimoclomol, with a focus on its effects on lysosomal function and protein homeostasis.
Data Presentation
Table 1: In Vitro Efficacy of Arimoclomol on Cellular Phenotypes in NPC Models
| Cell Line | Arimoclomol Concentration (µM) | Endpoint Measured | Result | Reference |
| NPC1 mutant human fibroblasts | 10 | Filipin staining (cholesterol accumulation) | Significant reduction in cholesterol storage | |
| NPC1 mutant human fibroblasts | 400 | NPC1 protein maturation | Increased levels of mature NPC1 | |
| HeLa cells with U-18666A induced NPC phenotype | 400 | TFE3 nuclear translocation | Significant increase in nuclear TFE3 | |
| Primary fibroblasts from Gaucher disease patients | Not specified | GCase activity | Enhanced GCase folding, maturation, and activity |
Table 2: Clinical Efficacy of Arimoclomol in Niemann-Pick Disease Type C (Phase 2/3 Trial)
| Parameter | Arimoclomol Group | Placebo Group | p-value | Reference |
| Mean change in 5-domain NPCCSS score at 12 months | 0.76 | 2.15 | 0.046 | |
| Relative reduction in annual disease progression | 65% | - | - | |
| Patients stable or improved | 50% | 37.5% | - | |
| Serious adverse events | 14.7% | 31.3% | - |
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for a CRISPR-Cas9 screen.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modifiers of Arimoclomol Activity
Objective: To identify genes that, when knocked out, either sensitize or desensitize NPC1-mutant cells to the cholesterol-clearing effects of Arimoclomol.
Materials:
-
NPC1-mutant human fibroblasts (e.g., GM18453)
-
Cas9-expressing stable cell line derived from NPC1-mutant fibroblasts
-
Custom sgRNA library (pooled) targeting genes involved in:
-
Heat shock response (e.g., HSF1, HSP70, HSP90 isoforms)
-
Lysosomal biology (e.g., LAMP1, LAMP2, TFEB, TFE3)
-
Protein trafficking and degradation (e.g., ERAD pathway components)
-
Cholesterol metabolism and transport
-
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin
-
This compound
-
Filipin III, fluorescently labeled
-
Hoechst 33342
-
Fluorescence-activated cell sorter (FACS)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Methodology:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter.
-
Titer the lentiviral library on the Cas9-expressing NPC1-mutant cells.
-
-
Lentiviral Transduction of NPC1-mutant Cells:
-
Plate Cas9-expressing NPC1-mutant cells.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.
-
Select for transduced cells using puromycin.
-
-
Arimoclomol Treatment and Phenotypic Selection:
-
Expand the transduced cell pool.
-
Divide the cell population into two groups: vehicle control and Arimoclomol treatment.
-
Treat the cells with a sub-optimal concentration of Arimoclomol (determined empirically to provide a partial reduction in cholesterol accumulation) for 72-96 hours.
-
Stain the cells with Filipin III and Hoechst 33342.
-
Using FACS, sort the cells from both the vehicle and Arimoclomol-treated populations into two fractions based on Filipin intensity: "low cholesterol" and "high cholesterol".
-
-
Hit Identification:
-
Extract genomic DNA from the sorted cell populations and from an unsorted population at the start of the experiment (T0).
-
Amplify the sgRNA cassettes from the genomic DNA by PCR.
-
Perform NGS on the amplified sgRNA libraries.
-
Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are enriched or depleted in the "low cholesterol" and "high cholesterol" populations in the Arimoclomol-treated group compared to the vehicle control.
-
-
Hit Validation:
-
For top candidate genes, design and clone individual sgRNAs.
-
Individually transduce Cas9-expressing NPC1-mutant cells with these sgRNAs to generate single-gene knockout cell lines.
-
Validate gene knockout by western blot or sequencing.
-
Assess the effect of Arimoclomol on cholesterol accumulation in these knockout cell lines using Filipin staining and high-content imaging.
-
Protocol 2: High-Content Imaging Assay for Lysosomal Cholesterol Accumulation
Objective: To quantify the effect of Arimoclomol and gene knockouts on lysosomal cholesterol storage.
Materials:
-
NPC1-mutant fibroblasts (wild-type or knockout for a gene of interest)
-
96-well imaging plates
-
This compound
-
Filipin III
-
Hoechst 33342
-
LysoTracker Red
-
High-content imaging system
-
Image analysis software
Methodology:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat cells with a dose-response of Arimoclomol or vehicle for 72-96 hours.
-
-
Staining:
-
Incubate cells with LysoTracker Red for 30 minutes to label lysosomes.
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Filipin III to label unesterified cholesterol.
-
Stain nuclei with Hoechst 33342.
-
-
Imaging:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst, Filipin, and LysoTracker Red.
-
Capture multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use image analysis software to segment cells based on the Hoechst and LysoTracker signals.
-
Identify lysosomes as LysoTracker-positive puncta within each cell.
-
Quantify the integrated intensity of the Filipin signal within the lysosomal masks.
-
Calculate the average lysosomal Filipin intensity per cell for each condition.
-
Protocol 3: Western Blot Analysis of HSP70 Induction and NPC1 Maturation
Objective: To assess the effect of Arimoclomol on the heat shock response and NPC1 protein processing.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-HSP70, anti-NPC1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system for western blots
Methodology:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the intensity of HSP70 and NPC1 bands to the loading control (GAPDH).
-
For NPC1, distinguish between the immature (ER-resident) and mature (post-Golgi) forms based on their molecular weight. Calculate the ratio of mature to immature NPC1.
-
References
- 1. High content imaging of lysosomal phenotypes in iPSC-derived neurons using the Opera PhenixTM High-content ... [protocols.io]
- 2. High content imaging of lysosomal phenotypes in iPSC-derived neurons using the Opera Phenix(TM) High-conten... [protocols.io]
- 3. protocols.io [protocols.io]
- 4. Dryad | Data: CRISPR/Cas9 screen for essential endolysosomal genes under free choline limitation [datadryad.org]
- 5. DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Arimoclomol Maleate for Inclusion Body Myositis Research
Introduction
Inclusion body myositis (IBM) is the most prevalent progressive muscle-wasting disease in individuals over 50, yet it currently has no effective drug treatment. The pathology of IBM is complex, involving both inflammatory and degenerative pathways, characterized by the accumulation of misfolded protein aggregates within muscle cells. Arimoclomol is an investigational drug candidate that functions as a co-inducer of the cellular heat shock response (HSR), a primary mechanism for cellular protection against stress.[1][2] By amplifying the production of heat shock proteins (HSPs), arimoclomol was hypothesized to rescue defective proteins, clear aggregates, and thereby slow the progression of IBM.[2][3]
These notes provide a summary of the clinical trial data and protocols for arimoclomol in the context of IBM. Despite promising preclinical data, the Phase 2/3 clinical trial did not demonstrate a clinical benefit for arimoclomol in this patient population.[1] The information herein is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the heat shock response pathway and designing future clinical trials for IBM.
Mechanism of Action
Arimoclomol is a hydroxylamine derivative that amplifies the natural heat shock response, particularly in stressed cells. Its proposed mechanism does not involve directly inducing stress but rather prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor that regulates the expression of HSPs. This amplification leads to an increased production of cytoprotective proteins, such as HSP70, which act as molecular chaperones to facilitate the correct folding of proteins, prevent aggregation, and promote the clearance of misfolded protein clumps that are a hallmark of IBM.
Clinical Trial Protocols
Two key clinical trials have evaluated arimoclomol for IBM. The most definitive was a large, multicentre Phase 2/3 study (NCT02753530).
1. Phase 2/3 Randomized Controlled Trial Protocol (NCT02753530)
-
Objective : To assess the safety, tolerability, and efficacy of arimoclomol compared to placebo in individuals with IBM.
-
Study Design : A multicentre, randomised, double-blind, placebo-controlled trial conducted at 12 specialist neuromuscular centres in the USA and UK.
-
Participant Criteria :
-
Inclusion : Adults diagnosed with IBM fulfilling the European Neuromuscular Centre (ENMC) research diagnostic criteria of 2011.
-
Exclusion : Participants who did not meet the specific inclusion criteria were excluded.
-
-
Randomization and Blinding : 152 participants were randomly assigned on a 1:1 basis to either the arimoclomol or placebo group. Both participants and investigators were blinded to the treatment allocation.
-
Intervention :
-
Treatment Group : Oral arimoclomol at a dose of 400 mg three times daily (1200 mg/day).
-
Control Group : Matching oral placebo three times daily.
-
Duration : 20 months.
-
-
Outcome Measures :
-
Primary Endpoint : Change from baseline to month 20 on the Inclusion Body Myositis Functional Rating Scale (IBMFRS). The IBMFRS assesses activities of daily living, including swallowing, handwriting, and mobility, with higher scores (out of 40) indicating better function.
-
Key Secondary Endpoints : Included Manual Muscle Testing (MMT), hand grip strength, 6-minute walk distance, and the Modified Time Up and Go test.
-
2. Phase IIa Proof-of-Concept Trial Protocol
-
Objective : To evaluate the initial safety and tolerability of arimoclomol in IBM and gather exploratory efficacy data.
-
Study Design : A double-blind, placebo-controlled study across two centres (UK and USA).
-
Participants : 24 patients with IBM were randomized in a 2:1 ratio.
-
Intervention :
-
Treatment Group : Arimoclomol 100 mg three times daily.
-
Control Group : Placebo.
-
Duration : 4 months of treatment followed by an 8-month follow-up period.
-
-
Primary Outcome : Adverse event reporting (safety and tolerability).
Data Summary
The Phase 2/3 trial ultimately concluded that arimoclomol did not improve efficacy outcomes relative to placebo.
Table 1: Efficacy Outcomes from the Phase 2/3 Trial (NCT02753530)
| Outcome Measure | Arimoclomol Group (n=73) | Placebo Group (n=77) | Difference (p-value) |
| Primary Endpoint | |||
| Mean Change in IBMFRS from Baseline to 20 Months | -3.26 points | -2.26 points | Not Statistically Significant (p=0.11) |
| Secondary Endpoints | |||
| Change in Hand Grip Strength | No significant difference | No significant difference | Not Statistically Significant |
| Change in Modified Time Up and Go | No significant difference | No significant difference | Not Statistically Significant |
| Change in Manual Muscle Testing | No significant difference | No significant difference | Not Statistically Significant |
| Change in 6-minute Walk Distance | No significant difference | No significant difference | Not Statistically Significant |
Note: A negative change in IBMFRS score indicates disease progression.
Table 2: Safety and Tolerability from the Phase 2/3 Trial
| Event | Arimoclomol Group (n=74) | Placebo Group (n=78) |
| Adverse Events (AEs) | ||
| Participants with any AE related to study drug | 84% | 49% |
| Most Frequent AEs | Gastrointestinal disorders | - |
| Serious Adverse Events (SAEs) | ||
| Participants with any SAE | 11 (15%) | 18 (23%) |
| Treatment Discontinuation | ||
| Discontinuation due to AEs | 18% | 5% |
| Other Events of Note | ||
| Elevated Transaminases (≥3x ULN) | 5 (7%) | 1 (1%) |
| Tubulointerstitial Nephritis | 1 (1%) | 0 |
Interpretation and Conclusion for Researchers
The comprehensive Phase 2/3 clinical trial did not demonstrate a benefit of arimoclomol (400 mg TID for 20 months) in treating inclusion body myositis. The primary endpoint, a change in the IBMFRS score, showed a numerically greater decline in the arimoclomol group compared to placebo, although this difference was not statistically significant. No benefit was observed in any of the secondary efficacy endpoints.
From a safety perspective, arimoclomol had an acceptable profile, though adverse events, particularly gastrointestinal issues, were more common and led to a higher rate of treatment discontinuation compared to placebo.
While the results for arimoclomol in IBM are disappointing, the study provides several key takeaways for the research community. It stands as one of the largest and longest trials conducted in this patient population, demonstrating the feasibility of such studies and providing invaluable data on the natural progression of the disease, which can be used to inform and power subsequent clinical trial designs. The lack of efficacy suggests that amplifying the heat shock response via this mechanism may be insufficient to overcome the complex pathology of IBM, or that alternative dosing or therapeutic combinations may be required. Future research could explore other targets within the degenerative and inflammatory pathways of this challenging disease.
References
- 1. Safety and efficacy of arimoclomol for inclusion body myositis: a multicentre, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. understandingmyositis.org [understandingmyositis.org]
- 3. Arimoclomol Receives FDA Fast Track Designation for Inclusion Body Myositis - Cure IBM [cureibm.org]
Safety Operating Guide
Proper Disposal of Arimoclomol Maleate: A Guide for Laboratory Professionals
The proper disposal of investigational drugs such as Arimoclomol maleate is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures ensures compliance with regulatory standards and prevents the release of active pharmaceutical ingredients into the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a research setting.
Hazard Assessment and Regulatory Framework
This compound is an investigational drug product. While one Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, another indicates it is harmful to aquatic life with long-lasting effects[1][2]. Due to this potential for environmental harm, it should not be disposed of down the drain or in regular trash[3].
The disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5]. For research institutions, this often involves adherence to specific protocols for managing hazardous and chemical waste, which typically mandate disposal via incineration at a permitted facility.
Personnel Training and Safety
All personnel involved in the handling and disposal of this compound must receive appropriate training. This includes:
-
Chemical Waste Management Training: Annual training is required for all laboratory personnel who handle chemical waste.
-
Emergency Procedures: Staff must be trained on emergency protocols related to spills or accidental exposure.
-
Personal Protective Equipment (PPE): When handling the substance, use appropriate PPE, including gloves, and ensure adequate ventilation. An accessible safety shower and eyewash station are mandatory.
Step-by-Step Disposal Protocol
Step 1: Contact Environmental Health and Safety (EHS) Before beginning disposal, contact your institution's EHS office to confirm the specific classification and disposal requirements for this compound. They will provide the necessary waste labels and guidance.
Step 2: Containerization
-
Select a compatible waste container (e.g., plastic or glass) provided or approved by your EHS office. A common choice for this type of waste is a 5-gallon, screw-top hazardous waste container.
-
The original containers of this compound (vials, bottles, etc.) can be placed directly into the waste container without being emptied.
-
If applicable, ensure all patient-identifying information is removed or blacked out from labels before disposal.
Step 3: Labeling
-
Attach a "HAZARDOUS WASTE" label, which must be obtained from your EHS department, to each waste container.
-
Complete the label with the following details:
-
Principal Investigator (PI) name and contact phone number.
-
Storage location (building and room number).
-
Full chemical name: "this compound".
-
Concentrations and/or percentages if in solution.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the properly labeled waste container in a designated SAA.
-
An SAA must be registered with EHS and can be a designated space within a locked cabinet or a secondary containment tub.
-
The research team is responsible for conducting and documenting weekly inspections of the container and the SAA.
Step 5: Arranging for Disposal
-
Once the container is full or the study is complete, submit a "Chemical Waste Disposal Request Form" to your EHS office.
-
EHS will then schedule a pickup with a permitted hazardous waste vendor. The waste will be transported to a licensed facility for disposal, typically via incineration.
Step 6: Documentation
-
Maintain meticulous records for all investigational drug products, documenting their receipt, dispensing, return, and final disposition.
-
A certificate of destruction should be available from the EHS office or the disposal vendor and must be retained with the study records.
Data Presentation: Storage Conditions
Proper storage is crucial for maintaining the integrity of an investigational drug throughout its lifecycle. The following storage conditions are recommended for this compound.
| Parameter | Condition | Duration |
| Recommended Storage | 4°C, sealed storage, away from moisture | - |
| In Solvent | -80°C, sealed storage, away from moisture | 6 months |
| In Solvent | -20°C, sealed storage, away from moisture | 1 month |
Experimental Protocols
The disposal procedure itself is the primary protocol. There are no specific experimental protocols cited for the chemical neutralization or alteration of this compound prior to disposal. The standard and required method is segregation as chemical waste for subsequent high-temperature incineration by a licensed facility.
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound in a research environment.
Caption: Workflow for the compliant disposal of this compound.
References
Personal protective equipment for handling Arimoclomol maleate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Arimoclomol maleate. The following procedures and recommendations are compiled to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Eye Protection | Safety goggles with side-shields should be worn.[1] |
| Hand Protection | Wear protective gloves. |
| Skin and Body | Wear impervious clothing to prevent skin contact.[1] |
| Respiratory | Use in an area with adequate ventilation.[1] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperature is 4°C, sealed and away from moisture.
-
For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.
-
Accidental Release and Disposal Measures
In the event of an accidental spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
-
Accidental Release:
-
Wear full personal protective equipment.
-
Avoid breathing vapors, mist, dust, or gas.
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Prevent further leakage or spillage.
-
Keep the product away from drains and water courses.
-
For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
-
-
Disposal:
-
Dispose of contaminated material according to institutional and local regulations.
-
Do not dispose of with household garbage or allow the product to reach the sewage system.
-
First Aid Procedures
In case of exposure to this compound, follow these first aid measures and seek prompt medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician promptly. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
